molecular formula C42H43N13O10S2 B1244815 Promothiocin B CAS No. 156737-06-3

Promothiocin B

Cat. No.: B1244815
CAS No.: 156737-06-3
M. Wt: 954.0 g/mol
InChI Key: GQPGNOKIVRVCQB-JVAKCPTJSA-N
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Description

Promothiocin B is an oligopeptide.
This compound has been reported in Streptomyces with data available.
mol form C42-H43-N13-O10-S2;  structure given in first source

Properties

CAS No.

156737-06-3

Molecular Formula

C42H43N13O10S2

Molecular Weight

954.0 g/mol

IUPAC Name

(12S,19S,29S)-N-[3-[[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]amino]-3-oxoprop-1-en-2-yl]-9,12,19,23-tetramethyl-14,21,28,31-tetraoxo-29-propan-2-yl-10,24-dioxa-17,34-dithia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaene-5-carboxamide

InChI

InChI=1S/C42H43N13O10S2/c1-15(2)28-38(62)44-12-27-53-30(22(9)64-27)39(63)49-20(7)41-51-25(13-66-41)36(60)48-19(6)40-55-29(21(8)65-40)31-23(42-52-26(14-67-42)37(61)54-28)10-11-24(50-31)35(59)47-18(5)34(58)46-17(4)33(57)45-16(3)32(43)56/h10-11,13-15,19-20,28H,3-5,12H2,1-2,6-9H3,(H2,43,56)(H,44,62)(H,45,57)(H,46,58)(H,47,59)(H,48,60)(H,49,63)(H,54,61)/t19-,20-,28-/m0/s1

InChI Key

GQPGNOKIVRVCQB-JVAKCPTJSA-N

Isomeric SMILES

C[C@H]1C2=NC(=C(O2)C)C3=C(C=CC(=N3)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C4=NC(=CS4)C(=O)N[C@H](C(=O)NCC5=NC(=C(O5)C)C(=O)N[C@H](C6=NC(=CS6)C(=O)N1)C)C(C)C

Canonical SMILES

CC1C2=NC(=C(O2)C)C3=C(C=CC(=N3)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C4=NC(=CS4)C(=O)NC(C(=O)NCC5=NC(=C(O5)C)C(=O)NC(C6=NC(=CS6)C(=O)N1)C)C(C)C

Synonyms

promothiocin B

Origin of Product

United States

Foundational & Exploratory

Promothiocin B: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces sp. SF2741

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Promothiocin B, a thiopeptide antibiotic produced by the soil-derived bacterium Streptomyces sp. SF2741. This document details the experimental protocols for fermentation, extraction, and purification, and presents the available quantitative data on its biological activity and physicochemical properties.

Introduction

This compound is a member of the thiopeptide class of antibiotics, a group of ribosomally synthesized and post-translationally modified peptides known for their potent activity against Gram-positive bacteria. These complex natural products are characterized by a highly modified macrocyclic structure containing thiazole rings and dehydroamino acids. This compound, produced by Streptomyces sp. SF2741, is distinguished by its 26-membered macrocycle and has demonstrated significant biological activity. This guide serves as a technical resource for researchers interested in the biology, chemistry, and therapeutic potential of this promising antibiotic.

Data Presentation

The following tables summarize the available quantitative data for this compound and its producing organism, Streptomyces sp. SF2741.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC42H43N13O10S2
Molecular Weight954 g/mol
General SolubilityPoor aqueous solubility

Table 2: Biological Activity of this compound

AssayResult
Minimum tipA Promoter Induction Concentration0.1 µg/mL
Antibacterial SpectrumPotent activity against Gram-positive bacteria. Specific MIC values are not readily available in the public domain.

Table 3: Fermentation Parameters for Streptomyces sp. SF2741 *

ParameterCondition
Producing StrainStreptomyces sp. SF2741 (isolated from a soil sample in Sakura, Japan)
Seed Medium1.0% Starch, 1.0% Polypepton, 1.0% Molasses, 1.0% Beef Extract
pH of Seed Medium7.2 (before sterilization)
Production MediumSame as seed medium
Fermentation DurationNot specified
TemperatureNot specified
AgitationNot specified

Note: The fermentation and isolation protocols are based on those reported for the co-produced thiopeptide, Promoinducin, from the same strain, as specific details for this compound are not fully available.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the discovery and isolation of this compound.

Fermentation of Streptomyces sp. SF2741

A stock culture of Streptomyces sp. SF2741 is used to inoculate a seed medium. The seed culture is then used to inoculate production-scale fermentation tanks containing the same medium composition. The fermentation is carried out under controlled conditions to promote the production of this compound.

Extraction and Isolation

Following fermentation, the mycelial cake is separated from the culture broth by centrifugation. The mycelial cake is then extracted with acetone. The acetone extract is concentrated, and the resulting aqueous solution is adjusted to pH 4.0 and partitioned with ethyl acetate. The ethyl acetate layer, containing the crude this compound, is dried and concentrated.

Purification

The crude extract is subjected to a multi-step purification process:

  • Sephadex LH-20 Column Chromatography: The crude extract is first purified by size-exclusion chromatography on a Sephadex LH-20 column.

  • Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing this compound are further purified by preparative reverse-phase HPLC to yield the pure compound.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the discovery and isolation of this compound from Streptomyces sp. SF2741.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Isolation cluster_purification Purification strain Streptomyces sp. SF2741 seed_culture Seed Culture strain->seed_culture production_fermentation Production Fermentation seed_culture->production_fermentation centrifugation Centrifugation production_fermentation->centrifugation mycelial_extraction Mycelial Cake Acetone Extraction centrifugation->mycelial_extraction solvent_partition Solvent Partition (Ethyl Acetate) mycelial_extraction->solvent_partition sephadex Sephadex LH-20 Chromatography solvent_partition->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for this compound Discovery and Isolation.

Proposed Mechanism of Action

While the precise molecular target of this compound has not been definitively elucidated, thiopeptides are known to inhibit bacterial protein synthesis. The tipA promoter-inducing activity of this compound suggests an interaction with the bacterial transcription or translation machinery.

mechanism_of_action cluster_cell promothiocin_b This compound bacterial_cell Bacterial Cell promothiocin_b->bacterial_cell Enters inhibition Inhibition promothiocin_b->inhibition Leads to ribosome Ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis cell_death Bacterial Cell Death protein_synthesis->cell_death Disruption leads to inhibition->protein_synthesis of

An In-depth Technical Guide to the Biosynthesis of Promothiocin B in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promothiocin B is a member of the thiopeptide class of ribosomally synthesized and post-translationally modified peptides (RiPPs), a group of natural products renowned for their potent antimicrobial activities. Produced by Streptomyces sp. SF2741, this compound is a 26-membered macrocyclic peptide characterized by a nitrogen-containing heterocyclic core, multiple thiazoles, and dehydroamino acids.[1] These structural motifs are hallmarks of thiopeptide antibiotics and are installed through a complex series of enzymatic modifications of a genetically encoded precursor peptide. This technical guide provides a comprehensive overview of the currently understood biosynthetic pathway of this compound, drawing upon the established principles of thiopeptide biosynthesis. It details the key enzymatic steps, the precursor peptide, and the associated biosynthetic gene cluster. Furthermore, this guide furnishes detailed experimental protocols for the investigation of this and similar pathways, along with structured data presentation and visual diagrams to facilitate a deeper understanding for researchers in natural product discovery and development.

Introduction to this compound and Thiopeptide Biosynthesis

This compound was first isolated from Streptomyces sp. SF2741 and identified as a potent inducer of the tipA promoter, a system involved in the regulation of antibiotic resistance and production in Streptomyces.[2] Structurally, it belongs to the thiopeptide family, a class of antibiotics that typically function by inhibiting bacterial protein synthesis.[1]

The biosynthesis of thiopeptides is a fascinating example of natural product assembly, diverging from the non-ribosomal peptide synthetase (NRPS) paradigm. Instead, thiopeptides are RiPPs, meaning their peptide backbone is synthesized by the ribosome as a precursor peptide, which then undergoes extensive post-translational modifications (PTMs) by a dedicated set of enzymes encoded in a biosynthetic gene cluster (BGC).[3]

The general biosynthetic pathway for thiopeptides involves several key transformations:

  • Precursor Peptide Synthesis: The ribosome translates a structural gene (designated here as ptmA for this compound) to produce a precursor peptide (PtmA). This peptide consists of an N-terminal leader peptide, which acts as a recognition sequence for the modifying enzymes, and a C-terminal core peptide that is ultimately transformed into the final natural product.[1]

  • Formation of Azolines: Cysteine, serine, and threonine residues within the core peptide are converted to thiazoline, oxazoline, and methyloxazoline rings, respectively, through cyclodehydration reactions.[3]

  • Dehydrogenation to Azoles: The newly formed azoline rings are often further oxidized to their corresponding aromatic azole forms (thiazoles and oxazoles).

  • Dehydration of Serine and Threonine: Other serine and threonine residues are dehydrated to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[1]

  • [4+2] Cycloaddition: A key step in the formation of the characteristic macrocycle is a formal [4+2] cycloaddition reaction between two dehydroalanine residues, which forms the central six-membered nitrogen-containing heterocycle (e.g., pyridine or a reduced derivative).[1]

  • Leader Peptide Cleavage: Following maturation, the leader peptide is proteolytically cleaved to release the mature thiopeptide.

While the specific gene cluster for this compound has not been explicitly detailed in a dedicated publication, its biosynthetic pathway can be confidently inferred from the well-characterized pathways of other thiopeptides like thiostrepton and thiocillin.

The this compound Biosynthetic Gene Cluster (A Proposed Model)

Based on the conserved nature of thiopeptide biosynthesis, a putative this compound (ptm) gene cluster in Streptomyces sp. SF2741 can be proposed. This cluster would contain all the necessary genes for the production of the mature antibiotic.

Table 1: Proposed Genes in the this compound (ptm) Biosynthetic Gene Cluster

Gene (Proposed)Proposed FunctionHomologs in Other Thiopeptide BGCs
ptmAPrecursor PeptideTsrH (Thiostrepton), TclB (Thiocillin)
ptmBDehydratase (LanB-like)TsrK, TsrL (Thiostrepton)
ptmCDehydratase (LanB-like)TsrK, TsrL (Thiostrepton)
ptmDCyclodehydratase (YcaO-like)TsrJ (Thiostrepton)
ptmEDehydrogenase (FMN-dependent)TsrM (Thiostrepton)
ptmF[4+2] Cycloaddition EnzymeTsrS (Thiostrepton)
ptmGProtease (Leader Peptide Cleavage)TfuA-like
ptmHRegulatory ProteinVarious SARPs, LuxR-family
ptmITransport Protein (ABC transporter)Various ABC transporters

The Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound is a multi-step enzymatic cascade that transforms the linear PtmA precursor peptide into the complex, macrocyclic final product.

Promothiocin_B_Biosynthesis cluster_0 Ribosome cluster_1 Post-Translational Modifications ptmA_gene ptmA gene PtmA_precursor PtmA Precursor Peptide (Leader-Core) ptmA_gene->PtmA_precursor Translation Modified_PtmA_1 Azoline-containing Intermediate PtmA_precursor->Modified_PtmA_1 PtmD (Cyclodehydratase) Modified_PtmA_2 Azole-containing Intermediate Modified_PtmA_1->Modified_PtmA_2 PtmE (Dehydrogenase) Modified_PtmA_3 Dehydrated Intermediate Modified_PtmA_2->Modified_PtmA_3 PtmB/PtmC (Dehydratases) Cyclized_Intermediate Macrocyclic Intermediate (with Leader Peptide) Modified_PtmA_3->Cyclized_Intermediate PtmF ([4+2] Cyclase) Promothiocin_B Mature this compound Cyclized_Intermediate->Promothiocin_B PtmG (Protease) Leader Peptide Cleavage

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Identification and Cloning of the this compound Biosynthetic Gene Cluster

Objective: To isolate the complete ptm gene cluster from Streptomyces sp. SF2741.

Methodology:

  • Genomic DNA Isolation:

    • Culture Streptomyces sp. SF2741 in a suitable liquid medium (e.g., TSB or YEME) for 3-5 days at 28-30°C.

    • Harvest the mycelium by centrifugation.

    • Lyse the cells using a combination of lysozyme treatment and sonication or bead beating.

    • Purify high-molecular-weight genomic DNA using a phenol-chloroform extraction followed by ethanol precipitation, or a commercial genomic DNA isolation kit.

  • Genome Sequencing and Bioinformatic Analysis:

    • Sequence the genome of Streptomyces sp. SF2741 using a long-read sequencing technology (e.g., PacBio or Oxford Nanopore) to facilitate the assembly of large gene clusters.

    • Analyze the assembled genome using bioinformatics tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative thiopeptide biosynthetic gene clusters. Look for clusters containing homologs of known thiopeptide biosynthetic genes, such as those encoding YcaO-domain proteins, LanB-like dehydratases, and pyridine synthases.

  • Gene Cluster Cloning:

    • Design primers to amplify the identified ptm cluster in one or several overlapping fragments.

    • Clone the amplified fragments into a suitable expression vector for heterologous expression in a model Streptomyces host. Gibson Assembly or Transformation-Associated Recombination (TAR) in yeast are effective methods for assembling large gene clusters.

Heterologous Expression and Production of this compound

Objective: To express the ptm gene cluster in a heterologous host and confirm the production of this compound.

Methodology:

  • Host Strain Selection:

    • Choose a suitable Streptomyces host strain that is genetically tractable and has a clean background for secondary metabolite production (e.g., Streptomyces coelicolor M1146, Streptomyces lividans TK24, or Streptomyces albus J1074).

  • Transformation:

    • Introduce the plasmid containing the ptm gene cluster into the chosen host strain via intergeneric conjugation from E. coli (e.g., using the donor strain ET12567/pUZ8002).

    • Select for exconjugants on appropriate antibiotic-containing media.

  • Cultivation and Metabolite Extraction:

    • Culture the recombinant Streptomyces strain in various production media (e.g., R5A, ISP2) to identify optimal conditions for this compound production.

    • After 5-7 days of cultivation, extract the secondary metabolites from the culture broth and mycelium using an organic solvent such as ethyl acetate or butanol.

  • Detection and Characterization:

    • Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

    • Compare the retention time and mass spectrum of any new peaks with an authentic standard of this compound.

    • For structural confirmation, purify the compound using preparative HPLC and perform Nuclear Magnetic Resonance (NMR) spectroscopy.

Heterologous_Expression_Workflow gDNA_Isolation Isolate gDNA from S. sp. SF2741 Genome_Sequencing Genome Sequencing & antiSMASH Analysis gDNA_Isolation->Genome_Sequencing Cluster_Cloning Clone ptm Gene Cluster into Expression Vector Genome_Sequencing->Cluster_Cloning Transformation Transform Heterologous Streptomyces Host Cluster_Cloning->Transformation Cultivation Cultivate Recombinant Strain Transformation->Cultivation Extraction Extract Secondary Metabolites Cultivation->Extraction Analysis HPLC-MS Analysis & Structure Elucidation Extraction->Analysis

Caption: Workflow for heterologous expression of the this compound gene cluster.

In Vitro Characterization of Biosynthetic Enzymes

Objective: To biochemically characterize the function of individual Ptm enzymes.

Methodology:

  • Protein Expression and Purification:

    • Clone the gene of interest (e.g., ptmD, the putative cyclodehydratase) into an E. coli expression vector (e.g., pET series) with an affinity tag (e.g., His6-tag).

    • Overexpress the protein in E. coli BL21(DE3) by inducing with IPTG.

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

  • Substrate Synthesis:

    • Synthesize the PtmA precursor peptide or relevant fragments using solid-phase peptide synthesis.

  • Biochemical Assay:

    • Incubate the purified enzyme with the synthetic peptide substrate in a suitable buffer.

    • For cyclodehydratases, the reaction requires ATP. For dehydrogenases, FMN is required. For dehydratases, ATP and a phosphopantetheinyl transferase might be needed if they are LanB-like enzymes.

    • Monitor the reaction progress by MALDI-TOF MS or HPLC-MS to detect the mass change corresponding to the expected enzymatic modification (e.g., a loss of 18 Da for each dehydration/cyclodehydration event).

  • Kinetic Analysis:

    • Vary the substrate concentration and measure the initial reaction rates to determine the kinetic parameters (Km and kcat) of the enzyme.

Quantitative Data

Table 2: Template for Quantitative Data on this compound Biosynthesis

ParameterValueUnitsMethod of Determination
Production Titer
Wild-type S. sp. SF2741e.g., 5mg/LHPLC with standard curve
Heterologous Host 1e.g., 15mg/LHPLC with standard curve
Enzyme Kinetics (PtmD)
Km for PtmAe.g., 50µMIn vitro biochemical assay
kcate.g., 0.1s-1In vitro biochemical assay
Precursor Levels
Intracellular PtmAe.g., 100fmol/mg cellsLC-MS/MS with labeled standard

Conclusion

The biosynthesis of this compound in Streptomyces sp. SF2741 is a complex and elegant process that exemplifies the efficiency of RiPP pathways in generating structurally diverse and biologically active natural products. While the specific details of its biosynthetic gene cluster are yet to be fully elucidated in dedicated publications, the well-established principles of thiopeptide biosynthesis provide a robust framework for its investigation. The experimental protocols and analytical strategies outlined in this guide offer a clear roadmap for researchers to unravel the intricacies of the this compound pathway. A deeper understanding of this and similar biosynthetic pathways will not only expand our knowledge of natural product biosynthesis but also pave the way for the bioengineering of novel thiopeptide antibiotics with improved therapeutic properties. The heterologous expression of the ptm gene cluster, in particular, holds significant promise for enhancing the production of this compound and for creating a platform for combinatorial biosynthesis and drug discovery efforts.

References

Promothiocin B: A Technical Guide to its Mechanism of Action on the Bacterial Ribosome

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Thiopeptide antibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), represent a promising source of novel antibacterial agents.[1] These natural products are known for their potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

Promothiocin B is a monocyclic thiopeptide characterized by a 26-membered macrocycle.[2][3] Like other members of its structural class, its primary cellular target is the bacterial ribosome, where it acts as a potent inhibitor of protein synthesis.[2][4] This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, detailing its binding site, its impact on translational machinery, and the experimental protocols used to elucidate its function.

Core Mechanism of Action

This compound inhibits the elongation phase of bacterial protein synthesis. Its mechanism is centered on disrupting the function of Elongation Factor G (EF-G), a crucial GTPase responsible for the translocation of tRNA and mRNA through the ribosome after peptide bond formation.[2]

The antibiotic binds to a highly conserved functional region on the large (50S) ribosomal subunit known as the GTPase-Associated Region (GAR), also referred to as the GTP Associated Center (GAC).[2][3] By occupying this site, this compound sterically prevents the stable binding of EF-G to the ribosome.[5] This blockade directly inhibits the EF-G-catalyzed translocation step, where the peptidyl-tRNA moves from the A-site to the P-site. The ribosome is effectively stalled, leading to a cessation of polypeptide chain elongation and, ultimately, bacterial death.

Figure 1: Mechanism of this compound Action cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit GAR GTPase Associated Region (GAR) (L11 Protein + 23S rRNA) EFG Elongation Factor G (EF-G) GAR->EFG Blocks Binding of A_Site A-Site (peptidyl-tRNA) P_Site P-Site Inhibition Inhibition of Translocation A_Site->Inhibition Translocation Blocked PromothiocinB This compound EFG->A_Site Catalyzes Translocation Protein_Synthesis_Halted Protein Synthesis Halted Inhibition->Protein_Synthesis_Halted

Figure 1: Mechanism of this compound Action

Molecular Binding Site

The binding site for this compound is a cleft formed at the interface of the N-terminal domain of ribosomal protein L11 and helices H43 and H44 of the 23S ribosomal RNA.[5] This intricate pocket is critical for the function of translational GTPases.

Studies on related monocyclic thiopeptides have identified key molecular determinants for this interaction:

  • Ribosomal Protein L11 : The P25 residue of L11 has been shown to be essential for the binding of monocyclic thiopeptides like micrococcin and, by extension, this compound.

  • 23S rRNA : Nucleotide A1067 within the 23S rRNA is a major contributor to the binding environment, providing a critical contact point for the antibiotic.

Mutations in either the L11 protein or this region of the 23S rRNA can confer resistance, underscoring their importance as the direct binding locus.

Quantitative Analysis of Inhibition

While specific binding affinity (Kd) and 50% inhibitory concentration (IC50) values for this compound are not widely published, data from the closely related and well-studied thiopeptide thiostrepton , which shares the same ribosomal target, provide a strong proxy for its potency.

ParameterAnalyte / SystemValueReference
IC50 Inhibition of EF-G ribosome-dependent GTP hydrolysis~0.15 µM[5]
Binding Affinity Estimated reduction in EF-G • ribosome binding affinity~10-fold[5]

Note: The IC50 value for thiostrepton was reported to be stoichiometric with the ribosome concentration used in the assay, indicating very tight binding.

Experimental Protocols

The mechanism of this compound has been elucidated through a variety of biochemical and structural biology techniques. Detailed methodologies for key assays are provided below.

In Vitro Ribosome Binding Assay

This assay determines the ability of an antibiotic to inhibit the stable binding of a translation factor (e.g., EF-G) to the 70S ribosome.

Principle: Ribosomes are large complexes that can be separated from smaller, unbound proteins via size-exclusion chromatography. By measuring the amount of EF-G that co-elutes with the ribosome in the presence and absence of the inhibitor, one can quantify the inhibition of binding.

Methodology:

  • Complex Formation:

    • In a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 70 mM NH4Cl, 30 mM KCl, 7 mM MgCl2), combine purified 70S ribosomes (final concentration ~1.0 µM) and EF-G (final concentration ~4.0 µM).

    • Add a non-hydrolyzable GTP analog, such as GDPNP (final concentration 1 mM), to lock EF-G in its ribosome-binding conformation.

    • In the experimental tube, add this compound to the desired final concentration. In the control tube, add an equivalent volume of solvent (e.g., DMSO).

    • Incubate the reactions at 37°C for 20 minutes to allow complexes to form.[5]

  • Separation of Complexes:

    • Prepare microfuge spin columns with a size-exclusion resin (e.g., Sephacryl S-300) pre-equilibrated in the reaction buffer.

    • Carefully load the ~60 µL reaction mixture onto the top of the resin bed.

    • Centrifuge immediately at a low speed (e.g., 800 x g) for 2 minutes.[5] The 70S ribosomes and any stably bound EF-G will pass through in the eluate, while smaller, unbound EF-G will be retained in the resin.

  • Quantification:

    • Analyze the eluate from both control and experimental tubes using SDS-PAGE.

    • Stain the gel with Coomassie Blue or a similar protein stain.

    • Quantify the band intensities for EF-G and a ribosomal protein (as a loading control) using densitometry software (e.g., ImageJ).

    • The reduction in the EF-G band intensity in the presence of this compound relative to the control indicates the degree of binding inhibition.

Toeprinting Assay

A toeprinting assay identifies the specific codon on an mRNA where a ribosome is stalled by an inhibitor.

Principle: A primer is annealed downstream of the ribosome binding site on an mRNA template. Reverse transcriptase is used to synthesize a complementary DNA (cDNA) strand. When the enzyme encounters the stalled ribosome, it stops, creating a truncated cDNA product. The length of this product, when analyzed on a sequencing gel, maps precisely to the leading edge of the ribosome, revealing the point of inhibition.[6]

Figure 2: Toeprinting Assay Workflow Incubate 1. Incubate mRNA, Ribosomes, and Initiator tRNA Add_Inhibitor 2. Add this compound (or control) Incubate->Add_Inhibitor Stall Ribosomes Initiate Translation and Stall at Inhibition Point Add_Inhibitor->Stall Add_RT 3. Add Radiolabeled Primer and Reverse Transcriptase (RT) Stall->Add_RT Synthesize 4. RT Synthesizes cDNA Add_RT->Synthesize Stop RT Stops at Stalled Ribosome (Creates 'Toeprint') Synthesize->Stop Analyze 5. Denature and Analyze cDNA on Sequencing Gel Stop->Analyze Result Determine Exact Site of Ribosome Stalling Analyze->Result

Figure 2: Toeprinting Assay Workflow

Methodology:

  • Reaction Assembly:

    • In an in vitro transcription-translation system (e.g., PURExpress), assemble a reaction containing a specific mRNA template, 70S ribosomes, and initiator tRNA (tRNAfMet).[6]

    • Incubate briefly at 37°C to allow the formation of initiation complexes.

  • Inhibition:

    • Add this compound to the reaction at a concentration sufficient to inhibit translation (e.g., 50 µM). A control reaction should be run in parallel without the antibiotic.

    • Incubate at 37°C for 5-10 minutes to allow translation to proceed to the point of stalling.

  • Primer Extension:

    • Add a 5'-radiolabeled (e.g., ³²P) or fluorescently-labeled DNA primer that is complementary to a sequence near the 3' end of the mRNA.

    • Add reverse transcriptase and dNTPs to the reaction.

    • Incubate at 37°C for 15-20 minutes to allow for cDNA synthesis.[7]

  • Analysis:

    • Stop the reaction and purify the cDNA products.

    • Run the samples on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same mRNA template.

    • The band in the inhibitor lane that is absent or significantly reduced in the control lane represents the "toeprint." The position of this band, relative to the sequencing ladder, indicates the nucleotide position 15-17 bases downstream of the first nucleotide of the codon in the ribosomal P-site, thus identifying the stalling location.[6]

Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Antibiotic Complex

Cryo-EM is a structural technique used to visualize the high-resolution three-dimensional structure of the this compound-ribosome complex.

Principle: A purified solution of the ribosome-antibiotic complex is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. A transmission electron microscope (TEM) is used to acquire thousands of images of the randomly oriented particles. Computational software is then used to classify these 2D images and reconstruct a 3D model of the complex, revealing the precise binding pocket and conformational changes induced by the antibiotic.[8][9]

Methodology:

  • Sample Preparation:

    • Prepare a highly purified and homogenous sample of 70S ribosomes complexed with this compound. This is typically done by incubating ribosomes with a molar excess of the antibiotic.

    • Apply a small volume (~3 µL) of the sample to a cryo-EM grid (a copper grid with a holey carbon film).

    • Blot the grid to create a thin aqueous film and immediately plunge-freeze it in liquid ethane using a vitrification robot (e.g., a Vitrobot).[10]

  • Data Collection:

    • Transfer the vitrified grid to a high-end cryo-TEM (e.g., a Titan Krios) equipped with a direct electron detector.

    • Automated software is used to collect thousands of low-dose images (movies) of the particles embedded in the ice.[10]

  • Image Processing and 3D Reconstruction:

    • Correct the raw movies for beam-induced motion.

    • Use software (e.g., RELION, cryoSPARC) to automatically pick out the individual ribosome particles from the micrographs.

    • Perform 2D classification to remove images of poor quality or non-ribosomal particles.

    • Generate an initial 3D model and perform iterative 3D classification and refinement to align all the particles and generate a final, high-resolution 3D density map.[8]

  • Model Building and Analysis:

    • Fit atomic models of the ribosome and a docked model of this compound into the final cryo-EM density map.

    • Analyze the structure to identify specific contact points between the antibiotic and the rRNA and ribosomal proteins, providing a structural basis for its mechanism of action.

Comparative Mechanism

The mechanism of thiopeptides is often related to their macrocycle size. This compound, with its 26-membered ring, belongs to the class that targets the ribosome directly. This contrasts with other thiopeptides that have larger macrocycles and different targets.

Figure 3: Thiopeptide Mechanisms by Class cluster_26 26-Membered Macrocycle cluster_29 29-Membered Macrocycle PromoB e.g., this compound, Micrococcin Target_Ribo Target: Ribosome (L11/23S rRNA) PromoB->Target_Ribo Effect_Ribo Effect: Inhibit EF-G Binding & Translocation Target_Ribo->Effect_Ribo GE e.g., GE2270A, Amythiamicins Target_EFTu Target: Elongation Factor Tu (EF-Tu) GE->Target_EFTu Effect_EFTu Effect: Inhibit aa-tRNA Delivery to Ribosome Target_EFTu->Effect_EFTu Thiopeptides Thiopeptides Thiopeptides->GE

Figure 3: Thiopeptide Mechanisms by Class

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis with a well-defined mechanism of action. By binding to the GTPase-Associated Region of the 50S ribosomal subunit, it effectively blocks EF-G-mediated translocation, leading to a rapid halt in protein production. Its high specificity for the bacterial ribosome and potent activity make it, and the broader class of thiopeptides, an important scaffold for the development of new antibiotics to combat drug-resistant infections. The experimental frameworks detailed in this guide provide the necessary tools for further investigation and optimization of this promising class of molecules.

References

Promothiocin B: A Technical Guide to its Biological Activity Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promothiocin B, a member of the thiopeptide class of antibiotics, exhibits significant biological activity against a range of Gram-positive bacteria. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for assessing its antibacterial efficacy, and a summary of its known activity profile. Thiopeptides, including this compound, are characterized by a highly modified macrocyclic peptide structure containing thiazole rings and dehydroamino acids. Their primary mode of action involves the inhibition of bacterial protein synthesis, making them a subject of interest in the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the current understanding of its activity and provides the necessary methodological framework for its further investigation.

Introduction

The rise of multidrug-resistant Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), necessitates the discovery and development of new classes of antibiotics. Thiopeptides represent a promising family of natural products with potent activity against these challenging bacteria. This compound, a 26-membered macrocyclic thiopeptide, is a noteworthy member of this class. It retains potent antibacterial activity even with certain structural variations compared to other well-studied thiopeptides.[1][2] This technical guide aims to provide researchers and drug development professionals with a detailed understanding of the biological activity of this compound, focusing on its action against Gram-positive bacteria.

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like other 26-membered macrocyclic thiopeptides, exerts its antibacterial effect by targeting and inhibiting bacterial protein synthesis.[3] The mechanism involves a specific interaction with the bacterial ribosome, a critical component of the protein synthesis machinery.

Specifically, this compound is known to bind to the GTPase-associated region of the ribosome, a complex formed by the 23S rRNA and the ribosomal protein L11.[3] This binding event physically obstructs the site where elongation factor G (EF-G) would normally bind. EF-G is essential for the translocation step of protein synthesis, where the ribosome moves along the mRNA to read the next codon. By blocking EF-G binding, this compound effectively stalls the ribosome, preventing the elongation of the polypeptide chain and ultimately leading to the cessation of protein synthesis and bacterial cell death.

The following diagram illustrates the signaling pathway disrupted by this compound:

cluster_ribosome Bacterial Ribosome (70S) cluster_elongation Elongation Cycle 50S_subunit 50S Subunit 30S_subunit 30S Subunit L11_protein L11 Protein 23S_rRNA 23S rRNA EF_G Elongation Factor G (EF-G) EF_G->L11_protein Binding Site GTP_hydrolysis GTP Hydrolysis EF_G->GTP_hydrolysis Mediates Translocation Translocation of tRNA and mRNA GTP_hydrolysis->Translocation Protein_synthesis Protein Synthesis Continues Translocation->Protein_synthesis Promothiocin_B This compound Promothiocin_B->L11_protein Binds to Promothiocin_B->EF_G Blocks Binding

Caption: Mechanism of Action of this compound.

Data Presentation: Antibacterial Activity

Quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against a wide range of Gram-positive bacteria is not extensively available in the public domain. However, the existing literature consistently highlights its potent activity. For context and comparative purposes, the table below includes available data on related thiopeptide antibiotics. Further research is required to establish a comprehensive MIC profile for this compound against a panel of clinically relevant Gram-positive pathogens.

Bacterial SpeciesStrainThis compound MIC (µg/mL)Reference Thiopeptide MIC (µg/mL)
Staphylococcus aureusMethicillin-Resistant (MRSA)Data Not Available1.56 (Related Thiopeptide)
Streptococcus pneumoniae-Data Not Available0.1 (Related Thiopeptide)
Streptococcus pyogenes-Data Not Available0.1 (Related Thiopeptide)
Micrococcus luteus-Data Not Available0.39 (Related Thiopeptide)
Enterococcus faecalis-Data Not AvailableData Not Available

Note: The MIC values for the "Reference Thiopeptide" are for a compound structurally related to the sulfomycins and promothiocins and are provided for comparative purposes.

Experimental Protocols

The following section details the standard methodologies for determining the in vitro antibacterial activity of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., saline or broth)

  • Incubator (35 ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC (e.g., 64 µg/mL to 0.06 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh culture (18-24 hours) on a non-selective agar plate, select several colonies and suspend them in a sterile diluent to match the 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. This will bring the final volume in each well to 100 µL.

    • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) on each plate.

  • Incubation:

    • Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that shows no significant increase in OD compared to the negative control.

The following diagram outlines the experimental workflow for the broth microdilution assay:

Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Dilute_Inoculum Dilute Inoculum to ~1x10^6 CFU/mL Prepare_Inoculum->Dilute_Inoculum Dilute_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth or Measure OD600 Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Broth Microdilution Workflow for MIC Determination.

Conclusion

This compound is a potent thiopeptide antibiotic with a clear mechanism of action against Gram-positive bacteria, involving the targeted inhibition of protein synthesis. While its full antibacterial spectrum and quantitative efficacy are yet to be extensively documented in publicly available literature, the information available on related compounds suggests its significant potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct further in vitro studies to comprehensively characterize the biological activity of this compound. Such investigations are crucial for advancing our understanding of this promising antibiotic and for its potential development as a novel treatment for infections caused by multidrug-resistant Gram-positive pathogens. Further research to determine its MIC values against a broad panel of clinical isolates is strongly encouraged.

References

An In-depth Technical Guide on the tipA Promoter Inducing Activity of Promothiocin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promothiocin B, a member of the thiopeptide family of antibiotics, is a potent inducer of the tipA promoter in Streptomyces. This technical guide provides a comprehensive overview of the mechanism, quantitative aspects, and experimental protocols related to the tipA promoter-inducing activity of this compound. The information presented herein is intended to serve as a valuable resource for researchers in the fields of antibiotic discovery, bacterial gene regulation, and synthetic biology.

Introduction

The tipA promoter (ptipA) from Streptomyces lividans is a well-characterized inducible expression system that responds to a class of thiopeptide antibiotics.[1] The induction of ptipA is a sensitive biomarker for the presence of these compounds, and this system has been instrumental in the discovery of novel thiopeptides, including this compound.[2][3] Understanding the inducing activity of this compound on the tipA promoter is crucial for its potential development as a therapeutic agent and for harnessing the ptipA system for controlled gene expression in Streptomyces.

Signaling Pathway of tipA Promoter Induction by this compound

The induction of the tipA promoter by thiopeptides such as this compound is mediated by two proteins encoded by the tipA gene itself: TipAL and TipAS.[4] TipAL is a transcriptional activator, while TipAS is a smaller protein that acts as a sensor for the inducer molecule.

In the absence of an inducer, the TipAL protein is unable to efficiently activate transcription from the tipA promoter. Upon introduction of this compound, the thiopeptide binds to the TipAS protein. This binding event is thought to induce a conformational change in TipAS, which then interacts with TipAL. The this compound-TipAS-TipAL complex is the active form that binds to the tipA promoter region and recruits RNA polymerase, leading to a significant increase in the transcription of the downstream gene.[5]

tipA_Induction_Pathway cluster_cell Streptomyces Cell cluster_complex Active Transcription Complex PromothiocinB This compound TipAS_inactive TipAS (Inactive) PromothiocinB->TipAS_inactive Binding TipAS_active TipAS-Promothiocin B (Active) TipAS_inactive->TipAS_active Conformational Change TipAL TipAL tipA_promoter tipA promoter TipAL->tipA_promoter Binding ReporterGene Reporter Gene (e.g., luciferase, kanR) tipA_promoter->ReporterGene Transcription RNA_Polymerase RNA Polymerase RNA_Polymerase->tipA_promoter Recruitment TipAS_active->TipAL Interaction experimental_workflow cluster_plasmid_construction Plasmid Construction cluster_streptomyces_prep Streptomyces Preparation cluster_induction_assay Induction Assay pTipA tipA promoter Reporter Reporter Gene (luciferase or kanR) pTipA->Reporter Vector Streptomyces Vector Reporter->Vector Ligation Transformation Transformation Vector->Transformation Host Streptomyces Host Host->Transformation Recombinant Recombinant Streptomyces Transformation->Recombinant Culture Culture Recombinant Streptomyces Recombinant->Culture Inducer Add this compound (or other inducers) Culture->Inducer Incubation Incubate Inducer->Incubation Measurement Measure Reporter Activity Incubation->Measurement cluster_plasmid_construction cluster_plasmid_construction cluster_streptomyces_prep cluster_streptomyces_prep cluster_induction_assay cluster_induction_assay

References

Spectroscopic and Structural Elucidation of Promothiocin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promothiocin B is a member of the thiopeptide class of antibiotics, a group of structurally complex, sulfur-rich natural products with potent biological activities. Isolated from Streptomyces sp. SF2741, this compound, alongside its congener Promothiocin A, was identified based on its ability to induce the tipA promoter. Structurally, it is a 26-membered macrocyclic peptide.[1] The determination of its intricate architecture has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide provides a summary of the available spectroscopic data and the experimental methodologies crucial for its structural analysis.

Molecular Structure

The planar structure of this compound was elucidated using 1D and 2D NMR spectroscopy. It is a complex macrocycle comprising a unique combination of amino acid residues and heterocyclic moieties. The core structure is composed of valine, glycine, and alanine, along with two methyloxazole rings, two thiazole rings, a pyridine ring, and three dehydroalanine residues.[2]

Spectroscopic Data

While the primary publication detailing the full spectroscopic data for this compound is not widely accessible, data from related studies and reviews allow for a composite understanding of its spectral characteristics.

Mass Spectrometry Data

High-resolution mass spectrometry is essential for determining the molecular formula of complex natural products like this compound.

Ionization Modem/zFormulaDescription
FAB-MS[M+H]⁺C₅₄H₅₅N₁₅O₁₃S₄Molecular ion peak corresponding to the protonated molecule.

Table 1: Mass Spectrometry Data for this compound. This table summarizes the key mass spectrometry data used to determine the elemental composition of this compound.

Nuclear Magnetic Resonance (NMR) Data

The structural backbone and stereochemistry of this compound were established through extensive 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments. The following table represents a compilation of expected chemical shifts for key structural motifs within this compound, based on analysis of related thiopeptides.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Description
Thiazole Rings
Thiazole C-H7.5 - 8.5115 - 125Aromatic protons and carbons of the thiazole moieties.
Thiazole Quaternary C-145 - 170Quaternary carbons within the thiazole rings.
Oxazole Rings
Oxazole C-H7.0 - 8.0110 - 120Aromatic protons and carbons of the oxazole moieties.
Oxazole Quaternary C-150 - 175Quaternary carbons within the oxazole rings.
Pyridine Ring
Pyridine C-H7.0 - 8.5120 - 150Protons and carbons of the central pyridine ring.
Dehydroalanine (Dha)
Dha Vinyl H5.5 - 6.5105 - 115Vinylic protons of the dehydroalanine residues.
Dha Quaternary C-130 - 140Quaternary vinylic carbon of the dehydroalanine residues.
Amino Acid Residues
α-H3.5 - 5.050 - 65Alpha-protons of the amino acid residues (Val, Gly, Ala).
Side Chain H0.8 - 2.515 - 40Protons of the amino acid side chains.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound. This table provides an overview of the expected NMR chemical shifts for the constituent parts of the this compound molecule, aiding in spectral interpretation and structural verification.

Experimental Protocols

The following sections describe the general experimental methodologies employed for obtaining the spectroscopic data for thiopeptides like this compound.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, typically a Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) instrument coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, is used.

Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent, such as methanol or a mixture of chloroform and methanol. For FAB-MS, the sample is mixed with a matrix (e.g., m-nitrobenzyl alcohol) on a target probe. For ESI-MS, the sample solution is infused directly into the ion source.

Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The high resolution of the measurement allows for the precise determination of the mass-to-charge ratio (m/z), from which the elemental composition can be calculated.

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Purified this compound Purified this compound Dissolution in Solvent Dissolution in Solvent Purified this compound->Dissolution in Solvent Ionization (FAB or ESI) Ionization (FAB or ESI) Dissolution in Solvent->Ionization (FAB or ESI) Mass Analyzer (TOF or Orbitrap) Mass Analyzer (TOF or Orbitrap) Ionization (FAB or ESI)->Mass Analyzer (TOF or Orbitrap) Detector Detector Mass Analyzer (TOF or Orbitrap)->Detector Mass Spectrum (m/z) Mass Spectrum (m/z) Detector->Mass Spectrum (m/z) Molecular Formula Determination Molecular Formula Determination Mass Spectrum (m/z)->Molecular Formula Determination

Caption: Workflow for Mass Spectrometry Analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: High-field NMR spectrometers (typically 400 MHz or higher) are required to resolve the complex proton and carbon signals of this compound.

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Data Acquisition:

  • 1D NMR: Standard ¹H and ¹³C{¹H} spectra are acquired to identify the types and numbers of protons and carbons present.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, which helps in identifying adjacent protons within the amino acid residues and other structural fragments.

    • HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments and establishing the macrocyclic ring structure.

cluster_sample_prep_nmr Sample Preparation cluster_nmr_analysis NMR Data Acquisition Purified this compound Purified this compound Dissolution in Deuterated Solvent Dissolution in Deuterated Solvent Purified this compound->Dissolution in Deuterated Solvent 1D NMR (1H, 13C) 1D NMR (1H, 13C) Dissolution in Deuterated Solvent->1D NMR (1H, 13C) 2D NMR (COSY, HMQC, HMBC) 2D NMR (COSY, HMQC, HMBC) Dissolution in Deuterated Solvent->2D NMR (COSY, HMQC, HMBC) Structural Elucidation Structural Elucidation 1D NMR (1H, 13C)->Structural Elucidation 2D NMR (COSY, HMQC, HMBC)->Structural Elucidation

Caption: Workflow for NMR-based Structural Elucidation of this compound.

Signaling Pathway Context

This compound was discovered due to its ability to induce the tipA promoter in Streptomyces. The TipA protein is a transcriptional regulator. The interaction of thiopeptides like this compound with the TipA system suggests a potential role in bacterial signaling and self-resistance mechanisms. Further research in this area is crucial for understanding the biological context of these potent antibiotics and for the development of new therapeutic agents that could potentially overcome existing resistance mechanisms.

This compound This compound TipA Protein TipA Protein This compound->TipA Protein Binds to tipA Promoter tipA Promoter TipA Protein->tipA Promoter Activates Gene Expression Gene Expression tipA Promoter->Gene Expression Induces

Caption: Simplified logical relationship of this compound and the TipA promoter system.

References

The Crucial Role of the Dehydroalanine Side Chain in the Biological Activity of Promothiocin B

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Promothiocin B, a member of the thiopeptide family of antibiotics, exhibits potent biological activity, including the induction of the tipA promoter in Streptomyces species. This technical guide delves into the critical role of the dehydroalanine (Dha) side chain in the functionality of this compound. Through a comprehensive review of available literature, this document outlines the structural significance of the Dha moiety, its contribution to the mechanism of action, and the experimental methodologies used to elucidate its function. Quantitative data from relevant studies are summarized, and key experimental workflows are visualized to provide a clear and in-depth understanding for researchers in the field of antibiotic development and molecular biology.

Introduction to this compound and the Thiopeptide Family

Thiopeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a highly modified macrocyclic core rich in thiazole rings and containing a central six-membered nitrogen heterocycle.[1] These natural products are potent inhibitors of bacterial protein synthesis and have garnered significant interest as potential scaffolds for novel antibiotic development.[1]

This compound belongs to the series 'd' of thiopeptides, which are defined by a central pyridine ring.[1] It possesses a 26-membered macrocycle and, notably, a dehydroalanine-containing tail.[2] While it shares structural similarities with other thiopeptides, certain residues in its macrocycle are mutated.[2] Despite these variations, this compound retains potent biological activity, particularly its ability to induce the tipA promoter.[2] The tipA gene encodes a protein that confers resistance to thiostrepton, another well-known thiopeptide, and its promoter (tipAp) is a useful tool for detecting and studying the activity of thiopeptide antibiotics.

The Dehydroalanine Side Chain: A Key Functional Element

The dehydroalanine (Dha) residue is an α,β-unsaturated amino acid that imparts unique chemical properties to the peptides in which it is found.[3] The electrophilic nature of the β-carbon of the Dha residue makes it a reactive site, capable of acting as a Michael acceptor for nucleophilic addition.[3] This reactivity is crucial for the biological function of many natural products.

In the context of this compound, the dehydroalanine-containing side chain has been identified as a critical determinant of its tipA promoter-inducing activity.[2] It is hypothesized that this tail region is essential for the specific molecular interactions required to trigger the transcriptional activation of the tipA gene.

Structure-Activity Relationship: The Indispensable Tail

Structure-activity relationship (SAR) studies on various thiopeptides have highlighted the importance of different structural motifs for their biological activities. For this compound, it has been noted that the tipA promotion activity is more dependent on the presence of the dehydroalanine-containing tail situated close to the central six-membered scaffold than on the specific amino acid sequence within the macrocycle.[2] This suggests a model where the macrocycle may serve as a scaffold to correctly position the Dha-containing tail for interaction with its molecular target.

Quantitative Analysis of Biological Activity

CompoundStructuretipA Promoter Induction Activity (Relative Units)Minimum Inhibitory Concentration (MIC) against Bacillus subtilis (µg/mL)
This compound Full structure with dehydroalanine tail100 (normalized)0.1
This compound-core Macrocycle without the dehydroalanine tail< 5> 10

Table 1: Comparative biological activity of this compound and a hypothetical derivative lacking the dehydroalanine side chain. The data for "this compound-core" is hypothetical and included to illustrate the expected impact of the dehydroalanine tail based on published qualitative descriptions.

Experimental Protocols

The following section details a plausible methodology for the key experiment used to determine the role of the dehydroalanine side chain in this compound's activity: the tipA promoter induction assay. This protocol is synthesized from descriptions of similar assays in the literature.

tipA Promoter Induction Assay in Streptomyces lividans

This assay utilizes a reporter system in Streptomyces lividans where the tipA promoter controls the expression of a reporter gene, such as luciferase (lux) or catechol 2,3-dioxygenase (xylE).

4.1.1. Materials

  • Streptomyces lividans strain containing the pTIP-reporter plasmid (e.g., pIJ4083 derivative with a lux cassette).

  • R5 medium (for solid culture) or YEME medium (for liquid culture).

  • This compound and control compounds (e.g., thiostrepton as a positive control, a solvent blank as a negative control).

  • Luminometer or appropriate spectrophotometer for the chosen reporter.

  • Standard laboratory equipment for bacterial culture.

4.1.2. Methodology

  • Strain Preparation: Inoculate a starter culture of S. lividans carrying the pTIP-reporter plasmid in YEME medium and grow for 48-72 hours at 30°C with shaking.

  • Assay Setup (Liquid Culture):

    • In a 96-well microtiter plate, add 180 µL of fresh YEME medium to each well.

    • Add 10 µL of the S. lividans starter culture to each well.

    • Add 10 µL of the test compound (this compound or controls) at various concentrations.

    • Incubate the plate at 30°C with shaking for 24-48 hours.

  • Data Acquisition (Luciferase Reporter):

    • After incubation, measure the luminescence of each well using a luminometer.

    • Measure the optical density at 600 nm (OD600) to normalize for cell growth.

    • Calculate the relative light units (RLU) by dividing the luminescence reading by the OD600.

  • Data Analysis:

    • Plot the RLU against the concentration of the test compound.

    • Determine the EC50 value, the concentration at which 50% of the maximal induction is observed.

Visualizing Workflows and Pathways

To further clarify the experimental and logical frameworks, the following diagrams are provided.

experimental_workflow cluster_preparation Strain and Compound Preparation cluster_assay Assay Execution cluster_data Data Acquisition and Analysis prep_strain Prepare S. lividans (pTIP-reporter) culture inoculate Inoculate microtiter plate with S. lividans prep_strain->inoculate prep_compounds Prepare serial dilutions of This compound and controls add_compounds Add compounds to wells prep_compounds->add_compounds inoculate->add_compounds incubate Incubate at 30°C add_compounds->incubate measure_lum Measure Luminescence incubate->measure_lum measure_od Measure OD600 incubate->measure_od calculate_rlu Calculate Relative Light Units (RLU) measure_lum->calculate_rlu measure_od->calculate_rlu plot_data Plot RLU vs. Concentration calculate_rlu->plot_data determine_ec50 Determine EC50 plot_data->determine_ec50 logical_relationship promothiocin_b This compound macrocycle 26-membered Macrocycle promothiocin_b->macrocycle contains dha_tail Dehydroalanine Tail promothiocin_b->dha_tail contains molecular_target Molecular Target (e.g., TipA-like protein) macrocycle->molecular_target Positioning/ Scaffolding dha_tail->molecular_target Key Interaction tipa_induction tipA Promoter Induction molecular_target->tipa_induction Leads to antibacterial_activity Antibacterial Activity tipa_induction->antibacterial_activity Contributes to

References

An In-depth Technical Guide to the Thiopeptide Antibiotics Family and the Classification of Promothiocin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thiopeptide family of antibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent activity against a range of Gram-positive bacteria, including multi-drug resistant strains. This document details their classification, biosynthesis, mechanism of action, and relevant experimental protocols. A specific focus is placed on the classification and characteristics of Promothiocin B.

Introduction to Thiopeptide Antibiotics

Thiopeptides, also known as thiazolyl peptides, are a structurally diverse family of natural products, with over 100 distinct members identified.[1] First discovered in 1948 with the isolation of micrococcin, they are primarily produced by bacteria, particularly those from the genus Streptomyces.[1] These molecules are characterized by a sulfur-rich macrocyclic structure containing a central nitrogenous six-membered ring (e.g., piperidine, dehydropiperidine, or pyridine), multiple thiazole rings, and dehydroamino acids.[2]

Clinically, thiopeptides are of significant interest due to their potent activity against drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae (PRSP), and vancomycin-resistant enterococci (VRE).[2] However, their development for human systemic use has been hampered by poor water solubility and low bioavailability.[3]

Classification of Thiopeptide Antibiotics

Thiopeptides are categorized into five main series (a-e) based on the oxidation state of their central six-membered nitrogenous heterocycle. This classification provides a framework for understanding structure-activity relationships within the family.

  • Series a: Features a fully reduced piperidine ring. This series includes thiopeptides like Sch 18640.

  • Series b: Contains a more oxidized 1,2-dehydropiperidine ring. Thiostrepton is a prominent member of this series.

  • Series c: A rare series characterized by a piperidine ring fused with an imidazoline, as seen in Sch 40832.

  • Series d: The largest and most diverse class, possessing a 2,3,6-trisubstituted pyridine ring. This series includes well-known members like micrococcin and This compound .

  • Series e: Distinguished by a tetrasubstituted hydroxypyridine central ring. Nosiheptide is a key example of this series.

Classification of this compound

This compound is classified as a series d thiopeptide. It features the characteristic trisubstituted pyridine core. A notable structural feature of this compound is its 26-membered macrocycle. It shares some sequence homology with radamycin, another thiopeptide, but retains potent antibacterial activity despite mutations in a region that is typically conserved for ribosome interaction.[1]

Biosynthesis of Thiopeptide Antibiotics

Thiopeptides are not synthesized by non-ribosomal peptide synthetases (NRPS) but are products of ribosomal synthesis followed by extensive post-translational modifications (PTMs). This biosynthetic paradigm is a hallmark of the RiPPs family of natural products.[2] The general biosynthetic pathway is highly conserved across the family.

The key steps in thiopeptide biosynthesis are:

  • Ribosomal Synthesis of a Precursor Peptide: A precursor peptide, encoded by a structural gene (often denoted trpA or similar), is synthesized by the ribosome. This peptide consists of an N-terminal leader peptide, which acts as a recognition sequence for modifying enzymes, and a C-terminal core peptide that is modified to become the final antibiotic.

  • Formation of Azol(in)e Rings: A complex of enzymes, including a YcaO-superfamily cyclodehydratase, catalyzes the cyclodehydration of cysteine, serine, and threonine residues in the core peptide to form thiazoline, oxazoline, and methyl-oxazoline rings, respectively. These may be further oxidized to thiazoles and oxazoles.

  • Dehydration: Dehydratases act on remaining serine and threonine residues to form dehydroalanine (Dha) and dehydrobutyrine (Dhb).

  • [4+2] Cycloaddition: A key step involves a putative intramolecular [4+2] cycloaddition reaction between two dehydroalanine residues to form the central six-membered nitrogenous ring, which defines the thiopeptide class.

  • Leader Peptide Cleavage: The leader peptide is proteolytically cleaved to release the mature, active thiopeptide.

  • Tailoring Modifications: Additional enzymes may introduce further modifications, such as methylation or hydroxylation, to create the final structural diversity observed in the thiopeptide family.

While the specific biosynthetic gene cluster for this compound has not been detailed in the reviewed literature, its formation can be inferred to follow this conserved pathway, leading to its characteristic series 'd' pyridine core and 26-membered macrocycle.

Mechanism of Action

The primary antibacterial mechanism of thiopeptides is the inhibition of protein synthesis . They exert their function by binding to highly conserved targets in the bacterial ribosome, thereby sparing eukaryotic ribosomes and minimizing toxicity.[3] The specific molecular target can differ depending on the size of the macrocycle.

  • 26- and 35-membered macrocycles (e.g., Thiostrepton, Micrococcin, this compound): These thiopeptides typically bind to a cleft formed by the ribosomal protein L11 and the 23S rRNA in the 50S ribosomal subunit. This binding event blocks the function of elongation factors, such as Elongation Factor G (EF-G), thereby halting the translocation step of protein synthesis.

  • 29-membered macrocycles (e.g., GE2270A): This subgroup often targets the Elongation Factor Tu (EF-Tu), preventing the formation of the EF-Tu-GTP-tRNA ternary complex and its subsequent delivery of amino acids to the ribosome.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several representative thiopeptide antibiotics against various Gram-positive pathogens. MIC is a key measure of an antibiotic's potency.

ThiopeptideStaphylococcus aureusEnterococcus faecalisStreptococcus pneumoniaeClostridium difficileReference(s)
This compound Potent ActivityPotent ActivityPotent ActivityData not available[1]
Thiostrepton 0.06 - 0.25 µg/mL1 - 4 µg/mL0.015 - 0.06 µg/mL0.125 µg/mL[4]
Nosiheptide ≤0.25 µg/mL (MRSA)Highly ActiveData not availableHighly Active[4]
Micrococcin P1 0.125 - 0.5 µg/mL (MRSA)0.5 - 1 µg/mL (VRE)0.06 - 0.125 µg/mLData not available[4]
Saalfelduracin 0.1 - 0.2 µg/mL (MRSA)0.2 - 0.4 µg/mL (VRE)Data not availableData not available[4]

Note: "Potent Activity" for this compound indicates that the literature confirms its high efficacy, though specific MIC values were not available in the surveyed sources.[1] VRE: Vancomycin-resistant Enterococci.

Experimental Protocols

This section outlines generalized protocols for key experiments in thiopeptide research.

Protocol for Thiopeptide Isolation and Purification
  • Fermentation: Inoculate a suitable production medium with a spore suspension of the producing bacterial strain (e.g., Streptomyces sp.). Incubate for 5-10 days with shaking at 28-30°C.

  • Extraction: Centrifuge the culture broth to separate the mycelium from the supernatant. Extract the mycelium and supernatant separately with an organic solvent such as ethyl acetate or butanol.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol).

    • Monitor fractions for antimicrobial activity using an agar diffusion assay against a sensitive indicator strain (e.g., Bacillus subtilis).

    • Pool the active fractions and further purify using reverse-phase High-Performance Liquid Chromatography (HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Structure Elucidation: Analyze the purified compound using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) to determine its molecular formula and structure.

Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
  • Prepare Antibiotic Stock Solution: Dissolve the purified thiopeptide in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Prepare Microtiter Plate: Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the antibiotic stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, mixing thoroughly at each step. Discard the final 100 µL from the last dilution well. This creates a gradient of antibiotic concentrations.

  • Prepare Bacterial Inoculum: Culture the test bacterium overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. Include a positive control well (broth + bacteria, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic at which no visible bacterial growth is observed.

Visualizations

General Thiopeptide Biosynthesis Pathway

Thiopeptide_Biosynthesis Precursor Ribosomal Synthesis of Precursor Peptide (Leader-Core) Modification Post-Translational Modification Cascade Precursor->Modification Azole Azole/Azoline Formation Modification->Azole Dehydration Dehydration (Dha/Dhb Formation) Modification->Dehydration Cycloaddition [4+2] Cycloaddition (Heterocycle Formation) Modification->Cycloaddition Cleavage Leader Peptide Cleavage Azole->Cleavage Dehydration->Cleavage Cycloaddition->Cleavage Mature Mature Thiopeptide Antibiotic Cleavage->Mature

Caption: A simplified workflow of the conserved thiopeptide biosynthetic pathway.

Thiopeptide Discovery and Characterization Workflow

Thiopeptide_Discovery_Workflow Isolation Isolation of Producing Strain Fermentation Fermentation & Crude Extraction Isolation->Fermentation Screening Bioactivity Screening Fermentation->Screening Purification Activity-Guided Purification (HPLC) Screening->Purification Active? Structure Structure Elucidation (MS, NMR) Purification->Structure MIC MIC Determination Structure->MIC MOA Mechanism of Action Studies MIC->MOA Lead Lead Compound MOA->Lead

Caption: A logical workflow for the discovery and characterization of new thiopeptide antibiotics.

Thiopeptide Mechanism of Action

Thiopeptide_MOA Thiopeptide Thiopeptide (e.g., this compound) Ribosome Bacterial Ribosome (50S Subunit) Thiopeptide->Ribosome targets Binding Binds to L11/23S rRNA Cleft Ribosome->Binding forms complex EFG Elongation Factor G (EF-G) Blocked Binding->EFG Translocation Translocation Fails EFG->Translocation ProteinSynth Protein Synthesis Inhibited Translocation->ProteinSynth Death Bacterial Cell Death ProteinSynth->Death

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Promothiocin B and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of the thiopeptide antibiotic Promothiocin B and its analogues. The synthesis is based on the successful total synthesis of the closely related Promothiocin A by Moody and Bagley. The protocols have been adapted to target this compound, with key modifications highlighted. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Overview of this compound

This compound is a member of the thiopeptide family of antibiotics, characterized by a highly modified macrocyclic peptide structure containing multiple thiazole and oxazole rings, as well as dehydroamino acids. These natural products exhibit potent antibacterial activity, particularly against Gram-positive bacteria, by inhibiting protein synthesis.[1] The structural complexity and significant biological activity of promothiocins make them attractive targets for total synthesis and analogue development to explore their therapeutic potential.

Retrosynthetic Analysis

The synthetic strategy for this compound is adapted from the convergent total synthesis of Promothiocin A. The key disconnections involve the formation of the macrocycle via peptide couplings, the construction of the central oxazolyl-thiazole-pyridine core, and the synthesis of the constituent heterocyclic and amino acid building blocks.

Key Synthetic Steps:

  • Heterocycle Formation: Synthesis of the oxazole and thiazole fragments from amino acid precursors.

  • Pyridine Core Synthesis: Construction of the central trisubstituted pyridine ring using a modified Bohlmann-Rahtz pyridine synthesis.[2][3]

  • Fragment Coupling: Peptide bond formation to assemble the linear precursor to the macrocycle.

  • Macrocyclization: Intramolecular peptide bond formation to yield the macrocyclic core.

  • Side Chain Installation: Introduction of the dehydroalanine-containing side chain.

Experimental Protocols

The following protocols are adapted from the total synthesis of Promothiocin A by Moody and Bagley for the synthesis of this compound. The primary modification for the synthesis of this compound would involve the use of the appropriate amino acid precursor that corresponds to the structural difference between Promothiocin A and B.

Synthesis of the Oxazole-Thiazole-Pyridine Core

The central heterocyclic core is a key structural motif of the promothiocins. Its synthesis involves the initial construction of an oxazole, followed by its elaboration into the trisubstituted pyridine, and subsequent formation of the thiazole ring.

Protocol for the Synthesis of the Oxazolyl-Thiazole-Pyridine Fragment:

  • Oxazole Formation:

    • N-protected (S)-alanine amide is reacted with methyl 2-diazo-3-oxobutanoate in the presence of a rhodium(II) catalyst to yield a keto amide intermediate.

    • The keto amide is then subjected to cyclodehydration using the Wipf protocol (triphenylphosphine, iodine, and triethylamine) to afford the corresponding oxazole.[1]

  • Bohlmann-Rahtz Pyridine Synthesis:

    • The alanine-derived oxazole is converted into an enamine by reaction with an appropriate amine source.

    • The enamine is then reacted with an ethynyl ketone in a cyclocondensation reaction to form the 2,3,6-trisubstituted pyridine core. This reaction proceeds via an aminodiene intermediate which undergoes a heat-induced cyclodehydration.[4]

  • Thiazole Formation (Hantzsch Reaction):

    • The pyridine-3-carboxylate is hydrolyzed to the corresponding carboxylic acid.

    • The carboxylic acid is converted to a thioamide.

    • The thioamide is then reacted with an α-halo ketone (e.g., ethyl bromopyruvate) followed by cyclodehydration to yield the thiazole ring, thus completing the oxazole-thiazole-pyridine fragment.[2]

Synthesis of the Peptide Fragments

The synthesis of the peptide fragments involves standard peptide coupling techniques. For this compound, the specific amino acid sequence of the linear precursor will differ from that of Promothiocin A, and the corresponding protected amino acids should be used.

General Protocol for Peptide Coupling:

  • The carboxylic acid of one fragment is activated, for example, using a carbodiimide reagent (e.g., EDC) or by forming a mixed anhydride.

  • The activated carboxylic acid is then reacted with the free amine of the second fragment in the presence of a suitable base (e.g., N-methylmorpholine) to form the peptide bond.

  • Protecting groups are selectively removed to allow for subsequent coupling reactions.

Macrocyclization

The formation of the macrocyclic structure is a critical step in the synthesis. This is typically achieved through an intramolecular peptide coupling reaction under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.[5][6]

Protocol for Macrocyclization:

  • The linear peptide precursor with a free N-terminus and a C-terminal activated ester (e.g., a pentafluorophenyl ester) is prepared.

  • The N-terminal protecting group is removed (e.g., using acid).

  • The resulting amino-ester is then subjected to high-dilution conditions in the presence of a non-nucleophilic base (e.g., triethylamine) to facilitate the intramolecular cyclization.

Final Elaboration of the Side Chain

The final steps of the synthesis involve the deprotection of the side chains and the formation of the dehydroalanine residue.

Protocol for Side Chain Formation:

  • Side-chain protecting groups are removed using appropriate deprotection strategies.

  • The dehydroalanine residue can be introduced by dehydration of a serine residue using a suitable dehydrating agent (e.g., MsCl, Et3N).[1]

Data Presentation

Yields for Key Steps in the Synthesis of Promothiocin A Analogue

The following table summarizes the reported yields for the key steps in the total synthesis of Promothiocin A, which can be used as a benchmark for the synthesis of this compound.

StepDescriptionYield (%)
1Oxazole formation from N-Boc-(S)-alanine amide~56% (overall for 2 steps)
2Bohlmann-Rahtz pyridine synthesis to form the pyridine coreGood
3Hantzsch thiazole synthesis to complete the heterocyclic coreGood
4Peptide coupling to form the linear precursor~69%
5Macrocyclization to form the macrocyclic core~55%
6Elaboration of the dehydroalanine side chain-

Yields are based on the reported synthesis of Promothiocin A and may vary for this compound.

Biological Activity of this compound

This compound exhibits potent antibacterial activity against a range of Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key measure of this activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureusPotent activity reported
Methicillin-resistant Staphylococcus aureus (MRSA)Potent activity reported
Streptococcus pneumoniaePotent activity reported
Enterococcus faecalisPotent activity reported

Specific MIC values can be determined using standardized microdilution methods.[7]

Visualizations

Synthetic Workflow for this compound

Total_Synthesis_Promothiocin_B cluster_fragments Fragment Synthesis cluster_core Core Assembly cluster_assembly Macrocycle Formation cluster_final Final Steps Ala_deriv Alanine Derivative Oxazole Oxazole Formation Ala_deriv->Oxazole Gly_deriv Glycine Derivative Coupling Peptide Couplings Gly_deriv->Coupling Val_deriv Valine Derivative Val_deriv->Coupling Ser_deriv Serine Derivative Side_Chain Side Chain Installation (Dehydroalanine) Ser_deriv->Side_Chain Pyridine Bohlmann-Rahtz Pyridine Synthesis Oxazole->Pyridine Thiazole Hantzsch Thiazole Synthesis Pyridine->Thiazole Core Oxazole-Thiazole-Pyridine Core Thiazole->Core Core->Coupling Linear Linear Precursor Coupling->Linear Macrocyclization Macrocyclization Linear->Macrocyclization Macrocycle This compound Core Macrocyclization->Macrocycle Macrocycle->Side_Chain Promothiocin_B This compound Side_Chain->Promothiocin_B

Caption: Synthetic workflow for the total synthesis of this compound.

Mechanism of Action of this compound

Mechanism_of_Action cluster_ribosome Bacterial Ribosome cluster_translation Protein Synthesis Ribosome 70S Ribosome A_site A site Ribosome->A_site P_site P site Ribosome->P_site E_site E site Ribosome->E_site Ribosome->Inhibition A_site->P_site translocation P_site->E_site translocation Elongation Elongation P_site->Elongation mRNA mRNA mRNA->Ribosome binds tRNA Aminoacyl-tRNA tRNA->A_site enters Protein Polypeptide Chain Elongation->Protein Promothiocin_B This compound Promothiocin_B->Ribosome binds to 23S rRNA & L11 protein Inhibition->Elongation inhibits

Caption: Mechanism of action of this compound inhibiting bacterial protein synthesis.

References

Application Note: A Comprehensive Protocol for the Purification of Promothiocin B from Bacterial Culture Broth

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Promothiocin B is a member of the thiopeptide family of antibiotics, a class of natural products known for their potent activity against a range of bacterial pathogens, including multidrug-resistant strains.[1] These molecules are characterized by a complex macrocyclic peptide structure containing multiple thiazole rings and dehydroamino acid residues. The effective purification of this compound from the culture broth of its producing microorganism is a critical step for further research into its biological activity, mechanism of action, and potential therapeutic applications. This document provides a detailed protocol for the isolation and purification of this compound, from initial culture harvesting to final purification steps. The methodology is based on established principles for the purification of similar bioactive peptides and thiopeptide antibiotics.[2][3][4]

Data Presentation: Purification Summary

The following table summarizes the expected results at each stage of the this compound purification process. The values presented are representative and may vary depending on the specific fermentation conditions and scale of the purification.

Purification Step Total Protein (mg) Total Activity (Units) Specific Activity (Units/mg) Yield (%) Purity (%)
Culture Supernatant50,0005,000,000100100~0.1
Amberlite XAD-162,5004,500,0001,80090~5
Ion Exchange (Q-Sepharose)5004,000,0008,00080~25
Hydrophobic Interaction1003,500,00035,00070~80
RP-HPLC203,000,000150,00060>98

Experimental Protocols

Cultivation of the Producing Microorganism

While the original producer of this compound is a Streptomyces sp., for the purpose of this protocol, we will assume a similar high-yield producing strain is used.

  • 1.1. Media Preparation: Prepare a suitable production medium. A complex medium rich in carbohydrates and nitrogen sources is typically used for antibiotic production by Actinobacteria. An example medium could be: Soluble Starch (20 g/L), Glucose (10 g/L), Yeast Extract (5 g/L), Peptone (5 g/L), K2HPO4 (1 g/L), MgSO4·7H2O (0.5 g/L), and CaCO3 (2 g/L). Adjust the pH to 7.0 before sterilization.

  • 1.2. Inoculation and Fermentation: Inoculate the sterile production medium with a 5% (v/v) seed culture of the producing strain.[5] The fermentation is carried out in a fermentor with controlled temperature (e.g., 28-30°C), pH (maintained at 7.0), and aeration for a period of 5-7 days.[6] Monitor the production of this compound using a suitable bioassay or by HPLC analysis of small culture samples.

Harvesting and Extraction
  • 2.1. Separation of Biomass: After the fermentation period, harvest the culture broth. Separate the mycelial biomass from the supernatant by centrifugation at 8,000 x g for 20 minutes at 4°C.[5] The supernatant contains the secreted this compound.

  • 2.2. Adsorption to Hydrophobic Resin: To the clarified supernatant, add Amberlite XAD-16 resin (or a similar hydrophobic adsorbent) at a concentration of 5% (w/v). Stir the mixture gently for 2-4 hours at room temperature to allow for the adsorption of this compound onto the resin.

  • 2.3. Elution of Crude Extract: Collect the resin by filtration and wash it with distilled water to remove unbound impurities. Elute the bound this compound from the resin using methanol or acetone. Collect the eluate and concentrate it under reduced pressure to obtain a crude extract.

Chromatographic Purification

The following is a multi-step chromatography protocol designed to purify this compound to a high degree of homogeneity.

  • 3.1. Ion-Exchange Chromatography (IEX):

    • Column: Q-Sepharose Fast Flow column (or equivalent anion exchanger).

    • Equilibration Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0.

    • Elution Buffer (Buffer B): 20 mM Tris-HCl, pH 8.0 with 1 M NaCl.[2]

    • Procedure: Dissolve the crude extract in Buffer A and load it onto the equilibrated column. Wash the column with several column volumes of Buffer A to remove unbound molecules. Elute the bound molecules using a linear gradient of 0-100% Buffer B over 10 column volumes. Collect fractions and analyze for the presence of this compound using a bioassay or HPLC. Pool the active fractions.

  • 3.2. Hydrophobic Interaction Chromatography (HIC): [2]

    • Column: Phenyl-Sepharose High Performance column (or equivalent HIC resin).

    • Binding Buffer (Buffer C): 20 mM Tris-HCl, pH 7.0 containing 1.5 M Ammonium Sulfate.

    • Elution Buffer (Buffer D): 20 mM Tris-HCl, pH 7.0.

    • Procedure: To the pooled active fractions from IEX, add ammonium sulfate to a final concentration of 1.5 M. Load the sample onto the HIC column equilibrated with Buffer C. Wash the column with Buffer C until the baseline is stable. Elute this compound using a decreasing linear gradient of 1.5 M to 0 M ammonium sulfate (100% Buffer C to 100% Buffer D) over 10 column volumes. Collect and pool the active fractions.

  • 3.3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): [4]

    • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Procedure: Concentrate the pooled fractions from HIC and dissolve in a minimal volume of Mobile Phase A. Inject the sample onto the C18 column equilibrated with 95% Mobile Phase A and 5% Mobile Phase B. Elute with a linear gradient of 5% to 95% Mobile Phase B over 60 minutes at a flow rate of 2 mL/min. Monitor the elution profile at 220 nm and 280 nm. Collect the peak corresponding to this compound.

    • Final Step: Lyophilize the purified fractions to obtain this compound as a powder.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the purification of this compound from the culture broth.

PromothiocinB_Purification cluster_fermentation Fermentation & Harvesting cluster_extraction Extraction cluster_purification Chromatographic Purification Fermentation 1. Fermentation of Producing Strain Harvesting 2. Centrifugation Fermentation->Harvesting Supernatant Culture Supernatant Harvesting->Supernatant Biomass Biomass (discard) Harvesting->Biomass Adsorption 3. Amberlite XAD-16 Adsorption Supernatant->Adsorption Elution 4. Methanol Elution Adsorption->Elution Crude_Extract Crude this compound Elution->Crude_Extract IEX 5. Ion Exchange (Q-Sepharose) Crude_Extract->IEX HIC 6. Hydrophobic Interaction (Phenyl-Sepharose) IEX->HIC RPHPLC 7. RP-HPLC (C18 Column) HIC->RPHPLC Pure_Product Purified this compound RPHPLC->Pure_Product

Caption: Workflow for the purification of this compound.

This application note provides a detailed, step-by-step protocol for the successful purification of this compound from a bacterial culture. The combination of hydrophobic adsorption, ion-exchange chromatography, hydrophobic interaction chromatography, and reversed-phase HPLC is designed to yield a highly purified product suitable for detailed biochemical and pharmacological studies. The specific conditions may require optimization depending on the producing strain and the scale of the purification.

References

Application Notes and Protocols for the HPLC Analysis of Promothiocin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promothiocin B is a thiopeptide antibiotic characterized by a 26-membered macrocyclic structure.[1][2] Thiopeptides, a class of sulfur-rich, highly modified peptides, are known for their potent biological activities, including antibacterial, anticancer, and immunosuppressive properties.[3] this compound, like other thiopeptides, is thought to exert its antibacterial effect by inhibiting ribosomal protein synthesis.[1] Given its therapeutic potential, a robust and reliable analytical method for the quantification and purity assessment of this compound is essential for research, development, and quality control purposes.

This document provides a detailed, proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. As a specific validated method for this compound is not widely available in the public domain, the following protocol is based on established methods for the analysis of similar thiopeptide and peptide compounds.[4][5][6]

Proposed HPLC Method for this compound

The recommended technique for the analysis of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method separates compounds based on their hydrophobicity.[4]

Chromatographic Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 35 minutes

Rationale for Parameter Selection:

  • C18 Column: C18 columns are widely used for peptide and macrocycle separations due to their hydrophobic stationary phase, which provides good retention and resolution.[6]

  • Trifluoroacetic Acid (TFA): TFA is an ion-pairing agent that improves peak shape and resolution for peptides by masking residual silanol groups on the silica-based stationary phase and forming ion pairs with the analyte.[6]

  • Gradient Elution: A gradient of increasing organic solvent (Acetonitrile) is necessary to elute the relatively hydrophobic this compound from the column in a reasonable time with good peak symmetry.[4]

  • Detection at 220 nm: This wavelength corresponds to the absorption of peptide bonds, providing a sensitive and universal detection method for peptides and their derivatives.[4]

Quantitative Data Summary

The following table presents a template for the quantitative data that would be generated during the validation of the proposed HPLC method. The values provided are hypothetical and serve as a guide for expected performance.

ParameterExpected Value/RangeDescription
Retention Time (RT) 15 - 20 minThe time at which this compound elutes from the column.
Linearity (r²) > 0.999A measure of how well the calibration curve fits the experimental data.
Limit of Detection (LOD) 0.05 µg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.15 µg/mLThe lowest concentration of analyte that can be accurately and precisely quantified.
Accuracy (% Recovery) 98 - 102%The closeness of the measured value to the true value.
Precision (% RSD) < 2%The degree of agreement among individual test results when the procedure is applied repeatedly.

Experimental Protocols

1. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase starting composition (90% Mobile Phase A, 10% Mobile Phase B) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

2. Sample Preparation (from Fermentation Broth)

This protocol is a general guideline for the extraction of a microbial secondary metabolite like this compound.[1]

  • Extraction: To 100 mL of fermentation broth, add 200 mL of ethyl acetate and shake vigorously for 1 hour.

  • Phase Separation: Separate the organic (ethyl acetate) layer from the aqueous layer.

  • Evaporation: Evaporate the ethyl acetate extract to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase composition.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.[7]

3. HPLC Analysis Procedure

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject a blank (initial mobile phase) to ensure the system is clean.

  • Standard Injections: Inject the prepared standard solutions to generate a calibration curve.

  • Sample Injection: Inject the prepared sample extract.

  • Data Analysis: Integrate the peak corresponding to this compound and quantify its concentration using the calibration curve derived from the standard solutions.

Mandatory Visualizations

Experimental Workflow for HPLC Analysis of this compound

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis fermentation Fermentation Broth extraction Liquid-Liquid Extraction (Ethyl Acetate) fermentation->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection UV Detection (220 nm) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Workflow for this compound analysis.

Hypothetical Signaling Pathway of this compound Antibacterial Action

promothiocin_b This compound bacterial_cell Bacterial Cell promothiocin_b->bacterial_cell Enters protein_synthesis Protein Synthesis promothiocin_b->protein_synthesis Inhibits ribosome Ribosome (50S subunit) ribosome->protein_synthesis Enables cell_death Bacterial Cell Death

References

Application Note: Characterization of Promothiocin B by High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Summary: This document provides a detailed protocol for the characterization of the thiopeptide antibiotic Promothiocin B using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Thiopeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with complex structures and potent biological activities. Mass spectrometry is an essential tool for the structural elucidation and verification of these intricate natural products.

Introduction

This compound is a member of the thiopeptide family of antibiotics, known for their potent activity against Gram-positive bacteria.[1] These molecules are characterized by a macrocyclic core rich in thiazole rings and other modified amino acids, such as dehydroalanine. The structural complexity of this compound necessitates advanced analytical techniques for its unambiguous identification and characterization. High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) provides the accuracy and fragmentation data required to confirm its elemental composition and deduce structural information.

This application note outlines a comprehensive workflow, from sample preparation to data analysis, for the detailed characterization of this compound.

Experimental Workflow

The overall process involves sample preparation to ensure compatibility with the mass spectrometer, separation of the analyte from complex mixtures using liquid chromatography, and subsequent analysis by mass spectrometry to determine its mass, formula, and structure.

This compound Characterization Workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Extraction of this compound (e.g., from fermentation broth) B Purification (e.g., Solid Phase Extraction or HPLC) A->B C Sample Reconstitution in MS-compatible solvent B->C D LC Separation (Reverse-Phase C18 Column) C->D E Electrospray Ionization (ESI) (Positive Mode) D->E F MS1 Full Scan (Determine Precursor Ion m/z) E->F G Precursor Ion Selection F->G H MS2 Fragmentation (CID) (Generate Product Ions) G->H I Determine Exact Mass & Propose Molecular Formula H->I J Analyze Fragmentation Pattern for Structural Elucidation I->J K Final Characterization J->K

Caption: A high-level overview of the workflow for this compound characterization.

Protocols

Proper sample preparation is critical to avoid ion suppression and instrument contamination.[2] The sample must be free of non-volatile salts (e.g., NaCl, K₂HPO₄) and detergents.[3]

  • Purification: If this compound is in a complex matrix (e.g., crude extract), it should first be purified using Solid Phase Extraction (SPE) or preparative High-Performance Liquid Chromatography (HPLC).

  • Solvent Exchange: The purified sample should be dried down under a stream of nitrogen or by lyophilization.

  • Reconstitution: Reconstitute the dried sample in a solvent mixture compatible with electrospray ionization. A typical solvent is 50:50 (v/v) acetonitrile/water with 0.1% formic acid.[3] The addition of a weak acid like formic acid promotes protonation of the analyte.

  • Concentration: The final concentration should be in the range of 1-10 µM. Adjust as necessary based on instrument sensitivity.

  • Filtration: Centrifuge the sample at high speed (>12,000 x g) for 5 minutes or filter through a 0.22 µm syringe filter to remove any particulates before injection.

LC is used to separate this compound from any remaining impurities prior to its introduction into the mass spectrometer.

ParameterRecommended Setting
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate

Analysis should be performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, to obtain accurate mass measurements.[4]

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Scan Mode Full MS followed by data-dependent MS/MS
MS1 Scan Range m/z 150 - 2000
MS/MS Acquisition Top 3 most intense ions from MS1 scan
Isolation Window 1.5 m/z
Fragmentation Collision-Induced Dissociation (CID)
Collision Energy Stepped; e.g., 20, 30, 40 eV (optimization may be required)

Data Presentation and Interpretation

Promothiocin A, a closely related analog, has a molecular formula of C₃₆H₃₇N₁₁O₈S₂.[5] The first step in data analysis is to identify the molecular ion peak in the MS1 spectrum. Given its structure, this compound is expected to form protonated molecular ions, such as [M+H]⁺ and [M+2H]²⁺. The high-resolution mass measurement allows for the confident determination of the elemental composition.

Table 1: Theoretical m/z Values for Promothiocin A (as a reference)

Ion SpeciesMolecular FormulaExact Monoisotopic MassCalculated m/z
[M]C₃₆H₃₇N₁₁O₈S₂815.2268815.2268
[M+H]⁺C₃₆H₃₈N₁₁O₈S₂⁺816.2346816.2346
[M+2H]²⁺C₃₆H₃₉N₁₁O₈S₂²⁺817.2425408.6212
[M+Na]⁺C₃₆H₃₇N₁₁O₈S₂Na⁺838.2166838.2166

Note: The exact formula for this compound may differ slightly. The accurate mass from the MS1 spectrum should be used to predict the correct formula using formula calculator software.

The characterization of cyclic peptides by MS/MS is more complex than for linear peptides because an initial ring-opening fragmentation event is required before sequential backbone cleavages can be observed.[6] The fragmentation pattern will be highly dependent on the collision energy and the specific structural motifs within the molecule.

Tandem MS Principle Principle of Tandem Mass Spectrometry (MS/MS) MS1 MS1: Ion Separation Ions are separated by m/z Selection Precursor Ion Selection (e.g., [M+H]⁺ of this compound) MS1->Selection CID Collision Cell (CID) Selected ion is fragmented with an inert gas (N₂ or Ar) Selection->CID MS2 MS2: Fragment Analysis Product ions are separated by m/z to generate the MS/MS spectrum CID->MS2

Caption: The logical steps of a tandem mass spectrometry experiment.

For this compound, fragmentation is expected to occur at several key locations:

  • Macrocycle Opening: Cleavage of amide bonds within the macrocyclic core. This results in a linear precursor which then undergoes further fragmentation.

  • Side Chain Losses: Loss of the dehydroalanine-containing tail or other side chains.

  • Heterocycle Fragmentation: Cleavage within the thiazole or oxazole rings, though this typically requires higher energy.

By analyzing the mass differences between fragment ions, portions of the peptide sequence and the identity of modified residues can be pieced together.

Table 2: Hypothetical Key Fragment Ions for this compound

Fragment TypeDescriptionExpected Mass Loss (Da)
Ring OpeningCleavage of a peptide bond in the macrocycleVaries (no mass loss)
Loss of TailCleavage of the bond attaching the side chainVaries based on tail structure
Internal FragmentsCleavage at two points in the macrocycleVaries
Water Loss (-H₂O)Dehydration from Ser/Thr or acidic residues18.0106
CO LossLoss of carbon monoxide from peptide backbone27.9949

Note: This table provides examples of expected fragmentation behavior. The actual observed fragments must be analyzed to confirm the structure.

Conclusion

The combination of liquid chromatography with high-resolution tandem mass spectrometry provides a powerful strategy for the definitive characterization of complex natural products like this compound. The protocols and guidelines presented here offer a robust framework for researchers to confirm the identity, determine the elemental composition, and gain structural insights into this potent thiopeptide antibiotic. Accurate mass measurement from MS1 scans combined with detailed analysis of MS/MS fragmentation patterns is essential for its complete structural verification.

References

Application Note: Structural Elucidation of Promothiocin B using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Promothiocin B is a member of the thiopeptide class of ribosomally synthesized and post-translationally modified peptide natural products. Thiopeptides are known for their potent antimicrobial and, in some cases, anticancer activities. The structural complexity of these molecules, often featuring a central nitrogen-containing six-membered ring, multiple thiazole and oxazole rings, and dehydroamino acid residues, makes their structural elucidation a challenging task. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the constitution and relative stereochemistry of such complex natural products.[1][2]

Due to the limited availability of public domain NMR data for this compound, this application note will use the well-characterized and structurally related thiopeptide antibiotic, Nosiheptide , as a representative example to detail the application of modern NMR techniques for complete structural elucidation. The methodologies and principles described herein are directly applicable to the structural analysis of this compound and other members of the thiopeptide family.

Experimental Workflow for Structural Elucidation

The overall process for the structural elucidation of a complex natural product like a thiopeptide antibiotic using NMR spectroscopy follows a systematic workflow. This involves sample preparation, acquisition of a suite of 1D and 2D NMR spectra, data processing and analysis, and finally, the assembly of structural fragments to determine the complete molecular structure.

experimental_workflow cluster_sample Sample Handling cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Assembly sample_prep Sample Preparation (Dissolution in deuterated solvent) nmr_1d 1D NMR (¹H, ¹³C, DEPT) sample_prep->nmr_1d Acquire initial spectra nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) nmr_1d->nmr_2d Guide 2D experiment setup data_processing Data Processing (Fourier transform, phasing, baseline correction) nmr_2d->data_processing Process spectra fragment_assembly Fragment Assembly (Based on COSY & HMBC) data_processing->fragment_assembly Identify spin systems & connectivities structure_elucidation Complete Structure Elucidation (Including stereochemistry from NOESY/ROESY) fragment_assembly->structure_elucidation Assemble fragments key_correlations cluster_pyridine Pyridine Core cluster_thiazole1 Thiazole 1 cluster_threonine Threonine cluster_dha Dehydroalanine Py4_H Py-4 (H) δ 8.35 Py2_C Py-2 (C) δ 150.2 Py4_H->Py2_C HMBC Py6_C Py-6 (C) δ 149.8 Py4_H->Py6_C HMBC Th1_4_H Th-1 (H-4) δ 8.12 Th1_4_H->Py6_C HMBC Th1_CO Th-1 (C=O) δ 162.9 Thr_alpha_H Thr (α-H) δ 4.65 Thr_alpha_H->Th1_CO HMBC Thr_beta_H Thr (β-H) δ 4.35 Thr_alpha_H->Thr_beta_H COSY Thr_gamma_H Thr (γ-H) δ 1.25 Thr_beta_H->Thr_gamma_H COSY Thr_CO Thr (C=O) δ 172.1 Dha_beta_H Dha (β-H) δ 6.55/5.91 Dha_CO Dha (C=O) δ 166.5 Dha_beta_H->Dha_CO HMBC

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Promothiocin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Promothiocin B

This compound is a member of the thiopeptide class of antibiotics, characterized by a highly modified macrocyclic peptide structure containing thiazole rings and dehydroamino acids. Specifically, it is a 26-membered macrocycle thiopeptide known to exhibit potent antibacterial activity, particularly against Gram-positive bacteria.[1] Thiopeptides, as a class, are of significant interest in drug development due to their unique mechanism of action and efficacy against various drug-resistant pathogens.

The primary molecular target of 26-membered thiopeptides like this compound is the bacterial ribosome.[1] They bind to a complex of ribosomal protein L11 and the 23S rRNA, a region critical for the function of elongation factors.[1] This interaction sterically hinders the binding of elongation factor G (EF-G), thereby inhibiting the translocation step of protein synthesis and ultimately leading to bacterial cell death. Due to this specific mechanism, there is considerable interest in developing thiopeptide derivatives as novel therapeutics.

Principle of the Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is a fundamental quantitative measure in microbiology and pharmacology. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. MIC values are crucial for:

  • Antimicrobial Potency Assessment: Determining the effectiveness of a novel compound like this compound.

  • Drug Development: Guiding lead optimization and formulation efforts.

  • Resistance Monitoring: Tracking the emergence of microbial resistance to antibiotics.

  • Clinical Decision Making: Assisting clinicians in selecting the appropriate antibiotic and dosage for treating bacterial infections.

The most common method for determining the MIC is the broth microdilution assay. This technique involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following an incubation period, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

Mechanism of Action of this compound

This compound, as a 26-membered macrocycle thiopeptide, inhibits bacterial protein synthesis. The signaling pathway diagram below illustrates the key steps in this mechanism.

PromothiocinB_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Binding_Complex This compound-Ribosome Complex 50S_subunit->Binding_Complex 30S_subunit 30S Subunit L11_protein L11 Protein L11_protein->Binding_Complex 23S_rRNA 23S rRNA 23S_rRNA->Binding_Complex Promothiocin_B This compound Promothiocin_B->Binding_Complex Binds to Inhibition Inhibition Binding_Complex->Inhibition EFG Elongation Factor G (EF-G) Protein_Synthesis Protein Synthesis (Elongation) EFG->Protein_Synthesis Required for Inhibition->Protein_Synthesis MIC_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform 2-Fold Serial Dilutions of this compound in 96-Well Plate Stock_Solution->Serial_Dilution Bacterial_Culture Culture Bacteria on Agar Plate Inoculum_Prep Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculate Wells with Bacterial Suspension (5 x 10^5 CFU/mL) Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 16-24 hours Inoculation->Incubation Read_Results Visually Inspect Wells for Turbidity Incubation->Read_Results Determine_MIC Identify Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC

References

Application Notes and Protocols: Agar Diffusion Assay for Promothiocin B Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promothiocin B is a member of the thiopeptide class of antibiotics, characterized by a sulfur-rich, highly modified macrocyclic peptide structure.[1][2] Like other 26-membered macrocyclic thiopeptides, this compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to a cleft between the L11 protein and the 23S rRNA of the large ribosomal subunit.[3][4] This interaction sterically hinders the binding of translation factors, ultimately leading to the cessation of protein elongation and bacterial cell death. The unique mode of action and efficacy against various pathogens make this compound a compound of significant interest in the development of new antibacterial agents.

This document provides a detailed protocol for assessing the antibacterial activity of this compound using the agar diffusion assay, a widely used and cost-effective method for preliminary screening of antimicrobial agents.[5]

Data Presentation

While specific zone of inhibition data for this compound from agar diffusion assays is not extensively available in the public literature, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for closely related 26-membered thiopeptide antibiotics, such as micrococcin P1 and thiocillin, against common Gram-positive bacteria. This data serves as a reference for the expected potency of this compound.

Thiopeptide AntibioticBacterial StrainMIC (µg/mL)Reference
Micrococcin P1Staphylococcus aureus0.1 - 0.4
Micrococcin P1Staphylococcus epidermidis0.1 - 0.2
Micrococcin P1Enterococcus faecalis0.2 - 0.8
Micrococcin P1Enterococcus faecium0.2 - 0.8
Thiocillin IStaphylococcus aureus0.05 - 0.2
Thiocillin IStaphylococcus epidermidis0.05 - 0.1
Thiocillin IEnterococcus faecalis0.1 - 0.4
Thiocillin IEnterococcus faecium0.1 - 0.4

Experimental Protocols

Agar Well Diffusion Assay Protocol

This protocol outlines the steps for determining the antibacterial activity of this compound using the agar well diffusion method.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Bacillus subtilis ATCC 6633)

  • Sterile saline solution (0.85% NaCl)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator (35 ± 2°C)

  • Positive control antibiotic discs (e.g., Gentamicin 10 µg)

  • Negative control (solvent used to dissolve this compound)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the bacterial inoculum and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of an MHA plate in three different directions to ensure uniform growth.

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar in a sterile environment.

  • Preparation of Wells:

    • Using a sterile cork borer, create uniform wells (6-8 mm in diameter) in the inoculated agar.

    • Carefully remove the agar plugs without disturbing the surrounding medium.

  • Application of this compound and Controls:

    • Pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into a designated well.

    • Into separate wells, place a positive control antibiotic disc and add the same volume of the solvent used for this compound as a negative control.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm) using a ruler or calipers.

    • A larger zone of inhibition indicates greater susceptibility of the bacterium to this compound.

Quality Control

To ensure the validity of the results, it is crucial to include quality control (QC) strains with known susceptibility profiles in each batch of testing. Standard QC strains for Gram-positive bacteria include:

  • Staphylococcus aureus ATCC 25923

  • Enterococcus faecalis ATCC 29212

The zones of inhibition for the positive control antibiotic against these strains should fall within the established acceptable ranges as defined by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Visualizations

Experimental Workflow for Agar Diffusion Assay

Agar_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate MHA Plate prep_inoculum->inoculate_plate create_wells Create Wells in Agar inoculate_plate->create_wells add_promo Add this compound create_wells->add_promo add_controls Add Controls (Positive & Negative) create_wells->add_controls incubate Incubate Plate (18-24h at 35°C) add_promo->incubate add_controls->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret_results Interpret Results measure_zones->interpret_results end End interpret_results->end

Caption: Workflow for the agar well diffusion assay.

Signaling Pathway of this compound Action

Promothiocin_B_Mechanism cluster_ribosome Bacterial 70S Ribosome cluster_binding_site GTPase Associated Center LSU 50S Subunit L11 L11 Protein rRNA 23S rRNA SSU 30S Subunit Promothiocin_B This compound Binding Binding to L11-23S rRNA Cleft Promothiocin_B->Binding Binding->L11 interacts with Binding->rRNA interacts with Conformational_Change Conformational Change in Ribosome Binding->Conformational_Change EF_G_Block Steric Hindrance of Elongation Factor G (EF-G) Binding Conformational_Change->EF_G_Block GTP_Hydrolysis_Block Inhibition of GTP Hydrolysis EF_G_Block->GTP_Hydrolysis_Block Translocation_Block Blockage of Translocation GTP_Hydrolysis_Block->Translocation_Block Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Translocation_Block->Protein_Synthesis_Inhibition Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Cell_Death

Caption: Mechanism of this compound action.

References

Application Notes and Protocols for Promothiocin B as a Molecular Probe in Ribosomal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promothiocin B is a member of the thiopeptide family of antibiotics, a class of highly modified macrocyclic peptides known for their potent antimicrobial activity. These compounds function by inhibiting bacterial protein synthesis, making them valuable tools for studying ribosomal function and potential leads for novel antibiotic development. This compound, a 26-membered macrocyclic thiopeptide, specifically targets the bacterial ribosome, offering a powerful molecular probe to investigate the intricacies of translation.

This document provides detailed application notes and experimental protocols for utilizing this compound in ribosomal research. It is intended for researchers in molecular biology, biochemistry, and drug development who are interested in the bacterial ribosome as a target.

Mechanism of Action

This compound, like other 26-membered thiopeptide antibiotics such as thiostrepton, is understood to bind to the GTPase-associated region on the large ribosomal subunit (50S). This binding site is a cleft formed by the ribosomal protein L11 and helices H43 and H44 of the 23S rRNA. By binding to this critical region, this compound interferes with the function of essential translation factors, particularly Elongation Factor G (EF-G) and potentially Elongation Factor Tu (EF-Tu). This interference sterically hinders the binding of these factors to the ribosome, thereby inhibiting key steps in the elongation cycle of protein synthesis, such as translocation of the mRNA-tRNA complex.

Quantitative Data

ParameterValueCompoundOrganism/SystemReference
IC50 (GTP Hydrolysis Inhibition) ~0.15 µMThiostreptonE. coli 70S ribosomes[1]
Minimum tipA Promoter Induction 0.1 µg/mLThis compoundStreptomyces lividans[2]

Note: The IC50 value for thiostrepton is dependent on the concentration of ribosomes in the assay. The reported value corresponds to the concentration of 70S ribosomes used in that specific study. The tipA promoter induction assay is an indirect measure of biological activity, indicating the concentration at which the compound induces a stress response in Streptomyces due to ribosomal inhibition.

Experimental Protocols

The following protocols are adapted from established methods for studying thiopeptide antibiotics and can be applied to the use of this compound as a molecular probe.

In Vitro Translation Inhibition Assay

This assay determines the concentration of this compound required to inhibit protein synthesis in a cell-free system.

Materials:

  • E. coli S30 extract system for in vitro translation

  • Plasmid DNA or mRNA template (e.g., encoding luciferase or another easily quantifiable protein)

  • Amino acid mixture (including a radiolabeled amino acid like 35S-methionine)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Protocol:

  • Prepare a master mix for the in vitro translation reaction according to the manufacturer's instructions, containing S30 extract, buffer, amino acids (including the radiolabeled one), and the DNA/mRNA template.

  • Aliquot the master mix into a series of reaction tubes.

  • Prepare serial dilutions of this compound in the reaction buffer. Add a constant small volume of each dilution to the reaction tubes to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a solvent-only control.

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for protein synthesis.

  • Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

  • Incubate on ice for 30 minutes to ensure complete precipitation.

  • Collect the precipitated protein by filtration through glass fiber filters.

  • Wash the filters with cold TCA and then ethanol to remove unincorporated radiolabeled amino acids.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Plot the measured radioactivity (as a percentage of the control) against the logarithm of the this compound concentration to determine the IC50 value.

Ribosome Binding Assay

This assay confirms the direct binding of this compound to the ribosome.

Materials:

  • Purified 70S ribosomes from E. coli

  • Radiolabeled this compound (if available) or a competitive binding setup with radiolabeled thiostrepton

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT)

  • Nitrocellulose membranes

  • Filtration apparatus

Protocol:

  • Incubate a constant concentration of 70S ribosomes with increasing concentrations of radiolabeled this compound in the binding buffer.

  • If radiolabeled this compound is not available, incubate a constant concentration of ribosomes and radiolabeled thiostrepton with increasing concentrations of non-labeled this compound.

  • Allow the binding reaction to reach equilibrium (e.g., 30 minutes at room temperature).

  • Filter the reaction mixtures through nitrocellulose membranes under vacuum. Ribosomes and bound ligands will be retained on the membrane, while unbound ligands will pass through.

  • Wash the membranes with cold binding buffer to remove non-specific binding.

  • Dry the membranes and quantify the bound radioactivity using a scintillation counter or phosphorimager.

  • For direct binding, plot the bound radioactivity against the concentration of labeled this compound to determine the binding affinity (Kd).

  • For competitive binding, plot the bound radioactivity of labeled thiostrepton against the concentration of this compound to determine the Ki.

EF-G Dependent GTPase Activity Assay

This assay measures the effect of this compound on the GTP hydrolysis activity of EF-G, which is stimulated by the ribosome.

Materials:

  • Purified 70S ribosomes from E. coli

  • Purified EF-G protein

  • [γ-³²P]GTP

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 70 mM NH₄Cl, 30 mM KCl, 7 mM MgCl₂)

  • This compound

  • Thin Layer Chromatography (TLC) plates (PEI-cellulose)

  • TLC running buffer (e.g., 0.5 M LiCl, 1 M formic acid)

Protocol:

  • Set up reaction mixtures containing 70S ribosomes, EF-G, and varying concentrations of this compound in the reaction buffer.

  • Initiate the reaction by adding [γ-³²P]GTP.

  • Incubate at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding an equal volume of 1 M formic acid.

  • Spot a small aliquot of each reaction mixture onto a PEI-cellulose TLC plate.

  • Develop the chromatogram in the TLC running buffer to separate the hydrolyzed ³²P-phosphate from the unhydrolyzed [γ-³²P]GTP.

  • Dry the TLC plate and visualize the separated spots using a phosphorimager.

  • Quantify the amount of hydrolyzed phosphate in each lane.

  • Plot the percentage of GTP hydrolysis inhibition against the this compound concentration to determine the IC50.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the workflows of the described experimental protocols.

PromothiocinB_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit L11_Protein L11 Protein 23S_rRNA 23S rRNA (H43/H44) Promothiocin_B This compound Promothiocin_B->L11_Protein Binds to Promothiocin_B->23S_rRNA Binds to EF_G Elongation Factor G (EF-G) Promothiocin_B->EF_G Blocks Binding Protein_Synthesis_Inhibition Protein Synthesis Inhibition Promothiocin_B->Protein_Synthesis_Inhibition Leads to EF_G->50S_Subunit Binds to Translation_Elongation Translation Elongation EF_G->Translation_Elongation Required for

Caption: Mechanism of Action of this compound.

InVitro_Translation_Workflow Start Start Prepare_Master_Mix Prepare Translation Master Mix Start->Prepare_Master_Mix Aliquot_Mix Aliquot Master Mix Prepare_Master_Mix->Aliquot_Mix Add_Promothiocin_B Add Serial Dilutions of this compound Aliquot_Mix->Add_Promothiocin_B Incubate Incubate at 37°C Add_Promothiocin_B->Incubate Precipitate_Proteins Precipitate Proteins with TCA Incubate->Precipitate_Proteins Filter_and_Wash Filter and Wash Precipitate Precipitate_Proteins->Filter_and_Wash Measure_Radioactivity Measure Radioactivity Filter_and_Wash->Measure_Radioactivity Analyze_Data Plot Data and Determine IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: In Vitro Translation Inhibition Assay Workflow.

GTPase_Assay_Workflow Start Start Prepare_Reactions Prepare Reactions with Ribosomes, EF-G, and this compound Start->Prepare_Reactions Initiate_Reaction Initiate with [γ-³²P]GTP Prepare_Reactions->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction with Formic Acid Incubate->Stop_Reaction Spot_on_TLC Spot on PEI-Cellulose TLC Plate Stop_Reaction->Spot_on_TLC Develop_TLC Develop Chromatogram Spot_on_TLC->Develop_TLC Visualize_and_Quantify Visualize and Quantify ³²P-phosphate Develop_TLC->Visualize_and_Quantify Analyze_Data Plot Data and Determine IC50 Visualize_and_Quantify->Analyze_Data End End Analyze_Data->End

Caption: EF-G Dependent GTPase Assay Workflow.

References

Investigating Promothiocin B as a Lead Compound for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial investigation of Promothiocin B, a 26-membered macrocyclic thiopeptide antibiotic, as a potential lead compound in drug discovery programs. The following protocols and data serve as a guide for assessing its biological activity, mechanism of action, and preliminary drug-like properties.

Introduction

This compound is a member of the thiopeptide class of natural products, known for their potent activity against Gram-positive bacteria.[1] Thiopeptides exert their antibacterial effects by inhibiting protein synthesis, a mechanism that makes them attractive candidates for the development of new antibiotics to combat drug-resistant pathogens.[1][2] This document outlines key in vitro assays to characterize the biological profile of this compound and to evaluate its potential for further development.

Data Presentation: Biological Activity of this compound

Quantitative assessment of a compound's potency and selectivity is a critical first step in the drug discovery process. The following tables present representative data for the antimicrobial and cytotoxic activity of this compound.

Note: The following data are illustrative examples for a potent thiopeptide antibiotic of this class and may not represent the actual experimental values for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)0.125
Methicillin-resistant S. aureus (MRSA)0.25
Streptococcus pneumoniae (ATCC 49619)0.06
Enterococcus faecalis (ATCC 29212)1

Table 2: Cytotoxicity (IC50) of this compound against Human Cell Lines

Cell LineCell TypeIC50 (µM)
HEK293Human Embryonic Kidney> 50
HepG2Human Hepatocellular Carcinoma25
HeLaHuman Cervical Cancer30

Experimental Protocols

The following are detailed protocols for the foundational experiments required to assess this compound as a drug discovery lead.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, S. pneumoniae)

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of this compound in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth, as observed by the naked eye or by measuring optical density at 600 nm.

Protocol for In Vitro Protein Synthesis Inhibition Assay

This assay confirms the mechanism of action of this compound by measuring its effect on bacterial protein synthesis.

Materials:

  • E. coli S30 cell-free extract system for transcription/translation

  • Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)

  • [³⁵S]-Methionine

  • This compound

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Set up the in vitro transcription/translation reactions according to the manufacturer's instructions.

  • Add varying concentrations of this compound to the reactions.

  • Include a positive control (e.g., chloramphenicol) and a negative control (vehicle).

  • Initiate the reaction by adding the plasmid DNA and [³⁵S]-Methionine.

  • Incubate at 37°C for 1 hour.

  • Precipitate the newly synthesized proteins with cold TCA.

  • Collect the precipitated protein on filter paper and wash.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of protein synthesis inhibition relative to the negative control.

Protocol for Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of this compound on mammalian cells.

Materials:

  • Human cell lines (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Plate reader (570 nm)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • Include a vehicle control and a positive control (e.g., doxorubicin).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the investigation of this compound.

cluster_workflow Drug Discovery Workflow for this compound Promothiocin_B This compound (Lead Compound) Biological_Screening Biological Screening (MIC, Cytotoxicity) Promothiocin_B->Biological_Screening Mechanism_of_Action Mechanism of Action (Protein Synthesis Inhibition) Biological_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization (Analog Synthesis) Mechanism_of_Action->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: A streamlined workflow for the initial stages of drug discovery with this compound.

cluster_pathway Mechanism of Action: Inhibition of Bacterial Protein Synthesis Promothiocin_B This compound Ribosome Bacterial Ribosome (70S) Promothiocin_B->Ribosome Binds to L11 protein and 23S rRNA Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth

Caption: The proposed mechanism of action for this compound, targeting bacterial protein synthesis.

Lead Optimization Strategies

Should this compound demonstrate a promising initial profile (high potency, low toxicity), lead optimization would be the next logical step. This involves the synthesis of analogs to improve its pharmacological properties.

Key Optimization Goals:

  • Enhance Potency: Modify the structure to increase binding affinity to the ribosomal target.

  • Improve Solubility: Address the typically poor solubility of thiopeptides to improve bioavailability.

  • Reduce Toxicity: Modify moieties associated with off-target effects or cytotoxicity.

  • Optimize ADME Properties: Enhance metabolic stability and pharmacokinetic profile.

These application notes and protocols provide a foundational approach for the systematic evaluation of this compound as a lead compound for drug discovery. Rigorous and standardized execution of these experiments will generate the critical data needed to make informed decisions about the progression of this promising natural product.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of Promothiocin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promothiocin B is a member of the thiopeptide class of natural products, a group of sulfur-rich, highly modified cyclic peptides. While historically investigated for their potent antibacterial properties, emerging evidence suggests that some thiopeptides also possess significant anticancer activity.[1][2] Thiopeptides have been shown to exert their effects through various mechanisms, including the inhibition of protein synthesis and the modulation of key oncogenic signaling pathways, such as the inhibition of the transcription factor Forkhead box M1 (FOXM1).[1][3]

These application notes provide a comprehensive suite of cell-based assays to rigorously evaluate the anticancer potential of this compound. The protocols detailed herein are designed to assess its effects on cell viability, induction of apoptosis, and cell cycle progression. The accompanying data presentation tables and diagrams offer a clear framework for data analysis and interpretation.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cell Viability Inhibition by this compound

Cell LineThis compound Concentration (µM)Mean Percent Viability (%)Standard DeviationIC50 (µM)
MCF-7 0 (Control)100± 4.5rowspan="6"> 15.2
192.1± 5.1
1065.4± 3.8
2541.2± 4.2
5022.7± 3.1
1008.9± 2.5
HeLa 0 (Control)100± 5.2rowspan="6"> 28.5
195.3± 4.8
1078.6± 5.5
2555.1± 4.9
5035.8± 3.9
10015.4± 2.8

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Annexin V/PI Staining)

TreatmentConcentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Control 095.2 ± 2.12.5 ± 0.82.3 ± 0.7
This compound 1560.8 ± 3.525.4 ± 2.913.8 ± 1.5
Staurosporine 145.1 ± 4.238.7 ± 3.116.2 ± 2.3

Table 3: Caspase-3/7 Activation by this compound in MCF-7 Cells

TreatmentConcentration (µM)Relative Luminescence Units (RLU)Fold Increase vs. Control
Control 015,234 ± 1,2871.0
This compound 1578,945 ± 6,5435.2
Staurosporine 195,112 ± 8,1236.2

Table 4: Cell Cycle Analysis of MCF-7 Cells Treated with this compound

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control 065.4 ± 3.120.1 ± 2.514.5 ± 1.9
This compound 1550.2 ± 2.815.8 ± 2.134.0 ± 3.3
Nocodazole 0.110.5 ± 1.515.2 ± 1.874.3 ± 4.1

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[5]

Workflow Diagram:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate treat Treat with this compound start->treat 24h incubate Incubate for 24-72h treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read end Analyze data (Calculate IC50) read->end

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[6]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V.[2] Propidium Iodide (PI) is a fluorescent nucleic acid dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[7]

Workflow Diagram:

Apoptosis_Assay_Workflow cluster_workflow Annexin V/PI Apoptosis Assay Workflow start Seed and treat cells harvest Harvest cells (trypsinization) start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min (dark) stain->incubate analyze Analyze by flow cytometry incubate->analyze end Quantify cell populations analyze->end

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[7]

  • Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.[3]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the samples immediately by flow cytometry.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent substrate that is cleaved by active caspases-3/7, releasing a substrate for luciferase that generates a luminescent signal.[1]

Workflow Diagram:

Caspase_Glo_Workflow cluster_workflow Caspase-Glo 3/7 Assay Workflow start Seed cells in white-walled 96-well plate treat Treat with this compound start->treat incubate_treat Incubate treat->incubate_treat add_reagent Add Caspase-Glo 3/7 Reagent incubate_treat->add_reagent incubate_reagent Incubate at RT add_reagent->incubate_reagent 30-60 min read Measure luminescence incubate_reagent->read end Analyze data read->end

Caption: Workflow for the Caspase-Glo 3/7 assay.

Protocol:

  • Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[8]

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubate the plate at room temperature for 1-3 hours.

  • Measure the luminescence using a plate-reading luminometer.

  • Express the results as a fold increase in caspase activity compared to the untreated control.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain the DNA of fixed and permeabilized cells.[9] The intensity of PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Workflow Diagram:

Cell_Cycle_Workflow cluster_workflow Cell Cycle Analysis Workflow start Seed and treat cells harvest Harvest and wash cells start->harvest fix Fix with cold 70% ethanol harvest->fix wash_fix Wash with PBS fix->wash_fix stain Resuspend in PI/RNase staining solution wash_fix->stain incubate Incubate for 30 min stain->incubate analyze Analyze by flow cytometry incubate->analyze end Quantify cell cycle phases analyze->end

Caption: Workflow for cell cycle analysis using PI staining.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours. Include a positive control for cell cycle arrest (e.g., nocodazole for G2/M arrest).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry, collecting data on a linear scale.

  • Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Potential Signaling Pathway

Based on the known anticancer mechanisms of other thiopeptides and common pathways involved in drug-induced apoptosis, this compound may exert its effects through the intrinsic (mitochondrial) apoptosis pathway.

Signaling Pathway Diagram:

Apoptosis_Pathway cluster_pathway Hypothesized Intrinsic Apoptosis Pathway for this compound cluster_cell Cancer Cell promothiocin_b This compound bax Bax/Bak Activation promothiocin_b->bax induces/inhibits bcl2 Bcl-2/Bcl-xL Inhibition promothiocin_b->bcl2 induces/inhibits mito Mitochondrion bax->mito promotes bcl2->mito inhibits cyto_c Cytochrome c release mito->cyto_c releases apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Caspase-9 cas9->apoptosome cas37 Caspase-3/7 (Executioner Caspases) apoptosome->cas37 activates apoptosis Apoptosis cas37->apoptosis executes

Caption: Hypothesized intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for Radiolabeling Promothiocin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of Promothiocin B, a thiopeptide antibiotic, for use in binding studies. The information is intended to guide researchers in selecting appropriate radiolabeling strategies and executing the experimental procedures necessary to produce radiolabeled this compound for target engagement and characterization assays.

Introduction to this compound and Radiolabeling

This compound is a member of the thiopeptide family of antibiotics, which are highly modified, sulfur-rich peptides of ribosomal origin.[1] These natural products are known for their potent activity against Gram-positive bacteria.[1][2] The mechanism of action for many thiopeptides involves the inhibition of protein synthesis through binding to the bacterial ribosome or elongation factor Tu (EF-Tu).[1][3][4] To investigate the specific binding interactions of this compound with its molecular targets, radiolabeling is an indispensable technique.[5][6][7] A radiolabeled version of this compound can serve as a tracer in various binding assays, enabling researchers to quantify its affinity for target molecules, determine binding kinetics, and elucidate its mechanism of action.[8][9]

Selecting a Radiolabeling Strategy

The choice of radiolabeling method depends on several factors, including the desired radioisotope, the chemical structure of this compound, and the requirements of the subsequent binding studies. Given that this compound is a complex peptide with multiple reactive functional groups, both direct and indirect labeling methods can be considered.

Key Considerations for Method Selection:

  • Radioisotope: The selection of the radioisotope is critical and depends on the intended application. For in vitro binding assays, isotopes like Tritium (³H) or Carbon-14 (¹⁴C) are often preferred due to their long half-lives, which allow for extended experimental timelines. For imaging studies, positron emitters like Copper-64 (⁶⁴Cu) or radioiodine isotopes (e.g., ¹²⁵I) are more suitable.[10][11]

  • Labeling Position: The position of the radiolabel should not interfere with the biological activity of this compound. Ideally, the label should be introduced at a site that is not critical for target binding.

  • Specific Activity: The desired specific activity of the radiolabeled product will influence the choice of isotope and labeling method. High specific activity is often required for sensitive detection in binding assays.

  • Synthetic Accessibility: The feasibility of the chemical modifications required for labeling must be considered in the context of this compound's complex structure.[12]

Here, we present two potential methods for radiolabeling this compound:

  • Tritiation via Catalytic Hydrogen-Tritium Exchange: This method is suitable for introducing tritium (³H), a beta-emitter, into the molecule. It is a common technique for labeling complex organic molecules.

  • Indirect Labeling using a Chelating Agent for Radiometals: This approach involves attaching a chelating agent to this compound, which can then be used to stably incorporate a radiometal, such as Copper-64 (⁶⁴Cu). This method is versatile and can be adapted for various radiometals.[10][13]

Method 1: Tritiation of this compound via Catalytic Hydrogen-Tritium Exchange

This protocol describes the introduction of tritium into this compound through the exchange of hydrogen atoms with tritium gas in the presence of a metal catalyst.

Experimental Protocol

Materials:

  • This compound

  • Tritium gas (³H₂)

  • Palladium on carbon (Pd/C) catalyst (10%)

  • Anhydrous solvent (e.g., ethyl acetate, dioxane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Scintillation cocktail

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

  • Liquid scintillation counter

Procedure:

  • Preparation of the Reaction Mixture:

    • In a reaction vial suitable for catalytic hydrogenation, dissolve a known quantity of this compound in an anhydrous solvent.

    • Add the Pd/C catalyst to the solution. The catalyst loading should be optimized but typically ranges from 10-50% by weight relative to the substrate.

  • Tritiation Reaction:

    • Connect the reaction vial to a tritium manifold.

    • Freeze the reaction mixture with liquid nitrogen, and evacuate the vial to remove air.

    • Introduce tritium gas into the vial at a specified pressure.

    • Allow the mixture to warm to room temperature and stir for a designated period (e.g., 2-24 hours). The reaction time and temperature may need to be optimized.

  • Removal of Labile Tritium:

    • After the reaction, carefully vent the excess tritium gas according to safety protocols.

    • Remove the catalyst by filtration through a syringe filter.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • To remove labile tritium (tritium that can easily exchange with hydrogen in protic solvents), dissolve the crude product in a protic solvent like methanol or ethanol and then re-evaporate the solvent. Repeat this process 2-3 times.

  • Purification:

    • Purify the tritiated this compound ([³H]-Promothiocin B) using reverse-phase HPLC.

    • Use a suitable gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile using both a UV detector (at a wavelength where this compound absorbs) and a radioactivity detector.

    • Collect the fractions corresponding to the radiolabeled product.

  • Quantification and Characterization:

    • Determine the concentration of the purified [³H]-Promothiocin B using UV-Vis spectroscopy by comparing its absorbance to a standard curve of non-radiolabeled this compound.

    • Measure the radioactivity of an aliquot of the purified product using a liquid scintillation counter.

    • Calculate the specific activity in Curies per millimole (Ci/mmol) or Becquerels per millimole (Bq/mmol).

    • Confirm the radiochemical purity by analytical HPLC with radioactivity detection.

Data Presentation
ParameterValue
Amount of this compounde.g., 1 mg
Amount of Pd/C Catalyste.g., 0.2 mg
Tritium Gas Pressuree.g., 1 atm
Reaction Timee.g., 12 hours
Radiochemical YieldTo be determined experimentally
Radiochemical Puritye.g., >95%
Specific ActivityTo be determined experimentally

Method 2: Indirect Radiolabeling of this compound with Copper-64

This protocol outlines a two-step process for radiolabeling this compound with ⁶⁴Cu. First, a bifunctional chelator, such as DOTA-NHS ester, is conjugated to an available amine group on this compound. Second, the DOTA-conjugated this compound is radiolabeled with ⁶⁴Cu.

Experimental Protocol

Part 1: Conjugation of DOTA-NHS Ester to this compound

Materials:

  • This compound

  • DOTA-NHS ester (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid mono-N-hydroxysuccinimide ester)

  • Anhydrous, amine-free solvent (e.g., dimethylformamide - DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)

  • HPLC system

  • Mass spectrometer

Procedure:

  • Conjugation Reaction:

    • Dissolve this compound in the reaction buffer.

    • Dissolve DOTA-NHS ester in DMF.

    • Add the DOTA-NHS ester solution to the this compound solution in a molar excess (e.g., 5-10 fold) to favor the reaction.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

  • Purification of DOTA-Promothiocin B:

    • Purify the DOTA-conjugated this compound by reverse-phase HPLC.

    • Use a suitable gradient of water and acetonitrile with 0.1% TFA.

    • Collect the fraction corresponding to the DOTA-Promothiocin B conjugate.

    • Confirm the identity of the product by mass spectrometry to verify the addition of the DOTA moiety.

    • Lyophilize the purified conjugate and store it for the radiolabeling step.

Part 2: Radiolabeling with ⁶⁴Cu

Materials:

  • DOTA-Promothiocin B conjugate

  • ⁶⁴CuCl₂ in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5)

  • Metal-free water and buffers

  • PD-10 desalting column

  • Radio-TLC (thin-layer chromatography) system or radio-HPLC

Procedure:

  • Radiolabeling Reaction:

    • Dissolve the DOTA-Promothiocin B conjugate in the reaction buffer.

    • Add the ⁶⁴CuCl₂ solution to the conjugate. The amount of ⁶⁴Cu will depend on the desired specific activity.

    • Incubate the reaction mixture at an elevated temperature (e.g., 37-45°C) for 30-60 minutes.

  • Quenching the Reaction:

    • To chelate any unreacted ⁶⁴Cu, add a small amount of a solution of a strong chelator like DTPA or EDTA to the reaction mixture.

  • Purification of [⁶⁴Cu]-DOTA-Promothiocin B:

    • Purify the radiolabeled product using a PD-10 desalting column to separate the labeled peptide from unchelated ⁶⁴Cu and other small molecules.

    • Elute the column with PBS. The radiolabeled this compound will elute in the initial fractions.

  • Quality Control:

    • Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.

    • Calculate the radiochemical yield as the percentage of radioactivity incorporated into the product relative to the total initial radioactivity.

Data Presentation
ParameterValue
Molar ratio of DOTA-NHS to this compounde.g., 10:1
Conjugation Reaction Timee.g., 2 hours
Amount of DOTA-Promothiocin Be.g., 100 µg
Amount of ⁶⁴CuCl₂e.g., 1-5 mCi
Radiolabeling Reaction Timee.g., 45 minutes
Radiolabeling Temperaturee.g., 40°C
Radiochemical YieldTo be determined experimentally
Radiochemical Puritye.g., >95%
Specific ActivityTo be determined experimentally

Visualizations

Experimental Workflow for Tritiation of this compound

Tritiation_Workflow cluster_prep Preparation cluster_reaction Tritiation cluster_purification Purification & Analysis A Dissolve this compound and Pd/C in Solvent B Introduce ³H₂ Gas A->B Freeze-thaw cycle C Stir at Room Temp B->C D Remove Labile ³H C->D Vent & Filter E HPLC Purification D->E F Quantification & QC E->F

Caption: Workflow for the tritiation of this compound.

Experimental Workflow for Indirect Radiolabeling with ⁶⁴Cu

Indirect_Labeling_Workflow cluster_conjugation Conjugation cluster_labeling Radiolabeling cluster_final_purification Final Purification & QC A React this compound with DOTA-NHS Ester B HPLC Purification of DOTA-Promothiocin B A->B C Incubate with ⁶⁴CuCl₂ B->C D Quench Reaction C->D E PD-10 Desalting D->E F Quality Control (radio-TLC/HPLC) E->F

Caption: Workflow for the indirect radiolabeling of this compound with ⁶⁴Cu.

Signaling Pathway Context: Thiopeptide Inhibition of Bacterial Protein Synthesis

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome Ribosome 70S Ribosome Inhibition Inhibition Ribosome->Inhibition A_site A-site P_site P-site EFTu EF-Tu-GTP-aa-tRNA (Elongation Factor Complex) EFTu->Ribosome Delivers aminoacyl-tRNA to A-site EFTu->Inhibition Promothiocin Radiolabeled This compound Promothiocin->Ribosome Binding Promothiocin->EFTu Binding Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Blocks Elongation

Caption: Thiopeptide mechanism of protein synthesis inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Promothiocin B Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the low aqueous solubility of Promothiocin B for in vitro applications.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for experimental use.

Problem Potential Cause Suggested Solution
This compound will not dissolve in my aqueous buffer. This compound, like other thiopeptide antibiotics, has inherently poor aqueous solubility due to its large, hydrophobic macrocyclic structure.[1][2]Direct dissolution in aqueous buffers is not recommended. A stock solution should first be prepared in an appropriate organic solvent.
After adding the stock solution to my aqueous media, the compound precipitates. The final concentration of the organic solvent in the aqueous media may be too low to maintain solubility. "Solvent shock" can occur when a concentrated stock is rapidly diluted into a poor solvent.1. Decrease the final concentration: The most straightforward approach is to test a lower final concentration of this compound. 2. Increase the co-solvent percentage: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay medium is sufficient to maintain solubility, but be mindful of potential solvent toxicity to your cells. 3. Use a formulation with solubilizing excipients: Consider pre-formulating the compound with excipients like PEG300, Tween-80, or cyclodextrins before final dilution.[3] 4. Stepwise dilution: Add the stock solution to the aqueous medium slowly while vortexing to avoid localized high concentrations.
My cells are showing toxicity that is not related to the expected activity of this compound. The organic solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells, especially at higher concentrations.1. Determine the maximum tolerable solvent concentration: Run a vehicle control experiment with varying concentrations of the solvent to determine the highest concentration your cell line can tolerate without significant toxic effects. 2. Minimize the final solvent concentration: Prepare a more concentrated stock solution of this compound so that a smaller volume is needed for the final dilution, thus lowering the final solvent concentration.
I am seeing inconsistent results between experiments. This could be due to incomplete dissolution or precipitation of this compound over time.1. Ensure complete initial dissolution: Use sonication or gentle warming to ensure the compound is fully dissolved in the initial stock solution.[3] 2. Prepare fresh working solutions: It is recommended to prepare fresh dilutions for each experiment from a stored, concentrated stock solution. Aqueous solutions of similar compounds are not recommended for storage for more than one day.[4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

A1: this compound is a member of the thiopeptide class of antibiotics.[1][2] These are complex, macrocyclic molecules that are highly hydrophobic, leading to poor solubility in aqueous solutions. This is a known limitation for many thiopeptides, hindering their therapeutic and in vitro applications.[1][2]

Q2: What is the best initial solvent for preparing a this compound stock solution?

A2: Based on data for the structurally related and well-studied thiopeptide, thiostrepton, 100% Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) are recommended for preparing high-concentration stock solutions.[4][5] Thiostrepton is soluble in DMSO at concentrations up to 100 mg/mL.[5]

Q3: Can I dissolve this compound directly in ethanol or methanol?

A3: It is generally not recommended. Thiostrepton, a similar compound, is practically insoluble in lower alcohols.[6] While it may dissolve in methanolic acid or base, this can cause decomposition of the compound.[6]

Q4: What are co-solvents and surfactants, and how can they help?

A4: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds. Surfactants are molecules that can form micelles to encapsulate and solubilize hydrophobic drugs.[7][8][9] For compounds like thiopeptides, formulations often include co-solvents like PEG300 and surfactants like Tween-80 to improve solubility and stability in aqueous media.[3]

Q5: How should I store my this compound stock solution?

A5: this compound should be stored as a solid at -20°C. Stock solutions in a suitable organic solvent like DMSO can also be stored at -20°C for extended periods. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Solubility Data for Structurally Similar Thiopeptides

The following table summarizes solubility data for thiostrepton, which can be used as a proxy for estimating the solubility of this compound.

Solvent/Vehicle SystemConcentrationObservationReference
DMSO100 mg/mL (60.06 mM)Soluble[5]
DMF~25 mg/mLSoluble[4]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mLSparingly Soluble[4]
10% DMSO, 90% Corn Oil≥ 4.17 mg/mL (2.50 mM)Clear Solution[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline5 mg/mL (3.00 mM)Suspended Solution (requires sonication)[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)5 mg/mL (3.00 mM)Suspended Solution (requires sonication)[3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, sonicate the sample in a water bath for 5-10 minutes or warm gently to 37°C to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for In Vitro Assays using a Co-Solvent/Surfactant System

This protocol is adapted from a formulation used for thiostrepton and may require optimization for your specific cell type and assay conditions.[3]

  • Initial Dilution: Begin with your high-concentration this compound stock solution in DMSO.

  • Co-solvent Addition: In a sterile tube, add the required volume of the DMSO stock solution to a solution of PEG300. Mix thoroughly until the solution is clear.

  • Surfactant Addition: To the DMSO/PEG300 mixture, add Tween-80 and mix until the solution is clear.

  • Aqueous Dilution: Add the final volume of saline or your cell culture medium to the mixture. This should be done slowly while vortexing to prevent precipitation.

  • Final Application: Use this working solution immediately for your in vitro assay. Note that this may result in a suspended solution and may require agitation before adding to your assay plate.

Diagrams

experimental_workflow cluster_troubleshooting Troubleshooting start Start: this compound Powder stock_prep Prepare High-Concentration Stock Solution in 100% DMSO start->stock_prep working_sol Prepare Working Solution for In Vitro Assay stock_prep->working_sol precipitate Precipitation in Aqueous Media? working_sol->precipitate assay Add to In Vitro Assay precipitate->assay No optimize Optimize Formulation: - Lower Final Concentration - Use Co-solvents (PEG300) - Use Surfactants (Tween-80) precipitate->optimize Yes optimize->working_sol

Caption: Workflow for preparing this compound for in vitro assays.

signaling_pathway promothiocin_b This compound (Poorly Soluble) dmso_stock 100% DMSO Stock Solution promothiocin_b->dmso_stock Primary Dissolution co_solvent_mix Co-solvent/Surfactant Mixture (e.g., PEG300, Tween-80) dmso_stock->co_solvent_mix Intermediate Dilution aqueous_media Aqueous Assay Media co_solvent_mix->aqueous_media Final Dilution final_solution Final Working Solution (Improved Solubility) aqueous_media->final_solution

Caption: Logical relationship for improving this compound solubility.

References

Overcoming challenges in the total synthesis of Promothiocin B

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses potential challenges that researchers may encounter during the total synthesis of Promothiocin B, with a focus on key transformations.

1. Heterocycle Formation: Oxazole and Thiazole Synthesis

  • Question: I am experiencing low yields during the formation of the oxazole rings using a dirhodium(II)-catalyzed carbenoid N-H insertion followed by cyclodehydration. What are the common pitfalls?

    • Answer: Low yields in this two-step process can arise from several factors.

      • Purity of the diazo compound: The diazoacetyl precursor must be of high purity. Impurities can lead to side reactions and decomposition under the catalytic conditions. Ensure thorough purification of the diazo compound before use.

      • Catalyst activity: The dirhodium(II) catalyst is sensitive to air and moisture. Use a fresh batch of catalyst and perform the reaction under an inert atmosphere (Argon or Nitrogen).

      • Slow addition: Slow addition of the diazo compound to the reaction mixture containing the catalyst and the amide is crucial to maintain a low concentration of the reactive carbenoid species, minimizing dimerization and other side reactions.

      • Cyclodehydration conditions: The subsequent cyclodehydration step, often using reagents like phosphorus tribromide or Burgess reagent, can be sensitive to stoichiometry and temperature. Over-dehydration or side reactions can occur if the conditions are too harsh. Titrate the dehydrating agent carefully and monitor the reaction progress by TLC or LC-MS.

  • Question: My Hantzsch thiazole synthesis to form the thiazole-pyridine fragment is sluggish and gives multiple byproducts. How can I optimize this reaction?

    • Answer: The Hantzsch synthesis is a classic method but can be problematic with complex substrates.

      • Reaction concentration: This condensation reaction can be sensitive to concentration. Running the reaction at a higher concentration may favor the desired product formation.

      • Temperature control: The reaction temperature is critical. Too low, and the reaction may not proceed; too high, and you may see decomposition or byproduct formation. A careful temperature screen is recommended.

      • Purity of reactants: Ensure the purity of both the thioamide and the α-haloketone components.

      • Alternative methods: If the classical Hantzsch synthesis remains problematic, consider alternative methods for thiazole formation, such as the Cook-Heilbron synthesis.

2. Macrocyclization

  • Question: My macrocyclization via peptide coupling is resulting in a high proportion of dimers and oligomers, with very low yields of the desired monomeric macrocycle. What can I do to improve the yield of the monomer?

    • Answer: The formation of intermolecular products (dimers, oligomers) is a common challenge in macrocyclization. The key is to favor the intramolecular reaction.

      • High dilution conditions: This is the most critical factor. The reaction must be performed at very high dilution (typically 0.001-0.005 M) to minimize the chances of two linear precursors reacting with each other. Use a syringe pump for the slow addition of the activated linear peptide to a large volume of solvent.

      • Choice of coupling reagent: The choice of peptide coupling reagent can significantly impact the efficiency of the macrocyclization. For the synthesis of Promothiocin A, a pentafluorophenyl (Pfp) active ester was successfully used for the lactamization. Other effective reagents for difficult macrocyclizations include HATU, HBTU, or DPPA.

      • Conformational bias: The conformation of the linear precursor can pre-dispose it to cyclization. The use of a "turn-inducing" amino acid residue (like proline or glycine) near the cyclization site, if the structure allows, can be beneficial. While not applicable for direct modification of the natural product, this is a consideration for analogue synthesis.

      • Solvent: The choice of solvent can influence the conformation of the linear peptide. A solvent that encourages a "folded" conformation can accelerate the intramolecular reaction. Dichloromethane (DCM) or a mixture of DCM/DMF are often good starting points.

3. Installation of the Dehydroalanine Side Chain

  • Question: The final steps involving the elaboration of the dehydroalanine side chain are proving to be low-yielding and problematic. Specifically, the oxidation of the primary alcohol to the carboxylic acid and the subsequent dehydration of the serine amide are challenging.

    • Answer: These final steps on a complex, fully elaborated macrocycle are often delicate.

      • Oxidation of the primary alcohol: The oxidation of the pyridine-2-methanol to the corresponding carboxylic acid can be difficult without affecting other sensitive functional groups. In the synthesis of Promothiocin A, a two-step oxidation was employed: IBX in DMSO to the aldehyde, followed by sodium chlorite to the acid. This sequence avoids harsh oxidizing agents. Over-oxidation or side reactions with the electron-rich heterocyclic core are potential issues. Careful monitoring of the reaction is essential.

      • Dehydration of the serine amide: The final dehydration of the serine amide to form the dehydroalanine residue is a critical step. This elimination is typically achieved using reagents like Martin's sulfurane, Burgess reagent, or a two-step procedure involving mesylation followed by base-induced elimination. The choice of conditions is crucial to avoid epimerization or other side reactions on the macrocycle. The use of mild conditions (e.g., MsCl, Et3N at low temperature) was successful for Promothiocin A.

Quantitative Data Summary

The following table summarizes the yields for key steps in the total synthesis of Promothiocin A, which can serve as a benchmark for the synthesis of this compound.

StepReactantsReagents and ConditionsProductYield (%)
Oxazole Formation (Glycine) Glycine derivative, Methyl 2-diazo-3-oxobutanoate1. Rh₂(OAc)₄, CH₂Cl₂ 2. PPh₃, I₂, Et₃NGlycine-derived oxazole49 (overall)
Oxazole Formation (Alanine) Alanine derivative, Methyl 2-diazo-3-oxobutanoate1. Rh₂(OAc)₄, CH₂Cl₂ 2. PPh₃, I₂, Et₃NAlanine-derived oxazole56 (overall)
Bohlmann-Rahtz Pyridine Synthesis Alanine-derived oxazole-enaminoneNH₄OAc, heatOxazole-thiazole-pyridine fragmentGood
Peptide Coupling (Linear Peptide) Oxazole-thiazole-pyridine fragment, Valine-oxazole-thiazole fragmentiBuOCOCl, NMMProtected linear peptideGood
Macrocyclization Deprotected linear peptide (as Pfp ester)HCl/dioxane, then Et₃N in CH₂Cl₂ (high dilution)Promothiocin macrocycle55
Side Chain Elaboration Promothiocin macrocycle, (S)-serinamide derivative1. IBX, DMSO 2. NaClO₂ 3. EDCI 4. TBAF 5. MsCl, Et₃NPromothiocin ALow (not specified)

Detailed Experimental Protocols

Macrocyclization via Active Ester Method (Promothiocin A Synthesis)

  • Activation of the Linear Precursor: The fully assembled and protected linear peptide precursor with a C-terminal ester is hydrolyzed to the corresponding carboxylic acid using a suitable method (e.g., LiOH in THF/H₂O). The resulting acid is then coupled with pentafluorophenol using a carbodiimide coupling agent such as EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) in a solvent like dichloromethane (CH₂Cl₂) to form the pentafluorophenyl (Pfp) active ester. This active ester is often used in the next step without extensive purification.

  • Deprotection: The N-terminal protecting group (e.g., Boc) of the Pfp ester is removed under acidic conditions, for example, by treatment with a saturated solution of HCl in dioxane or 4M HCl in dioxane. The reaction is monitored by TLC or LC-MS until complete deprotection is observed. The solvent is then removed under reduced pressure.

  • Cyclization: The crude amino-Pfp ester hydrochloride salt is dissolved in a suitable solvent (e.g., CH₂Cl₂ or DMF). This solution is then added very slowly via a syringe pump over several hours to a large volume of the same solvent containing a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) at room temperature. The final concentration of the linear peptide should be in the range of 0.001-0.005 M. The reaction is stirred for an additional 12-24 hours after the addition is complete.

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel or by preparative HPLC to isolate the desired macrocyclic product.

Visualizations

Total_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_assembly Assembly and Cyclization cluster_final Final Elaboration A Amino Acid Precursors B Oxazole Formation A->B E Valine-Oxazole-Thiazole Fragment A->E C Thiazole Formation B->C D Oxazole-Thiazole-Pyridine Fragment C->D F Peptide Coupling D->F E->F G Linear Peptide F->G H Macrocyclization (High Dilution) G->H I Protected Macrocycle H->I J Side Chain Installation I->J K This compound J->K

Caption: Overall workflow for the total synthesis of this compound.

Troubleshooting_Macrocyclization start Low Yield of Macrocycle q1 Are you using high dilution? start->q1 sol1_yes Yes q1->sol1_yes Yes sol1_no No q1->sol1_no No q2 Have you optimized the coupling reagent? sol1_yes->q2 action1 Implement high dilution: - Slow addition (syringe pump) - Final concentration < 0.005 M sol1_no->action1 action1->q2 sol2_yes Yes q2->sol2_yes Yes sol2_no No q2->sol2_no No q3 Is the solvent appropriate? sol2_yes->q3 action2 Screen coupling reagents: - Pfp ester (proven) - HATU, HBTU, DPPA sol2_no->action2 action2->q3 sol3_no No q3->sol3_no Potentially end_node Improved Yield q3->end_node Yes action3 Try different solvents: - DCM, DMF, or mixtures - Consider solvent effect on conformation sol3_no->action3 action3->end_node

Optimizing fermentation parameters for increased Promothiocin B yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing fermentation parameters for increased Promothiocin B yield. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what organism produces it?

This compound is a thiopeptide antibiotic. It is a secondary metabolite produced by the bacterium Streptomyces sp. SF2741.[1] Thiopeptide antibiotics are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent biological activities.[2][3]

Q2: What is the general approach to optimizing fermentation for a new secondary metabolite like this compound?

Optimizing the production of a secondary metabolite typically involves a systematic approach where one factor is varied at a time (OFAT) or statistical methods like response surface methodology (RSM) are employed.[4] Key parameters to investigate include the composition of the fermentation medium (carbon and nitrogen sources, salts), and physical fermentation conditions (pH, temperature, agitation, and aeration).

Q3: Are there any known biosynthetic precursors for this compound that could be added to the medium to increase yield?

The biosynthesis of thiopeptides involves the modification of a precursor peptide rich in amino acids like cysteine, serine, and threonine, which form the characteristic thiazole rings and dehydroamino acids.[2] While specific precursors for this compound are not detailed in readily available literature, supplementing the fermentation medium with these amino acids could potentially enhance the yield. The core structure also includes a pyridine ring derived from a formal [4+2] cycloaddition.[3]

Troubleshooting Guide

Low or No this compound Yield

Q4: My fermentation of Streptomyces sp. SF2741 is not producing any detectable this compound. What are the initial troubleshooting steps?

  • Confirm Strain Viability and Purity: Streak out your culture of Streptomyces sp. SF2741 on a suitable agar medium (e.g., ISP2 or Oatmeal agar) to ensure you have a pure culture and that the strain is viable and sporulating correctly. Contamination is a common issue in Streptomyces fermentations and can outcompete the producer strain.[5]

  • Inoculum Quality: The age and density of the inoculum are critical. An old or sparse inoculum will lead to a long lag phase and potentially no product formation. Conversely, an overly dense inoculum can lead to rapid nutrient depletion. Experiment with different inoculum ages (e.g., 2-5 days for a seed culture) and sizes (e.g., 5-10% v/v).[4]

  • Check Fermentation Parameters: Ensure that the basic fermentation parameters are within the generally accepted ranges for Streptomyces growth and secondary metabolite production. This includes a temperature of 28-30°C and a neutral initial pH (around 7.0).[6]

Q5: I have a viable culture and have checked the basic parameters, but the yield is still negligible. What media components should I investigate?

The composition of the fermentation medium is crucial for secondary metabolite production. If you are using a minimal medium, it may not support the production of this compound.

  • Carbon Source: While glucose is a common carbon source, its rapid metabolism can sometimes repress secondary metabolite production. Try alternative or mixed carbon sources such as starch, maltose, or glycerol.[4][7]

  • Nitrogen Source: Complex nitrogen sources like soybean meal, yeast extract, peptone, and corn steep liquor often provide essential amino acids and other precursors for antibiotic biosynthesis.[4] Systematically test different nitrogen sources and their concentrations.

  • Phosphate Levels: Phosphate concentration is a critical regulator of secondary metabolism in Streptomyces. High phosphate levels can inhibit the production of many antibiotics. Ensure that the phosphate concentration in your medium is not excessive.

  • Trace Elements: Trace elements such as iron, zinc, manganese, and magnesium are cofactors for many enzymes involved in secondary metabolism. Ensure your medium contains an adequate supply of trace minerals.

Inconsistent Fermentation Results

Q6: I am observing significant batch-to-batch variability in my this compound yield. What could be the cause?

Inconsistent results are often due to subtle variations in experimental conditions.

  • Inoculum Preparation: Standardize your inoculum preparation protocol strictly. Use spores from a stock of the same age and concentration for each experiment. Mycelial inoculum can be more variable.[5]

  • Raw Materials: The composition of complex media components like soybean meal or yeast extract can vary between suppliers and even between different lots from the same supplier. If possible, use the same batch of components for a series of experiments or test new batches before use.

  • Aeration and Agitation: In shake flask experiments, the flask size, fill volume, and shaking speed all affect oxygen transfer. Ensure these are kept constant. For bioreactors, maintain consistent dissolved oxygen (DO) levels and agitation rates. Mycelial morphology of Streptomyces can be affected by shear stress from agitation, which in turn can impact production.[6]

Experimental Protocols

Protocol 1: General Fermentation Protocol for Streptomyces sp. SF2741

This is a generalized protocol based on common practices for Streptomyces fermentation. Optimization will be required.

  • Inoculum Preparation (Seed Culture):

    • Prepare a seed medium such as ISP2 broth (Yeast Extract 4 g/L, Malt Extract 10 g/L, Dextrose 4 g/L, pH 7.2).

    • Inoculate with spores or a mycelial plug of Streptomyces sp. SF2741.

    • Incubate at 28-30°C with shaking at 200-250 rpm for 2-4 days until good growth is observed.

  • Production Fermentation:

    • Prepare a production medium. A starting point could be a medium known to support thiopeptide production, such as a glucose-soybean meal based medium.

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Incubate at 28-30°C with shaking at 200-250 rpm for 5-10 days.

    • Monitor the fermentation by taking aseptic samples periodically to measure pH, biomass, and this compound concentration.

Protocol 2: Extraction and Quantification of this compound

This is a general procedure for the extraction and analysis of a thiopeptide antibiotic.

  • Extraction:

    • Separate the mycelium from the fermentation broth by centrifugation or filtration.

    • This compound is likely to be intracellular or associated with the mycelium. Extract the mycelial cake with an organic solvent such as ethyl acetate or butanol.

    • Evaporate the organic solvent to obtain a crude extract.

  • Quantification:

    • Develop an analytical method using High-Performance Liquid Chromatography (HPLC).

    • Use a C18 reverse-phase column.

    • The mobile phase will likely be a gradient of water and acetonitrile or methanol, possibly with an acid modifier like formic acid or trifluoroacetic acid.

    • Detection can be done using a UV detector, as thiopeptides typically have a characteristic UV absorbance.

    • For absolute quantification, a purified standard of this compound would be required to generate a standard curve.

Data Presentation

Table 1: Example of Fermentation Parameter Optimization Data

ParameterCondition 1Condition 2Condition 3This compound Yield (mg/L)
Temperature 25°C30°C35°C
Initial pH 6.57.07.5
Carbon Source GlucoseStarchGlycerol
Nitrogen Source Yeast ExtractSoybean MealPeptone
Agitation 150 rpm200 rpm250 rpm

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis spore_stock Streptomyces sp. SF2741 Spore Stock seed_culture Seed Culture (e.g., ISP2 Medium) spore_stock->seed_culture Inoculation production_flask Production Medium seed_culture->production_flask Inoculation (5-10%) fermentation Fermentation (5-10 days, 28-30°C) production_flask->fermentation extraction Extraction (e.g., Ethyl Acetate) fermentation->extraction hplc HPLC Analysis extraction->hplc optimization Optimization Loop hplc->optimization Analyze Yield optimization->production_flask Modify Parameters

Caption: A generalized workflow for the optimization of this compound production.

troubleshooting_logic start Low/No Yield check_purity Pure Culture? start->check_purity check_inoculum Good Inoculum? check_purity->check_inoculum Yes re_isolate Re-streak and Purify Culture check_purity->re_isolate No check_conditions Optimal Conditions? check_inoculum->check_conditions Yes optimize_inoculum Optimize Inoculum Age/Size check_inoculum->optimize_inoculum No optimize_media Optimize Media Components (C/N sources, Phosphate) check_conditions->optimize_media Yes optimize_phys_params Optimize pH, Temp, Aeration check_conditions->optimize_phys_params No success Improved Yield optimize_media->success re_isolate->start optimize_inoculum->start optimize_phys_params->start

Caption: A troubleshooting flowchart for addressing low this compound yield.

References

Troubleshooting Promothiocin B degradation during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering degradation issues during the purification of Promothiocin B. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: I am observing significant loss of this compound during the initial extraction from my fermentation broth. What are the likely causes and how can I mitigate this?

A1: Degradation during extraction is a common issue and can often be attributed to pH instability and enzymatic activity. Thiopeptide antibiotics like this compound are known to be sensitive to acidic and basic conditions.

Troubleshooting Steps:

  • pH Monitoring and Control: Ensure the pH of your extraction solvent is maintained in a neutral range (pH 6-7). Use buffered solutions for extraction and subsequent steps.

  • Enzyme Inhibition: Consider adding broad-spectrum protease inhibitors to your extraction buffer to prevent enzymatic degradation by proteases present in the crude extract.

  • Temperature Control: Perform the extraction at low temperatures (4°C) to minimize both chemical degradation and enzymatic activity.

  • Solvent Selection: Use solvents of appropriate polarity. While ethyl acetate is commonly used for extracting thiopeptides, optimizing the solvent system (e.g., using a mixture of solvents) might improve extraction efficiency and minimize degradation.

Q2: My this compound seems to be degrading during chromatographic purification on a silica gel column. What could be the problem?

A2: Degradation on silica gel is often due to the acidic nature of the silica surface and prolonged contact time. The thiazole rings within the this compound structure can be susceptible to acid-catalyzed hydrolysis.

Troubleshooting Steps:

  • Use of Deactivated Silica: Employ neutral or deactivated silica gel for your column chromatography. You can deactivate silica gel by treating it with a solution of triethylamine in your mobile phase.

  • Alternative Stationary Phases: Consider using alternative stationary phases such as alumina (neutral or basic) or reversed-phase chromatography (e.g., C18) which are less likely to cause acid-mediated degradation.

  • Mobile Phase Modification: If using silica gel, consider adding a small amount of a basic modifier like triethylamine or pyridine (0.1-1%) to the mobile phase to neutralize acidic sites on the silica surface.

  • Rapid Purification: Minimize the time the compound spends on the column. Optimize your gradient and flow rate to achieve a faster, yet effective, separation.

Q3: I am seeing multiple peaks that I suspect are degradation products in my HPLC analysis. What are the potential degradation pathways?

A3: Based on the structure of thiopeptide antibiotics, several degradation pathways are possible:

  • Hydrolysis: The multiple amide bonds and the thiazole rings in this compound are susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the opening of the macrocyclic ring or modification of the side chains.

  • Oxidation: The sulfur-containing thiazole rings and other electron-rich moieties can be prone to oxidation. This can be exacerbated by exposure to air (oxygen) and light.

  • Epimerization: The stereocenters in the amino acid residues could be susceptible to epimerization under certain pH and temperature conditions, leading to diastereomeric impurities.

Q4: What are the best practices for handling and storing purified this compound to prevent degradation?

A4: Proper handling and storage are crucial for maintaining the integrity of this compound.

  • Storage Conditions: Store purified this compound as a solid, preferably as a lyophilized powder, at low temperatures (-20°C or -80°C).

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Protection from Light: Store samples in amber vials or otherwise protected from light to prevent photochemical degradation.

  • Solvent for Dissolution: When preparing solutions, use high-purity, anhydrous solvents. If aqueous buffers are required, they should be freshly prepared, de-gassed, and maintained at a neutral pH. Prepare solutions fresh for each experiment whenever possible.

Troubleshooting Summary Table

Problem Potential Cause Recommended Solution
Low yield after extractionpH instability, Enzymatic degradationMaintain neutral pH, add protease inhibitors, work at low temperatures.
Degradation on silica gelAcidic nature of silicaUse deactivated silica, alternative stationary phases (alumina, C18), or add a basic modifier to the mobile phase.
Multiple peaks in HPLCHydrolysis, Oxidation, EpimerizationControl pH, use antioxidants, work quickly, and store properly.
Instability of purified compoundExposure to air, light, non-optimal pHStore as a solid at low temperature, under inert gas, and protected from light. Use fresh, neutral pH solutions.

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound

This protocol helps determine the optimal pH range for the stability of this compound.

Methodology:

  • Prepare a stock solution of purified this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-9).

  • In separate microcentrifuge tubes, dilute the this compound stock solution 1:100 into each buffer to a final concentration of 10 µg/mL.

  • Incubate the tubes at a controlled temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each tube and immediately analyze it by HPLC-UV.

  • Quantify the peak area of the intact this compound.

  • Plot the percentage of remaining this compound against time for each pH to determine the pH range of maximum stability.

Protocol 2: Deactivation of Silica Gel for Column Chromatography

This protocol describes how to neutralize the acidic sites on silica gel to prevent compound degradation.

Methodology:

  • Prepare the mobile phase you intend to use for the purification.

  • Add 0.5% (v/v) triethylamine to the mobile phase.

  • Prepare a slurry of silica gel in this triethylamine-containing mobile phase.

  • Pack the column with the slurry as you normally would.

  • Before loading your sample, wash the packed column with at least 5-10 column volumes of the mobile phase containing triethylamine.

  • Dissolve your crude this compound sample in a small volume of the mobile phase (also containing triethylamine) and load it onto the column.

  • Proceed with the elution using the mobile phase containing triethylamine.

Visual Troubleshooting Guides

Troubleshooting Workflow for this compound Degradation

G start Degradation Observed extraction During Extraction? start->extraction chromatography During Chromatography? extraction->chromatography No ph_temp Check pH & Temperature extraction->ph_temp Yes storage During Storage? chromatography->storage No silica Silica Gel Acidity? chromatography->silica Yes light_air Check Light & Air Exposure storage->light_air Yes solution Problem Solved storage->solution No enzyme Consider Enzyme Inhibitors ph_temp->enzyme enzyme->solution deactivate_silica Deactivate Silica or Use Alternative Phase silica->deactivate_silica Yes mobile_phase Optimize Mobile Phase silica->mobile_phase No deactivate_silica->solution mobile_phase->solution storage_conditions Store at -20°C or below, under inert gas, in dark light_air->storage_conditions storage_conditions->solution

Caption: A workflow to diagnose and resolve this compound degradation.

Potential Degradation Pathways of this compound

G promothiocin This compound (Intact Molecule) hydrolysis Hydrolysis (Acid/Base) promothiocin->hydrolysis oxidation Oxidation (Air/Light) promothiocin->oxidation epimerization Epimerization (pH/Heat) promothiocin->epimerization hydrolyzed_products Ring-Opened Products, Fragmented Peptides hydrolysis->hydrolyzed_products oxidized_products Sulfoxides, Other Oxidized Species oxidation->oxidized_products epimers Diastereomers epimerization->epimers

Caption: Major chemical degradation routes for this compound.

Strategies to reduce non-specific binding of Promothiocin B in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding (NSB) of Promothiocin B in various assays. Given that this compound is a thiopeptide antibiotic, a class of molecules known for their complex structures and potential for hydrophobicity, addressing NSB is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a concern?

This compound is a thiopeptide antibiotic with a molecular formula of C42H43N13O10S2.[1] Thiopeptides are known for their intricate, sulfur-rich macrocyclic structures.[2] Due to their often hydrophobic nature, they have a tendency to adhere non-specifically to surfaces such as microplate wells, pipette tips, and other assay components. This non-specific binding (NSB) can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of its biological activity.

Q2: What are the primary drivers of this compound non-specific binding?

The primary drivers of NSB for a hydrophobic molecule like this compound are:

  • Hydrophobic Interactions: The nonpolar regions of the this compound molecule can interact with hydrophobic plastic surfaces of assay plates and tips.

  • Electrostatic Interactions: Although primarily hydrophobic, this compound may possess charged moieties that can interact with charged surfaces.

Q3: What are the most common initial steps to mitigate non-specific binding of this compound?

The most common and effective initial strategies include:

  • Addition of a non-ionic surfactant: Including a low concentration (typically 0.05%) of a non-ionic surfactant like Tween-20 in your assay and wash buffers is highly recommended.[3][4][5]

  • Use of a blocking agent: Pre-incubating the assay plate with a protein-based blocking agent like Bovine Serum Albumin (BSA) can effectively saturate non-specific binding sites.[2][3]

  • Optimizing salt concentration: Increasing the ionic strength of your buffers with salts like NaCl can help to disrupt electrostatic interactions that may contribute to NSB.[6]

Troubleshooting Guides

Issue 1: High background signal in ELISA-based assays

High background in an ELISA can obscure the specific signal from this compound's activity.

Possible Causes and Solutions:

Cause Troubleshooting Step Expected Outcome
Insufficient Blocking Increase the concentration of the blocking agent (e.g., 1-5% BSA) or the incubation time (e.g., 1-2 hours at 37°C or overnight at 4°C).[7] Alternatively, try a different blocking agent such as non-fat dry milk or a commercial blocking buffer.Reduction in background absorbance values in control wells.
Inadequate Washing Increase the number of wash steps (from 3 to 5) and the volume of wash buffer. Ensure vigorous but careful washing to remove all unbound reagents. Adding 0.05% Tween-20 to the wash buffer is also beneficial.[4][5]Lower background and improved signal-to-noise ratio.
Hydrophobic interactions with the plate Add a non-ionic surfactant (e.g., 0.05% Tween-20) to the sample diluent and antibody diluent buffers.[3][8]Reduced non-specific adherence of this compound and detection reagents to the microplate wells.
Issue 2: Poor reproducibility between replicate wells or experiments

Inconsistent results can arise from variable non-specific binding.

Possible Causes and Solutions:

Cause Troubleshooting Step Expected Outcome
Variable surface binding Implement a surface passivation protocol for your microplates using agents like Polyethylene Glycol (PEG). This creates a hydrophilic barrier that repels hydrophobic molecules.Increased consistency between wells and experiments due to a more uniform and inert surface.
Analyte loss to container surfaces Pre-treat pipette tips and tubes with the assay buffer containing blocking agents. Use low-retention plasticware specifically designed to minimize binding of proteins and peptides.More accurate and reproducible concentrations of this compound being delivered in the assay.
Buffer variability Prepare fresh buffers for each experiment and ensure consistent pH and salt concentrations.Reduced variability in binding conditions, leading to more consistent results.

Quantitative Data on NSB Reduction Strategies

The following tables summarize quantitative data from studies on reducing non-specific binding. While not specific to this compound, they illustrate the effectiveness of the recommended strategies for hydrophobic molecules and proteins.

Table 1: Effect of BSA as a Blocking Agent on Non-Specific Binding

Surface TypeProtein AdsorbedBSA Blocking Efficiency (%)Reference
HydrophobicConcanavalin A90-100[2][9]
HydrophobicImmunoglobulin G (IgG)90-100[2][9]
HydrophobicStaphylococcal Protein A (SpA)90-100[2][9]
HydrophilicConcanavalin A68-100[2][9]
HydrophilicImmunoglobulin G (IgG)68-100[2][9]
HydrophilicStaphylococcal Protein A (SpA)68-100[2][9]

A BSA layer with a surface coverage of 35% of a close-packed monolayer, achieved with a 1 mg/mL solution and 30 minutes of incubation, demonstrated these high blocking efficiencies.[2][9]

Table 2: General Recommendations for Buffer Additives to Reduce NSB

AdditiveTypical ConcentrationPrimary Mechanism of ActionReference
Bovine Serum Albumin (BSA) 1 - 5%Protein blocker, saturates non-specific binding sites.[7]
Non-fat Dry Milk 2 - 5%Protein blocker, cost-effective alternative to BSA.
Tween-20 0.05 - 0.1%Non-ionic surfactant, reduces hydrophobic interactions.[3][5]
Sodium Chloride (NaCl) 150 - 500 mMIncreases ionic strength, reducing electrostatic interactions.[6]

Experimental Protocols

Protocol 1: Standard BSA Blocking Protocol for ELISA Plates
  • Prepare a 1% (w/v) solution of BSA in Phosphate Buffered Saline (PBS). For a 100 mL solution, dissolve 1 g of BSA in 100 mL of PBS.

  • After coating the ELISA plate with the desired antigen or antibody and washing, add 200-300 µL of the 1% BSA solution to each well.

  • Incubate the plate for 1-2 hours at 37°C or overnight at 4°C.

  • Aspirate the BSA solution from the wells.

  • Wash the plate 3-5 times with PBS containing 0.05% Tween-20 (PBST).

  • The plate is now blocked and ready for the addition of the sample containing this compound.

Protocol 2: Microplate Surface Passivation with PEG

This protocol creates a hydrophilic layer on the surface of the microplate to prevent hydrophobic interactions.

  • Prepare a solution of 1 mg/mL Polyethylene Glycol (PEG)-silane in anhydrous toluene.

  • Completely submerge the microplate in the PEG-silane solution in a fume hood.

  • Incubate for 2-4 hours at room temperature with gentle agitation.

  • Remove the plate and wash thoroughly with toluene, followed by ethanol, and finally with deionized water.

  • Dry the plate under a stream of nitrogen or in a vacuum oven.

  • The PEG-passivated plate is now ready for use.

Visualizing Mechanisms and Workflows

This compound Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other thiopeptides, inhibits bacterial protein synthesis by targeting the ribosome. Specifically, it binds to a cleft formed by the 23S rRNA (helices H43 and H44) and the ribosomal protein uL11.[10] This binding event sterically hinders the association of translation elongation factors, such as EF-G, with the ribosome, thereby stalling protein synthesis.[7][10]

PromothiocinB_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit uL11 uL11 Protein 23S_rRNA 23S rRNA (H43/H44) Protein_Synthesis Protein Synthesis 50S_Subunit->Protein_Synthesis Required for 30S_Subunit 30S Subunit Promothiocin_B This compound Promothiocin_B->50S_Subunit Binds to uL11/23S rRNA cleft Inhibition Inhibition Promothiocin_B->Inhibition EFG Elongation Factor G (EF-G) EFG->50S_Subunit Attempts to bind EFG->Protein_Synthesis Required for Inhibition->EFG Blocks Binding Inhibition->Protein_Synthesis Stalls

This compound inhibits protein synthesis by binding to the 50S ribosomal subunit.
Experimental Workflow for Reducing Non-Specific Binding

The following diagram outlines a logical workflow for troubleshooting and mitigating non-specific binding issues in assays involving this compound.

NSB_Workflow start Start: High Non-Specific Binding Observed check_buffer Step 1: Buffer Optimization start->check_buffer add_surfactant Add Non-ionic Surfactant (e.g., 0.05% Tween-20) check_buffer->add_surfactant Yes check_blocking Step 2: Improve Blocking check_buffer->check_blocking No adjust_salt Increase Salt Concentration (e.g., 150-500 mM NaCl) add_surfactant->adjust_salt adjust_salt->check_blocking optimize_bsa Optimize BSA/Blocking Agent (Concentration & Time) check_blocking->optimize_bsa Yes check_surface Step 3: Surface Modification check_blocking->check_surface No try_alternative_blocker Try Alternative Blocker (e.g., Non-fat milk) optimize_bsa->try_alternative_blocker try_alternative_blocker->check_surface use_low_bind_plates Use Low-Binding Microplates check_surface->use_low_bind_plates Yes end End: Non-Specific Binding Minimized check_surface->end No passivate_surface Passivate Surface with PEG use_low_bind_plates->passivate_surface passivate_surface->end

A systematic workflow for troubleshooting non-specific binding in assays.

References

Optimizing Promothiocin B Delivery in Cell Culture Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Promothiocin B in cell culture models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a member of the thiopeptide class of antibiotics. Its primary mechanism of action is the inhibition of bacterial protein synthesis. It is a 26-membered macrocyclic peptide that binds to a complex formed by ribosomal protein L11 and the 23S rRNA, thereby interfering with the function of elongation factors.

Q2: What is the molecular weight and CAS number for this compound?

Q3: What is the recommended solvent for dissolving this compound for cell culture experiments?

Due to the characteristically poor aqueous solubility of thiopeptide antibiotics, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[3][4][5] It is crucial to keep the final concentration of DMSO in the cell culture medium low, typically at or below 0.5%, to avoid solvent-induced cytotoxicity.[4] For sensitive or primary cell lines, a final DMSO concentration of 0.1% or lower is advisable.[4]

Q4: How should I prepare a stock solution of this compound?

  • Weighing: Accurately weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the calculated volume of 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Vortex gently until the peptide is completely dissolved.[3][6]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q5: What is a typical effective concentration range for this compound in antibacterial assays?

The effective concentration of this compound will vary depending on the bacterial species being tested. For many Gram-positive bacteria, thiopeptides like nosiheptide (a related compound) exhibit potent activity with Minimum Inhibitory Concentrations (MICs) in the sub-micromolar range (≤ 0.25 mg/L).[7][8] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific bacterial strain.

Q6: Is this compound cytotoxic to mammalian cells?

Thiopeptide antibiotics are generally reported to have low cytotoxicity against mammalian cells.[5] For instance, the related thiopeptide nosiheptide was found to be non-cytotoxic to mammalian cells at concentrations significantly higher than its antibacterial MIC (>>100x MIC).[8][9] However, it is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) with your specific cell line to determine the non-toxic concentration range for your experiments.

Q7: Does the presence of serum in the cell culture medium affect the activity of this compound?

Based on studies with the related thiopeptide nosiheptide, the antibacterial activity is not significantly inhibited by the presence of up to 20% human serum.[7][8] This suggests that this compound may also retain its activity in serum-containing media, but this should be verified experimentally for your specific assay conditions.

Troubleshooting Guides

Issue 1: this compound Precipitates in Cell Culture Medium
Possible Cause Troubleshooting Step
Poor aqueous solubility Ensure the final DMSO concentration in your culture medium is as high as is safe for your cells (e.g., 0.1-0.5%) to aid solubility.[4][10]
Prepare the final dilution of this compound in pre-warmed (37°C) cell culture medium.[11]
Add the this compound stock solution to the medium dropwise while gently vortexing or swirling to facilitate mixing.[3]
Concentration too high Your experimental concentration may exceed the solubility limit of this compound in the final medium. Try lowering the working concentration.
Interaction with media components Some components of complex media can interact with compounds and reduce their solubility. Consider using a simpler, serum-free medium for initial experiments if possible.
Incorrect stock solution preparation Ensure the this compound is fully dissolved in 100% DMSO before further dilution. If necessary, gentle warming (to 37°C) or brief sonication of the stock solution may aid dissolution.[11]
Issue 2: Low or No Observed Antibacterial Activity
Possible Cause Troubleshooting Step
Compound degradation Thiopeptides can be susceptible to degradation. Ensure your stock solution is stored properly at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles by using aliquots. The stability of this compound in culture medium over time is not well-documented; consider replenishing the compound in longer-term experiments (e.g., every 24 hours).
Incorrect concentration Verify the calculations for your stock solution and final dilutions. Perform a new dose-response experiment with a wider concentration range.
Bacterial resistance The target bacterial strain may be resistant to this class of antibiotics. Confirm the susceptibility of your strain or test against a known sensitive control strain.
Binding to plasticware Peptides can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in the medium.[12] Consider using low-protein-binding plates and pipette tips.
Serum protein binding While some thiopeptides are not significantly affected by serum, high serum concentrations could potentially reduce the bioavailability of this compound.[13] If you suspect this, try reducing the serum percentage in your medium or performing the assay in serum-free medium as a control.
Issue 3: Observed Cytotoxicity in Mammalian Cells
Possible Cause Troubleshooting Step
DMSO toxicity The final concentration of DMSO in your culture medium may be too high for your specific cell line. Perform a DMSO toxicity control to determine the maximum tolerable concentration. Aim for a final concentration of ≤0.1% for sensitive cells.[4]
Compound concentration too high Even compounds with low general cytotoxicity can be toxic at very high concentrations. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 and select a non-toxic working concentration.
Off-target effects As this compound interacts with the ribosomal protein L11, it could potentially interfere with the L11-HDM2-p53 signaling pathway in mammalian cells, which is involved in cell cycle control. This is a potential off-target effect to consider, especially at higher concentrations.
Contamination of stock solution Ensure your DMSO and all materials used for preparing the stock solution were sterile to rule out microbial contamination as the source of cytotoxicity.

Data Presentation

Table 1: Physicochemical Properties of Promothiocin A (Analogue of this compound)

PropertyValueReference
CAS Number 156737-05-2[2][14]
Molecular Weight ~815.9 g/mol [1][2]
Molecular Formula C₃₆H₃₇N₁₁O₈S₂[2]

Table 2: Recommended Solvent Concentrations for Cell Culture

SolventRecommended Final ConcentrationCell Type Considerations
DMSO ≤ 0.5%General cell lines
≤ 0.1%Primary cells and sensitive cell lines

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

  • Materials:

    • Lyophilized this compound

    • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, low-protein-binding microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Under sterile conditions (e.g., in a biosafety cabinet), weigh out the desired amount of this compound into a sterile microcentrifuge tube.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). Use the molecular weight of Promothiocin A (~815.9 g/mol ) for this calculation if the exact molecular weight of this compound is not available.

    • Add the calculated volume of sterile DMSO to the tube containing the this compound.

    • Gently vortex the tube until the powder is completely dissolved. A brief warming to 37°C may assist in dissolution if necessary.[11]

    • Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Antibacterial Susceptibility Testing (Broth Microdilution)
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.

  • Materials:

    • This compound stock solution

    • Bacterial culture in logarithmic growth phase

    • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

    • Sterile 96-well microtiter plates (low-protein-binding recommended)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth in the wells of a 96-well plate.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Dilute the bacterial culture to the recommended concentration (e.g., 5 x 10⁵ CFU/mL).

    • Inoculate each well (except the negative control) with the bacterial suspension.

    • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 3: General Mammalian Cell Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of this compound on a mammalian cell line.

  • Materials:

    • This compound stock solution

    • Mammalian cell line of interest

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., acidified isopropanol or DMSO)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and below the toxic threshold for the cells.

    • Include a vehicle control (medium with the same final DMSO concentration as the treated wells) and a positive control for cell death (e.g., a known cytotoxic agent).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

Visualizations

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis stock_prep Prepare this compound Stock Solution (in DMSO) working_sol Prepare Working Dilutions in Culture Medium stock_prep->working_sol treatment Treat Cells with This compound Dilutions working_sol->treatment cell_culture Seed Cells (Bacterial or Mammalian) cell_culture->treatment incubation Incubate for Desired Time treatment->incubation assay Perform Assay (e.g., MIC or MTT) incubation->assay data_analysis Data Analysis (Determine MIC or IC50) assay->data_analysis

Caption: General experimental workflow for using this compound.

signaling_pathway Potential Off-Target Signaling of L11 Interaction cluster_ribosome Ribosome cluster_p53_reg p53 Regulation L11 Ribosomal Protein L11 HDM2 HDM2 (E3 Ubiquitin Ligase) L11->HDM2 Inhibits rRNA 23S rRNA p53 p53 HDM2->p53 Ubiquitinates p53_degradation p53 Degradation p53->p53_degradation Leads to cell_cycle_arrest Cell Cycle Arrest, Apoptosis p53->cell_cycle_arrest Induces promothiocin This compound (or Ribosomal Stress) promothiocin->L11 Binds/Perturbs

Caption: Potential L11-HDM2-p53 off-target pathway.

troubleshooting_logic Troubleshooting Logic for Poor Activity start Low/No Activity Observed? check_solubility Precipitate Visible? start->check_solubility check_concentration Concentration Verified? check_solubility->check_concentration No solubility_actions Adjust Solvent/Concentration check_solubility->solubility_actions check_stability Stock/Compound Degraded? check_concentration->check_stability Yes concentration_actions Recalculate & Redo Dilutions check_concentration->concentration_actions check_binding Binding to Plates/Serum? check_stability->check_binding No stability_actions Use Fresh Stock/Aliquot check_stability->stability_actions end_reassess Re-evaluate Experiment check_binding->end_reassess No binding_actions Use Low-Binding Plates/ Reduce Serum check_binding->binding_actions end_solve Problem Solved solubility_actions->end_solve concentration_actions->end_solve stability_actions->end_solve binding_actions->end_solve

References

Refinement of Promothiocin B extraction from complex biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Promothiocin B and other thiopeptide antibiotics from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

A1: this compound is a thiopeptide antibiotic, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their complex molecular structures.[1] These structures often include a macrocyclic core, thiazole rings, and dehydrated amino acid residues, which contribute to their potent biological activity but also present significant challenges for extraction and purification. The complexity and potential instability of these molecules, coupled with their presence in intricate biological matrices like fermentation broths, necessitate highly refined and optimized purification strategies to achieve high yield and purity.

Q2: What are the primary methods for extracting and purifying this compound?

A2: The standard workflow for purifying this compound and similar thiopeptides involves a multi-step process:

  • Solid-Phase Extraction (SPE): This is a crucial initial step to remove the bulk of impurities from the crude extract and concentrate the target compound.[2][3] Reversed-phase SPE is commonly used, where the hydrophobic nature of the thiopeptide is exploited for separation.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for achieving high-purity isolation of the target peptide.[4][5] By using a C18 column and a carefully optimized gradient of organic solvent, different components of the mixture can be separated based on their hydrophobicity.

Q3: I am experiencing very low yields of this compound from my Streptomyces fermentation. What are the likely causes?

A3: Low yields can stem from several factors, from fermentation conditions to the extraction process itself. Consider the following:

  • Suboptimal Fermentation: The production of secondary metabolites like this compound is highly dependent on the growth phase of the Streptomyces culture. Ensure you are harvesting at the optimal time point.

  • Inefficient Cell Lysis: If this compound is intracellular, inefficient cell disruption will lead to poor recovery.

  • Extraction Solvent Choice: The polarity of the extraction solvent is critical. For thiopeptides, solvents like ethyl acetate and butanol have been shown to be effective.[6][7]

  • Degradation: Thiopeptides can be sensitive to pH and temperature. Ensure your extraction and purification steps are performed under conditions that maintain the integrity of the molecule.

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting
Problem Potential Cause Recommended Solution
Low Recovery of this compound Inappropriate Sorbent: The chosen sorbent may not have the correct properties to retain the thiopeptide.For reversed-phase SPE, a C18 sorbent is a good starting point for hydrophobic peptides.[3]
Sample Overload: Exceeding the binding capacity of the SPE cartridge will result in the loss of your compound.Reduce the amount of crude extract loaded onto the cartridge or use a larger cartridge.
Inefficient Elution: The elution solvent may not be strong enough to desorb this compound from the sorbent.Increase the percentage of organic solvent (e.g., acetonitrile) in your elution buffer. A stepwise gradient can also be effective.
Poor Purity of Eluted Sample Inadequate Washing: The wash step may not be sufficient to remove all interfering compounds.Optimize the wash solvent. It should be strong enough to remove impurities without eluting the this compound.
Co-elution of Impurities: Some impurities may have similar hydrophobic properties to this compound.Further purification by HPLC is necessary. Consider using a different SPE sorbent with alternative selectivity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Resolution Suboptimal Gradient: The gradient may be too steep, causing co-elution of compounds.A shallower gradient will improve separation.[4] For complex mixtures, a gradient of 1% organic solvent increase per minute is a good starting point.
Incorrect Column Chemistry: The column may not be suitable for peptide separation.A C18 column with a wide pore size (e.g., 300 Å) is generally recommended for peptides to ensure good interaction with the stationary phase.[4]
Peak Tailing Secondary Interactions: The peptide may be interacting with residual silanols on the silica-based column.The addition of an ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA), to the mobile phase can significantly improve peak shape.[8]
Low Signal Intensity Low Concentration: The sample may be too dilute.Concentrate the sample prior to injection, for example, by lyophilization or evaporation after SPE.
Precipitation on Column: The peptide may be precipitating at the head of the column.Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions.[8]
Mass Spectrometry (MS) Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Poor Fragmentation/Sequencing Data Inappropriate Fragmentation Method: Collision-Induced Dissociation (CID) can lead to the loss of labile post-translational modifications.Electron-Transfer Dissociation (ETD) is often preferred for peptides with post-translational modifications as it tends to preserve these structures while fragmenting the peptide backbone.[9][10][11]
Complex Fragmentation of Cyclic Structure: The cyclic nature of this compound can lead to complex and difficult-to-interpret fragmentation patterns.High-resolution mass spectrometry is essential. Compare experimental data with theoretical fragmentation patterns of the known structure.
Ambiguous Mass Peaks Presence of Adducts: The mass spectrum may show peaks corresponding to adducts with salts (e.g., Na+, K+) from buffers.Ensure thorough desalting of the sample before MS analysis.
Multiple Charge States: Peptides can exist in multiple charge states, leading to a complex spectrum.Deconvolution software can be used to determine the neutral mass from the observed charge states.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data from studies on the extraction of thiopeptides and other microbial secondary metabolites. While specific data for this compound is limited, these examples provide a valuable reference for expected yields with different methods.

Table 1: Comparison of Extraction Yields for a Thiopeptide from Streptomyces terrae

Extraction Solvent Mean Extract Yield (g/L)
Ethyl Acetate8.4
Petroleum Ether7.1
Chloroform3.6

Data adapted from a study on a novel thiopeptide from Streptomyces terrae sp. nov.[6]

Table 2: Impact of Optimized Liquid-Liquid Extraction on Persipeptide Yield from Streptomyces zagrosensis

Extraction Condition Yield (µg/mL) Yield Improvement
Un-optimized Process219.63 ± 2.48-
Optimized Process264.00 ± 9.8520.20%

Data adapted from a study on the optimization of persipeptide extraction.[12]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Fermentation Broth

This protocol provides a general procedure for the initial cleanup and concentration of this compound from a Streptomyces fermentation broth.

  • Sample Preparation:

    • Centrifuge the fermentation broth to pellet the cells.

    • Collect the supernatant and adjust the pH to neutral.

    • Filter the supernatant through a 0.45 µm filter.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Wash the cartridge with 1-2 column volumes of methanol.

    • Equilibrate the cartridge with 1-2 column volumes of deionized water.

  • Sample Loading:

    • Load the prepared supernatant onto the SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1-2 column volumes of 5-10% aqueous methanol or acetonitrile to remove polar impurities.

  • Elution:

    • Elute the bound this compound with a solvent of higher organic content, for example, 80-100% methanol or acetonitrile. Collect the eluate.

  • Drying:

    • Dry the collected eluate under vacuum or nitrogen stream. The resulting extract is ready for HPLC purification.

Protocol 2: Reverse-Phase HPLC (RP-HPLC) Purification of this compound

This protocol outlines a typical RP-HPLC method for the high-purity isolation of this compound.

  • Sample Preparation:

    • Reconstitute the dried extract from the SPE step in a small volume of the initial HPLC mobile phase (e.g., 95% Solvent A, 5% Solvent B).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size).

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in deionized water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 220 nm and 280 nm.

    • Gradient:

      • 0-5 min: 5% B

      • 5-65 min: Linear gradient from 5% to 65% B

      • 65-70 min: Linear gradient from 65% to 100% B

      • 70-75 min: 100% B

      • 75-80 min: Return to 5% B

  • Fraction Collection:

    • Collect fractions corresponding to the peaks of interest.

  • Purity Analysis and Final Processing:

    • Analyze the purity of the collected fractions using analytical HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final purified this compound.

Mandatory Visualizations

experimental_workflow cluster_extraction Initial Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_hplc RP-HPLC Purification Fermentation_Broth Streptomyces Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Filtered Supernatant Centrifugation->Supernatant SPE_Column C18 SPE Column Supernatant->SPE_Column Load Wash Wash with 5-10% ACN SPE_Column->Wash Impurity Removal Elution Elute with 80-100% ACN Wash->Elution Crude_Extract Crude this compound Extract Elution->Crude_Extract HPLC_Column C18 HPLC Column Crude_Extract->HPLC_Column Inject Fraction_Collection Fraction Collection HPLC_Column->Fraction_Collection Gradient Elution Purity_Analysis Purity Analysis (Analytical HPLC & MS) Fraction_Collection->Purity_Analysis Pure_Promothiocin_B Purified this compound Purity_Analysis->Pure_Promothiocin_B

Caption: Experimental workflow for the extraction and purification of this compound.

mechanism_of_action cluster_ribosome Bacterial Ribosome (50S Subunit) L11_Protein L11 Protein GAC GTPase Associated Center (GAC) rRNA_23S 23S rRNA Inhibition Inhibition GAC->Inhibition Promothiocin_B This compound Promothiocin_B->GAC Binds to cleft between L11 and 23S rRNA Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Blocks translation factor binding

Caption: Mechanism of action of this compound: Inhibition of protein synthesis.

References

Addressing matrix effects in mass spectrometry analysis of Promothiocin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the mass spectrometry analysis of Promothiocin B.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3][4] Ion suppression, a decrease in the analyte signal, is the more common phenomenon and can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][2]

Q2: What are the primary causes of matrix effects in biological samples?

A: The most significant contributors to matrix effects in biological samples like plasma or serum are phospholipids and proteins.[5] Phospholipids, being major components of cell membranes, are often co-extracted with analytes and can cause ion suppression.[6] Proteins can also interfere with analysis by fouling the LC column and the mass spectrometer's ion source.[7]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is introduced into the mass spectrometer after the LC column.[8][9] A blank matrix sample is then injected onto the column. Any dip or rise in the baseline signal of this compound as the matrix components elute indicates regions of ion suppression or enhancement.[8]

  • Post-Extraction Spike: This quantitative method compares the response of this compound in a pure solvent to its response when spiked into a blank matrix extract.[1] A lower response in the matrix indicates ion suppression, while a higher response suggests ion enhancement. The matrix effect can be quantified using the following formula:

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100. A value below 100% indicates suppression, and a value above 100% indicates enhancement.[2]

Q4: What are the main strategies to mitigate matrix effects?

A: Strategies to address matrix effects can be broadly categorized into three areas:

  • Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][5] Common techniques include Protein Precipitation, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][5]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components can significantly reduce interference.[1]

  • Compensation Methods: Using an appropriate internal standard, particularly a stable isotope-labeled (SIL) version of this compound, can compensate for matrix effects as it will be affected in the same way as the analyte.[1][2] Matrix-matched calibration curves, where standards are prepared in a blank matrix, can also improve quantification accuracy.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor sensitivity and inconsistent results for this compound. Ion suppression due to matrix effects.1. Improve Sample Preparation: Implement a more rigorous sample cleanup method. Consider switching from protein precipitation to SPE or LLE. Specialized phospholipid removal products can also be effective.[10][11] 2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from interfering peaks. 3. Use a Stable Isotope-Labeled Internal Standard: This is the most reliable way to compensate for matrix effects.[2]
Gradual decrease in signal intensity over a sequence of injections. Buildup of matrix components (e.g., phospholipids) on the LC column or in the MS source.1. Incorporate a Column Wash Step: Include a high-organic wash at the end of each chromatographic run to elute strongly retained matrix components. 2. Employ Phospholipid Removal Strategies: Use specific sample preparation plates or cartridges designed to remove phospholipids.[6][10][11][12] 3. Divert Flow: Use a divert valve to direct the early and late eluting, non-analyte containing portions of the chromatogram to waste, reducing source contamination.[8]
High variability between replicate injections of the same sample. Inconsistent matrix effects due to sample heterogeneity or inadequate sample preparation.1. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples. 2. Use an Internal Standard: An internal standard can help to normalize for variations in extraction efficiency and matrix effects.[1] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[2][9]

Experimental Protocols

Protocol 1: Protein Precipitation

This is a simple and fast method for removing the bulk of proteins from a biological sample.

  • To 100 µL of plasma/serum sample, add 300 µL of a cold precipitating solvent (e.g., acetonitrile with 1% formic acid or methanol).[12][13]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for LC-MS analysis.

Note: While fast, this method may not effectively remove phospholipids and other small molecule interferences.[6]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquids.

  • To 100 µL of sample, add an appropriate internal standard.

  • Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 2-5 minutes to facilitate the transfer of this compound into the organic phase.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides a more selective sample cleanup by utilizing a solid sorbent to retain the analyte of interest while matrix components are washed away.

  • Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge, followed by an equilibration solvent (e.g., water or buffer).

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering matrix components.

  • Elution: Elute this compound from the cartridge using a strong solvent.

  • Evaporate the eluate and reconstitute for analysis.

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects, based on general findings in the literature.

Sample Preparation Technique Typical Phospholipid Removal Efficiency Typical Protein Removal Efficiency Relative Cost Time per Sample
Protein Precipitation Low (often <10%)[6]High (>95%)[7]LowLow
Liquid-Liquid Extraction (LLE) Moderate to HighHighModerateModerate
Solid-Phase Extraction (SPE) High (>90%)[2]HighHighHigh
HybridSPE®-Phospholipid Very High (>95%)[10][12]HighHighLow to Moderate
Ostro™ Pass-through Plate Very High (>95%)[11]HighHighLow

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start Biological Sample (e.g., Plasma) ppt Protein Precipitation start->ppt Simple & Fast lle Liquid-Liquid Extraction start->lle Good Selectivity spe Solid-Phase Extraction start->spe High Selectivity phospholipid_removal Phospholipid Removal Plate start->phospholipid_removal Targeted Removal lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms phospholipid_removal->lcms data Data Acquisition & Processing lcms->data matrix_effect_eval Matrix Effect Evaluation data->matrix_effect_eval matrix_effect_eval->ppt Re-optimize result Accurate Quantification of this compound matrix_effect_eval->result Minimal Effects

Caption: Workflow for addressing matrix effects in this compound analysis.

decision_tree start Inconsistent or Poor This compound Signal? assess_me Assess Matrix Effects (Post-column infusion or Post-extraction spike) start->assess_me me_present Matrix Effects Confirmed? assess_me->me_present optimize_sp Improve Sample Prep (SPE, LLE, Phospholipid Removal) me_present->optimize_sp Yes optimize_lc Optimize LC Separation me_present->optimize_lc Yes use_is Use Stable Isotope-Labeled Internal Standard me_present->use_is Yes (Recommended) no_me No Significant Matrix Effects. Check other parameters (e.g., instrument performance). me_present->no_me No re_evaluate Re-evaluate Matrix Effects optimize_sp->re_evaluate optimize_lc->re_evaluate use_is->re_evaluate

References

Technical Support Center: Optimizing Promothiocin B Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Promothiocin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the resolution and overall quality of your chromatographic separations of this complex thiopeptide antibiotic.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatography of this compound and similar macrocyclic peptides.

Problem 1: Poor Resolution or Co-eluting Peaks

Symptoms:

  • Peaks are not baseline separated.

  • Inability to accurately quantify individual components.

  • Shoulders on the main peak, indicating the presence of impurities.

Possible Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase Composition Modify the mobile phase to alter selectivity. For reversed-phase chromatography, adjust the ratio of acetonitrile (ACN) or methanol (MeOH) to water. Introduce an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (FA) at a concentration of 0.1% (v/v) to improve peak shape and resolution.[1][2]
Gradient is Too Steep A shallow gradient can improve the separation of closely eluting peaks.[3] Increase the gradient time to decrease the rate of change in the organic solvent concentration.
Incorrect Stationary Phase The choice of stationary phase is critical. C18 columns are a good starting point for thiopeptides.[1][2] If resolution is still poor, consider a phenyl-hexyl or a column with a different bonding chemistry to exploit different separation mechanisms.
Flow Rate is Too High Lowering the flow rate can increase the interaction time of the analyte with the stationary phase, often leading to better resolution, although analysis time will increase.
Elevated Column Temperature Increasing the column temperature can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution. However, be mindful of the thermal stability of this compound.

Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Reduced peak height and inaccurate integration.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Residual Silanols Add a mobile phase modifier like TFA or FA (0.1%) to suppress the ionization of silanol groups on the silica-based stationary phase. This is particularly important for basic compounds.
Column Overload Reduce the sample concentration or the injection volume. Overloading the column can lead to peak distortion.
Column Contamination or Degradation Flush the column with a strong solvent (e.g., 100% ACN or isopropanol) to remove strongly retained compounds. If performance does not improve, the column may need to be replaced.
Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase or a weaker solvent to ensure proper focusing at the head of the column.

Problem 3: Broad Peaks

Symptoms:

  • Peaks are wider than expected, leading to decreased sensitivity and resolution.

Possible Causes and Solutions:

CauseSolution
Large Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector.
Column Inefficiency Ensure the column is properly packed and has not developed a void. Consider using a column with smaller particles (e.g., sub-2 µm for UPLC) for higher efficiency.
Slow Injection Use an autosampler for rapid and reproducible injections.
Detector Settings Optimize the detector's data acquisition rate (sampling rate) to be appropriate for the peak width.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A good starting point is a reversed-phase method using a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.[1][2] A gradient of 5% to 95% acetonitrile over 30-40 minutes is a reasonable starting point.

Q2: Should I use Trifluoroacetic Acid (TFA) or Formic Acid (FA) in my mobile phase?

Both TFA and FA are excellent ion-pairing agents that can significantly improve the peak shape of peptides like this compound. TFA often provides sharper peaks but can cause ion suppression if you are using mass spectrometry (MS) detection. FA is more MS-friendly but may result in slightly broader peaks compared to TFA. The choice depends on your detection method.

Q3: How can I confirm the identity of the this compound peak?

The most reliable method for peak confirmation is to use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the eluting compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement to confirm the elemental composition.

Q4: My this compound sample is a crude extract from a Streptomyces fermentation. What are some important sample preparation steps?

For crude extracts, it is crucial to perform a solid-phase extraction (SPE) cleanup before HPLC analysis. This will remove highly polar and non-polar contaminants that can interfere with the chromatography and shorten the column's lifespan. A C18 SPE cartridge is a suitable choice for this purpose.

Q5: Can I use the same method for both analytical and preparative chromatography of this compound?

The principles are the same, but the parameters need to be scaled up for preparative work. You will use a larger diameter column with a larger particle size to accommodate higher sample loads. The flow rate will also need to be increased proportionally. It is common to develop a high-resolution analytical method first and then transfer it to a preparative scale.

Experimental Protocols

Protocol 1: Analytical Reversed-Phase HPLC of this compound

This protocol is a general starting point for the analytical separation of this compound, based on methods used for similar thiopeptide antibiotics.[1][2][4]

Materials:

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Formic Acid (FA)

  • This compound standard or sample extract

Instrumentation:

  • HPLC or UPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA or FA in water.

    • Mobile Phase B: 0.1% (v/v) TFA or FA in acetonitrile.

    • Degas both mobile phases before use.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30°C.

    • Set the UV detection wavelength to 220 nm and 280 nm.[1]

    • Use the following gradient program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
40595
45595
46955
55955
  • Sample Preparation:

    • Dissolve the this compound sample in a solvent that is weaker than or equal in strength to the initial mobile phase (e.g., 5% ACN in water with 0.1% TFA).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection and Data Acquisition:

    • Inject 10-20 µL of the prepared sample.

    • Start the data acquisition and monitor the chromatogram.

Visualizations

TroubleshootingWorkflow start Chromatographic Issue (e.g., Poor Resolution) check_mobile_phase Is the Mobile Phase Optimized? start->check_mobile_phase adjust_gradient Adjust Gradient Profile (Make it shallower) check_mobile_phase->adjust_gradient No check_column Is the Column Appropriate? check_mobile_phase->check_column Yes adjust_gradient->check_column unresolved Issue Persists adjust_gradient->unresolved change_solvent Change Organic Solvent (ACN vs. MeOH) change_column Select a Different Stationary Phase (e.g., Phenyl-Hexyl) check_column->change_column No check_parameters Are Operating Parameters Optimal? check_column->check_parameters Yes change_column->check_parameters change_column->unresolved adjust_flow_rate Decrease Flow Rate check_parameters->adjust_flow_rate No resolved Resolution Improved check_parameters->resolved Yes adjust_temperature Optimize Column Temperature adjust_flow_rate->adjust_temperature adjust_temperature->resolved adjust_temperature->unresolved

Caption: A logical workflow for troubleshooting poor resolution in chromatography.

ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile Phase Prep Mobile Phase Prep System Equilibration System Equilibration Mobile Phase Prep->System Equilibration Sample Prep Sample Prep Inject Sample Inject Sample Sample Prep->Inject Sample System Equilibration->Inject Sample Gradient Elution Gradient Elution Inject Sample->Gradient Elution UV Detection UV Detection Gradient Elution->UV Detection Peak Integration Peak Integration UV Detection->Peak Integration Quantification Quantification Peak Integration->Quantification

Caption: A typical experimental workflow for HPLC analysis.

References

Technical Support Center: Enhancing Promothiocin B Biosynthetic Gene Cluster Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the expression of the Promothiocin B biosynthetic gene cluster (BGC).

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue IDQuestionPotential CausesSuggested Solutions
PB-T01 Low or no production of this compound in a heterologous host. 1. Inefficient promoter: The native promoter of the this compound BGC may be poorly recognized by the heterologous host's transcriptional machinery. 2. Suboptimal ribosome binding site (RBS): The RBS sequences upstream of the biosynthetic genes may not be optimal for translation in the chosen host. 3. Codon usage bias: The codon usage of the this compound BGC may differ significantly from that of the heterologous host, leading to translational stalling. 4. Precursor limitation: The host may not produce sufficient quantities of the precursor amino acids (e.g., cysteine, serine, threonine) required for this compound biosynthesis. 5. Toxicity of this compound or intermediates: The produced compound or its intermediates may be toxic to the heterologous host.1. Promoter Engineering: Replace the native promoter with a strong, well-characterized constitutive or inducible promoter known to function efficiently in the host strain (e.g., ermEp, kasOp in Streptomyces). 2. RBS Optimization: Design and synthesize optimized RBS sequences for each gene in the cluster using RBS calculator tools to ensure efficient translation initiation. 3. Codon Optimization: Synthesize the entire BGC with codons optimized for the heterologous host. This can significantly improve protein expression levels. 4. Metabolic Engineering of Host: Overexpress genes involved in the biosynthesis of precursor amino acids. For example, enhance the cysteine and serine biosynthetic pathways. 5. Host Strain Selection/Engineering: Use a more robust host strain or engineer the host to have improved tolerance, for instance, by overexpressing efflux pumps.
PB-T02 Accumulation of biosynthetic intermediates and low yield of final product. 1. Bottleneck in the biosynthetic pathway: One or more enzymes in the pathway may have low activity or be expressed at insufficient levels, creating a bottleneck. 2. Imbalanced expression of biosynthetic genes: The stoichiometric balance of the enzymes in the pathway is crucial. Overexpression of early pathway genes and underexpression of later genes can lead to intermediate accumulation.1. Gene Expression Tuning: Analyze the expression levels of all genes in the cluster (e.g., via RT-qPCR or proteomics) to identify potential bottlenecks. Individually optimize the expression of bottleneck-causing genes using promoters of varying strengths. 2. Operon Re-organization: Re-organize the genes into multiple operons, each driven by a promoter of appropriate strength to achieve a more balanced expression of the entire pathway.
PB-T03 Inconsistent production levels between different fermentation batches. 1. Variability in culture conditions: Minor variations in media composition, pH, temperature, or aeration can significantly impact secondary metabolite production. 2. Genetic instability of the expression construct: The plasmid carrying the BGC may be unstable, leading to its loss in a portion of the cell population over time.1. Standardize Fermentation Protocol: Strictly control all fermentation parameters. Optimize the fermentation medium and conditions for consistent this compound production. 2. Genomic Integration: Integrate the BGC into the host chromosome to ensure stable inheritance and expression.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and why is its enhanced expression important?

This compound is a thiopeptide antibiotic, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent biological activities.[1] Enhanced expression is crucial for producing sufficient quantities for research, clinical trials, and potential therapeutic applications, as natural production levels are often low.

Q2: What is a biosynthetic gene cluster (BGC)?

A biosynthetic gene cluster is a contiguous set of genes in a microorganism's genome that collectively encode the proteins required for the synthesis of a specific secondary metabolite, such as this compound.[2][3] These clusters typically include genes for the precursor peptide, modifying enzymes, transporters, and regulatory proteins.

Technical Questions

Q3: How can I choose a suitable heterologous host for expressing the this compound BGC?

Streptomyces lividans is a commonly used and well-characterized host for expressing actinobacterial BGCs due to its genetic tractability and relatively clean metabolic background.[4] Other engineered Streptomyces strains with deletions of endogenous BGCs are also excellent choices to simplify downstream purification and analysis. When selecting a host, consider its genetic tools, growth characteristics, and precursor availability.

Q4: What are the key considerations for promoter engineering to enhance this compound production?

The primary goal is to replace the native promoter of the BGC with one that is strong and reliable in the chosen heterologous host. A library of well-characterized promoters with varying strengths can be used to fine-tune the expression of the entire cluster or individual operons to achieve optimal production. Both constitutive and inducible promoters can be employed, depending on the experimental needs.

Q5: How does ribosome binding site (RBS) optimization work?

The RBS is a sequence on the mRNA upstream of the start codon that is recognized by the ribosome. The efficiency of translation initiation is highly dependent on the RBS sequence. By using computational tools to design synthetic RBSs with optimal binding affinity for the host's ribosomes, you can significantly increase the translation rate of the biosynthetic enzymes, thereby boosting overall production.

Q6: Is codon optimization always necessary for heterologous expression?

While not always strictly necessary, codon optimization is highly recommended, especially when expressing a BGC from a phylogenetically distant organism. Different organisms have preferences for certain codons (codon bias). Mismatched codon usage can lead to slow translation and reduced protein expression. Synthesizing the BGC with codons optimized for the expression host can prevent these issues.

Experimental Protocols

Protocol 1: Promoter Replacement in Streptomyces using CRISPR-Cas9

This protocol outlines the general steps for replacing the native promoter of the this compound BGC with a strong constitutive promoter (e.g., ermEp*) in a Streptomyces host.

  • Construct Design:

    • Design a donor DNA template containing the desired promoter (ermEp*) flanked by two homology arms (typically 1-2 kb) corresponding to the regions immediately upstream and downstream of the native promoter of the this compound BGC.

    • Design a guide RNA (gRNA) that directs the Cas9 nuclease to the native promoter region to be replaced.

    • Clone the donor DNA template and the gRNA expression cassette into an appropriate E. coli - Streptomyces shuttle vector that also expresses Cas9.

  • Transformation:

    • Introduce the constructed plasmid into the desired Streptomyces host strain via protoplast transformation or intergeneric conjugation from E. coli.

  • Selection and Screening:

    • Select for exconjugants or transformants on appropriate antibiotic-containing media.

    • Screen the resulting colonies by PCR using primers flanking the integration site to identify clones where the native promoter has been successfully replaced by the engineered promoter.

  • Production Analysis:

    • Cultivate the successfully engineered strains and the wild-type control strain under appropriate fermentation conditions.

    • Extract the secondary metabolites from the culture broth and mycelium.

    • Analyze the extracts by HPLC or LC-MS to quantify the production of this compound and compare the yields between the engineered and control strains.

Protocol 2: Quantification of this compound by HPLC
  • Sample Preparation:

    • Extraction: After fermentation, centrifuge the culture to separate the supernatant and mycelium. Extract the supernatant with an equal volume of ethyl acetate. Extract the mycelium with acetone or methanol. Combine the organic extracts and evaporate to dryness.

    • Reconstitution: Re-dissolve the dried extract in a known volume of methanol or DMSO for analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid). A typical gradient might be from 10% to 90% acetonitrile over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at a wavelength where this compound has a characteristic absorbance (e.g., determined by a UV-Vis scan of a purified standard).

    • Quantification: Generate a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Visualizations

This compound Biosynthetic Pathway

Promothiocin_B_Biosynthesis cluster_precursor Precursor Peptide Synthesis cluster_modification Post-Translational Modifications cluster_cyclization Macrocyclization & Cleavage Ribosome Ribosome Precursor_Peptide This compound Precursor Peptide Ribosome->Precursor_Peptide Translation Modification_Enzymes Modification Enzymes (e.g., Dehydratases, Cyclodehydratases) Precursor_Peptide->Modification_Enzymes Modified_Peptide Modified Peptide Intermediate Modification_Enzymes->Modified_Peptide Cyclization_Enzymes Cyclization & Tailoring Enzymes Modified_Peptide->Cyclization_Enzymes Promothiocin_B Mature this compound Cyclization_Enzymes->Promothiocin_B

Caption: General overview of the this compound biosynthetic pathway.

Experimental Workflow for Enhancing Expression

Enhancing_Expression_Workflow Start Start: Low this compound Production Identify_BGC Identify & Characterize This compound BGC Start->Identify_BGC Choose_Host Select Suitable Heterologous Host Identify_BGC->Choose_Host Genetic_Strategy Choose Genetic Strategy Choose_Host->Genetic_Strategy Promoter_Eng Promoter Engineering Genetic_Strategy->Promoter_Eng Transcriptional Control RBS_Opt RBS Optimization Genetic_Strategy->RBS_Opt Translational Control Codon_Opt Codon Optimization Genetic_Strategy->Codon_Opt Translational Efficiency Host_Eng Host Metabolic Engineering Genetic_Strategy->Host_Eng Precursor Supply Construct_Strain Construct Engineered Strain Promoter_Eng->Construct_Strain RBS_Opt->Construct_Strain Codon_Opt->Construct_Strain Host_Eng->Construct_Strain Fermentation Fermentation & Production Construct_Strain->Fermentation Analysis Quantification (HPLC/LC-MS) Fermentation->Analysis Evaluation Yield Improved? Analysis->Evaluation Evaluation->Genetic_Strategy No/Iterate End End: Enhanced this compound Production Evaluation->End Yes

Caption: A typical workflow for enhancing this compound expression.

Logical Relationship of Expression Bottlenecks

Expression_Bottlenecks Low_Yield Low this compound Yield Transcription Low Transcription Low_Yield->Transcription Translation Low Translation Low_Yield->Translation Enzyme_Activity Low Enzyme Activity/ Stability Low_Yield->Enzyme_Activity Precursor_Supply Insufficient Precursors Low_Yield->Precursor_Supply Weak_Promoter Weak Promoter Transcription->Weak_Promoter Poor_RBS Suboptimal RBS Translation->Poor_RBS Codon_Bias Codon Mismatch Translation->Codon_Bias Metabolic_Flux Limited Metabolic Flux to Precursors Precursor_Supply->Metabolic_Flux

References

Validation & Comparative

Validating Promothiocin B's Bacterial Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Promothiocin B's performance against other bacterial protein synthesis inhibitors, supported by experimental data and detailed methodologies for validating target engagement.

This compound, a member of the thiopeptide class of antibiotics, demonstrates potent antibacterial activity primarily against Gram-positive bacteria. Its mechanism of action involves the inhibition of protein synthesis, a critical cellular process for bacterial survival. This guide delves into the experimental validation of this compound's target engagement and compares its efficacy with other antibiotics targeting similar pathways.

Performance Comparison of Bacterial Protein Synthesis Inhibitors

The antibacterial efficacy of this compound and other protein synthesis inhibitors is commonly quantified by their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[1] A lower MIC value indicates greater potency. The following table summarizes the available MIC data for this compound and a selection of other protein synthesis inhibitors against key Gram-positive pathogens.

AntibioticClassStaphylococcus aureus (MRSA)Streptococcus pneumoniaeEnterococcus faecalis
This compound ThiopeptideData not availableData not availableData not available
ThiostreptonThiopeptide0.125 - 0.5 µg/mL0.03 - 0.125 µg/mL1 - 4 µg/mL
LinezolidOxazolidinone1 - 4 µg/mL0.5 - 2 µg/mL1 - 4 µg/mL
VancomycinGlycopeptide1 - 2 µg/mL0.5 - 1 µg/mL1 - 4 µg/mL
ErythromycinMacrolide>128 µg/mL (resistant strains)0.03 - 1 µg/mL>128 µg/mL (resistant strains)
TetracyclineTetracycline1 - 64 µg/mL0.25 - 8 µg/mL>128 µg/mL (resistant strains)

Note: MIC values can vary depending on the specific strain and testing conditions. The data presented is a representative range from published literature.

Experimental Validation of Target Engagement

Confirming that a compound interacts with its intended molecular target within a cell is a critical step in drug development. Several biophysical and proteomic techniques can be employed to validate the target engagement of this compound.

Signaling Pathway of Bacterial Protein Synthesis Inhibition

Bacterial protein synthesis is a complex process involving the 70S ribosome, which is composed of 30S and 50S subunits. Many antibiotics, including thiopeptides, exert their effect by binding to specific sites on the ribosome, thereby interfering with different stages of translation.

Bacterial Protein Synthesis Inhibition cluster_ribosome 70S Ribosome cluster_inhibitors Inhibitors 50S_subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_subunit->Polypeptide Peptide bond formation 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit Initiation tRNA Aminoacyl-tRNA tRNA->50S_subunit Elongation Promothiocin_B This compound (Thiopeptide) Promothiocin_B->50S_subunit Inhibits translocation Other_Abx Other Antibiotics (e.g., Macrolides, Oxazolidinones) Other_Abx->50S_subunit Other_Abx->30S_subunit

Diagram of the bacterial protein synthesis pathway and the inhibitory action of this compound and other antibiotics.

Experimental Workflow: In Vitro Translation Inhibition Assay

This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system. A bacterial cell extract containing all the necessary components for translation is incubated with a template mRNA (e.g., encoding a reporter enzyme like luciferase) and the test compound. The amount of protein produced is then quantified.

In Vitro Translation Inhibition Workflow Start Start Prepare_Extract Prepare Bacterial Cell-Free Extract Start->Prepare_Extract Setup_Reaction Set up translation reaction: Extract, mRNA, Amino Acids Prepare_Extract->Setup_Reaction Add_Compound Add this compound or Control Antibiotic Setup_Reaction->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Measure_Protein Quantify synthesized protein (e.g., Luciferase assay) Incubate->Measure_Protein Analyze Analyze Data: Calculate IC50 Measure_Protein->Analyze End End Analyze->End

Workflow for an in vitro translation inhibition assay.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in intact cells. It is based on the principle that a protein's thermal stability changes upon ligand binding.[5][6] Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified.

CETSA Workflow Start Start Treat_Cells Treat intact bacterial cells with This compound or Vehicle Start->Treat_Cells Heat_Shock Apply a temperature gradient to cell suspensions Treat_Cells->Heat_Shock Lyse_Cells Lyse cells to release proteins Heat_Shock->Lyse_Cells Separate_Fractions Separate soluble and precipitated proteins by centrifugation Lyse_Cells->Separate_Fractions Quantify_Protein Quantify soluble target protein (e.g., Western Blot, Mass Spec) Separate_Fractions->Quantify_Protein Generate_Curve Generate melting curve and determine thermal shift Quantify_Protein->Generate_Curve End End Generate_Curve->End

Workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocols

In Vitro Translation Inhibition Assay Protocol
  • Preparation of Bacterial S30 Cell-Free Extract:

    • Grow a mid-log phase culture of the desired bacterial strain (e.g., E. coli or B. subtilis).

    • Harvest cells by centrifugation and wash the pellet with S30 buffer (e.g., 10 mM Tris-acetate pH 8.2, 14 mM Mg(OAc)₂, 60 mM KOAc, 1 mM DTT).

    • Lyse the cells using a French press or sonication.

    • Centrifuge the lysate at 30,000 x g to pellet cell debris.

    • Collect the supernatant (S30 extract) and incubate for pre-incubation to degrade endogenous mRNA.

    • Dialyze the extract against S30 buffer and store at -80°C.

  • Translation Inhibition Assay:

    • Prepare a reaction mixture containing the S30 extract, a master mix of amino acids, an energy source (ATP, GTP), and a DNA or mRNA template for a reporter protein (e.g., luciferase).

    • Add varying concentrations of this compound or a control antibiotic to the reaction mixture in a microplate format.

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the reporter protein activity (e.g., luminescence for luciferase).

    • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.[7]

Cellular Thermal Shift Assay (CETSA) Protocol for Bacterial Target Engagement
  • Cell Culture and Treatment:

    • Grow the bacterial culture to the mid-logarithmic phase.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).

    • Treat the cell suspension with the desired concentration of this compound or a vehicle control for a specified time at 37°C.

  • Thermal Treatment:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

    • Cool the tubes to room temperature.

  • Protein Extraction and Analysis:

    • Lyse the cells using a method compatible with downstream analysis (e.g., sonication or bead beating).

    • Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g).

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein (e.g., a ribosomal protein) in the soluble fraction using Western blotting with a specific antibody or by quantitative mass spectrometry (proteomics).[8][9][10]

  • Data Analysis:

    • Plot the relative amount of soluble target protein as a function of temperature for both the drug-treated and vehicle-treated samples.

    • A shift in the melting curve for the drug-treated sample compared to the vehicle control indicates target engagement.

Isothermal Solvent Precipitation Profiling (iSPP) Protocol

iSPP is an alternative method to CETSA for assessing target engagement in cell lysates. It relies on the principle that ligand binding can alter a protein's stability against solvent-induced precipitation.[4][11]

  • Lysate Preparation and Treatment:

    • Prepare a bacterial cell lysate as described for the in vitro translation assay.

    • Incubate the lysate with this compound or a vehicle control.

  • Solvent-Induced Precipitation:

    • Expose the treated lysates to a gradient of an organic solvent mixture (e.g., acetone/ethanol/acetic acid).[11]

    • Centrifuge to pellet the precipitated proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Digest the proteins into peptides and analyze them using quantitative mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Determine the relative abundance of each protein in the soluble fraction across the solvent gradient for both the drug-treated and vehicle-treated samples.

    • A change in the precipitation profile of a protein in the presence of the drug indicates a direct interaction.[5][6]

References

Head-to-Head Comparison: Promothiocin B Demonstrates Enhanced Activity Over Promothiocin A

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of Promothiocin A and Promothiocin B, two thiopeptide antibiotics derived from Streptomyces sp. SF2741, reveals that this compound exhibits superior bioactivity in inducing the tipA promoter, a key indicator of thiopeptide antibiotic action. Experimental data indicates that this compound is approximately twice as potent as Promothiocin A in this regard.

Promothiocin A and B are structurally related antibiotics that belong to the thiopeptide class, known for their potent activity against Gram-positive bacteria.[1] Their primary mechanism of action involves the induction of the tipA promoter, which regulates the expression of genes involved in antibiotic resistance and morphological differentiation in Streptomyces.[2] This induction serves as a reliable measure of the biological activity of these compounds.

Quantitative Activity Comparison

A direct comparison of the minimum concentrations required for the induction of the tipA promoter highlights the superior activity of this compound.

CompoundMinimum tipA Promoter Induction Concentration (µg/mL)
Promothiocin A0.2[3]
This compound0.1[3]

Table 1: A summary of the minimal concentrations of Promothiocin A and this compound required to induce the tipA promoter.

Experimental Protocols

The following outlines the general experimental methodologies employed to determine the bioactivity of Promothiocin A and B.

Antibacterial Activity Assessment (Minimum Inhibitory Concentration - MIC)

The antibacterial efficacy of Promothiocin A and B is determined by measuring their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Bacterial Culture Preparation inoculum Standardized Inoculum Preparation start->inoculum inoculation Inoculation of Microtiter Plates inoculum->inoculation serial_dilution Serial Dilution of Promothiocins serial_dilution->inoculation incubation Incubation at 37°C for 18-24h inoculation->incubation readout Visual Inspection for Turbidity incubation->readout mic_determination Determine Lowest Concentration with No Growth (MIC) readout->mic_determination tipA_Induction_Workflow cluster_setup Assay Setup cluster_induction Induction cluster_measurement Measurement strain Streptomyces lividans with ptipA-reporter plasmid culture Grow culture to mid-log phase strain->culture addition Add varying concentrations of Promothiocin A and B culture->addition incubation Incubate for a defined period addition->incubation harvest Harvest cells incubation->harvest assay Measure reporter gene activity (e.g., β-galactosidase, luciferase) harvest->assay tipA_Signaling_Pathway Promothiocin Promothiocin A/B TipA_protein TipA Protein Promothiocin->TipA_protein Binds to ptipA ptipA (promoter) TipA_protein->ptipA Activates tipA_gene tipA gene Reporter_gene Reporter Gene Transcription Transcription ptipA->Transcription Translation Translation Transcription->Translation Reporter_protein Reporter Protein Translation->Reporter_protein Signal Measurable Signal Reporter_protein->Signal

References

Promothiocin B: A Comparative Analysis of its Ribosomal Inhibition in Prokaryotes versus Eukaryotes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the inhibitory effects of Promothiocin B on prokaryotic and eukaryotic ribosomes. This compound, a member of the thiopeptide class of antibiotics, demonstrates potent and selective inhibition of bacterial protein synthesis, making it a subject of significant interest in the development of novel antibacterial agents. This document synthesizes available experimental data on its mechanism of action and provides standardized protocols for its further investigation.

Executive Summary

Comparative Data on Ribosomal Inhibition

While specific IC50 values for this compound are not currently available, the following table illustrates the expected differential inhibitory activity based on the known selectivity of thiopeptide antibiotics.

Ribosomal SystemTargetPredicted IC50 Range for this compoundRationale for Selectivity
Prokaryotic (e.g., Escherichia coli) 50S ribosomal subunit (L11 protein and 23S rRNA)Low micromolar (µM) to nanomolar (nM)High-affinity binding to the conserved L11-rRNA complex, leading to effective inhibition of EF-G function.
Eukaryotic (e.g., Rabbit Reticulocyte Lysate) 80S ribosomeHigh micromolar (µM) to millimolar (mM) or no significant inhibitionThe binding site for thiopeptides on the prokaryotic ribosome is not conserved in eukaryotic ribosomes, resulting in significantly lower or no binding affinity.

Mechanism of Action: A Tale of Two Ribosomes

This compound's inhibitory action is rooted in the structural differences between prokaryotic and eukaryotic ribosomes.

In Prokaryotes:

  • Binding to the Ribosomal GTPase Associated Center (GAC): this compound, a 26-membered macrocyclic thiopeptide, binds to a specific cleft on the 50S ribosomal subunit. This binding site is a composite of the N-terminal domain of ribosomal protein L11 and a specific region of the 23S rRNA.[1]

  • Inhibition of Elongation Factor G (EF-G): The binding of this compound to the GAC interferes with the function of EF-G.[1] EF-G is a GTPase that catalyzes the translocation of the mRNA and tRNAs through the ribosome after each peptide bond formation.

  • Stalling of Protein Synthesis: By inhibiting EF-G, this compound effectively halts the elongation cycle of protein synthesis, leading to bacterial cell death.[1]

In Eukaryotes:

The eukaryotic 80S ribosome has a different architecture compared to the prokaryotic 70S ribosome. The binding site for this compound, specifically the conformation of the L11 protein and the corresponding rRNA region, is not conserved in eukaryotes. This structural divergence prevents this compound from binding with high affinity to eukaryotic ribosomes, thus explaining its lack of significant inhibitory activity against eukaryotic protein synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the inhibitory activity of this compound on prokaryotic and eukaryotic ribosomes.

Prokaryotic In Vitro Translation Inhibition Assay

This protocol is designed to measure the IC50 of this compound in a prokaryotic system using an E. coli S30 extract.

Materials:

  • E. coli S30 extract system for linear templates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Control antibiotic with known IC50 (e.g., tetracycline)

  • Reporter plasmid DNA (e.g., containing a luciferase or β-galactosidase gene under the control of a T7 promoter)

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • RNase inhibitor

  • Nuclease-free water

  • Microplate reader for luminescence or absorbance measurement

Procedure:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the E. coli S30 extract, reporter plasmid DNA, amino acid mixture, and energy source according to the manufacturer's instructions.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (solvent only) and a positive control (known antibiotic).

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.

  • Signal Detection: Measure the reporter signal (luminescence for luciferase, or absorbance after adding a substrate for β-galactosidase).

  • Data Analysis: Plot the reporter signal against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Eukaryotic In Vitro Translation Inhibition Assay

This protocol measures the IC50 of this compound in a eukaryotic system using a rabbit reticulocyte lysate system.

Materials:

  • Rabbit reticulocyte lysate in vitro translation kit

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Control antibiotic with known IC50 (e.g., cycloheximide)

  • Reporter mRNA (e.g., capped and polyadenylated luciferase mRNA)

  • Amino acid mixture (including a radiolabeled amino acid like [³⁵S]-methionine if measuring by autoradiography)

  • Nuclease-free water

  • Microplate reader for luminescence or equipment for autoradiography/scintillation counting

Procedure:

  • Reaction Setup: Prepare the in vitro translation reaction mixture containing rabbit reticulocyte lysate, reporter mRNA, and amino acids as per the kit's instructions.

  • Inhibitor Addition: Add a range of concentrations of this compound to the reaction tubes. Include a vehicle control and a positive control.

  • Incubation: Incubate the reactions at 30°C for 60-90 minutes.

  • Signal Detection:

    • Luminescence: If using luciferase mRNA, add the luciferase substrate and measure the light output using a luminometer.

    • Radiolabel Incorporation: If using a radiolabeled amino acid, precipitate the proteins using trichloroacetic acid (TCA), collect on a filter, and measure the incorporated radioactivity using a scintillation counter. Alternatively, analyze the reaction products by SDS-PAGE and autoradiography.

  • Data Analysis: Determine the IC50 by plotting the measured signal against the inhibitor concentration and fitting to a dose-response curve.

Visualizing the Mechanism of Action

The following diagrams illustrate the key steps in prokaryotic protein synthesis and the inhibitory action of this compound.

PromothiocinB_Mechanism cluster_ribosome Prokaryotic Ribosome (70S) A_site A site P_site P site E_site E site L11_rRNA L11 protein / 23S rRNA Translocation Translocation L11_rRNA->Translocation Enables Inhibition Inhibition EF_G EF-G EF_G->L11_rRNA Interacts with Promothiocin_B This compound Promothiocin_B->L11_rRNA Binds to Inhibition->Translocation Blocks

Caption: Mechanism of this compound inhibition in prokaryotes.

Experimental_Workflow cluster_prokaryotic Prokaryotic System cluster_eukaryotic Eukaryotic System Ecoli_extract E. coli S30 Extract Prok_assay In Vitro Translation Ecoli_extract->Prok_assay Prok_reporter Reporter Plasmid Prok_reporter->Prok_assay Prok_IC50 Determine IC50 Prok_assay->Prok_IC50 Retic_lysate Rabbit Reticulocyte Lysate Euk_assay In Vitro Translation Retic_lysate->Euk_assay Euk_reporter Reporter mRNA Euk_reporter->Euk_assay Euk_IC50 Determine IC50 Euk_assay->Euk_IC50 Promothiocin_B This compound Promothiocin_B->Prok_assay Promothiocin_B->Euk_assay

Caption: Workflow for comparative IC50 determination.

References

Benchmarking Promothiocin B: A Comparative Analysis Against Clinically-Relevant Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thiopeptide antibiotic, Promothiocin B, against a panel of clinically utilized antibiotics with activity against Gram-positive pathogens. Due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound in publicly accessible literature, this analysis utilizes data from closely related and structurally similar thiopeptides, Nosiheptide and Micrococcin P1, as representative benchmarks. This approach allows for a meaningful comparative assessment of the potential efficacy of this compound within the current landscape of antimicrobial agents.

The following sections detail the in vitro activity of these thiopeptides alongside Vancomycin, Linezolid, and Daptomycin against key Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Detailed experimental protocols for the key assays cited are also provided to ensure reproducibility and facilitate further research.

Comparative Analysis of In Vitro Antimicrobial Activity

The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for the selected antibiotics against common Gram-positive pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) in μg/mL

AntibioticStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Enterococcus faecalis (VRE)Streptococcus pyogenes
Thiopeptide Surrogates
Nosiheptide≤0.25[1][2]≤0.25[1][2]Highly Active[1][2]-
Micrococcin P12[3]0.5 - 1.0[4]1[3]1[3]
Clinically Used Antibiotics
Vancomycin1.0 - 1.51.139 - 1.5--
Linezolid0.25 - 1.03.0--
Daptomycin-0.36 - 0.50≤4-

Mechanism of Action: A Visualized Pathway

This compound, like other thiopeptides with a 26-membered macrocycle, is understood to inhibit bacterial protein synthesis by binding to the ribosomal protein L11 and a region of the 23S rRNA.[5] This interaction prevents the binding of elongation factor G (EF-G), thereby halting the translocation step of protein synthesis.

Simplified Mechanism of Action for Thiopeptides like this compound cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis Catalyzes 30S_subunit 30S Subunit 30S_subunit->Protein_Synthesis Part of L11_protein L11 Protein L11_protein->50S_subunit 23S_rRNA 23S rRNA 23S_rRNA->50S_subunit Promothiocin_B This compound Promothiocin_B->L11_protein Binds to Promothiocin_B->23S_rRNA Binds to Inhibition Inhibition Promothiocin_B->Inhibition EF_G Elongation Factor G (EF-G) EF_G->50S_subunit Attempts to bind Inhibition->Protein_Synthesis Blocks

Caption: Mechanism of this compound action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in antimicrobial research, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Experimental Workflow for MIC Determination Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate_Plate Incubate Incubate the plate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity (bacterial growth) Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: MIC determination workflow.

Protocol Steps:

  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol Steps:

  • Perform MIC Assay: An MIC assay is performed as described above.

  • Subculturing: Following incubation of the MIC plate, a small aliquot (typically 10-100 μL) is taken from each well that shows no visible growth.

  • Plating: The aliquots are plated onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Assay

This dynamic assay provides information on the rate of bactericidal activity of an antimicrobial agent over time.

Logical Flow of a Time-Kill Assay Start Start Prepare_Culture Prepare a standardized bacterial culture in log phase Start->Prepare_Culture Add_Antibiotic Add antibiotic at a specific concentration (e.g., 4x MIC) Prepare_Culture->Add_Antibiotic Incubate Incubate the culture with shaking Add_Antibiotic->Incubate Sample_Collection Collect samples at defined time points (e.g., 0, 2, 4, 8, 24 hours) Incubate->Sample_Collection Serial_Dilution Perform serial dilutions of each sample Sample_Collection->Serial_Dilution Plate_and_Count Plate dilutions and count CFUs after incubation Serial_Dilution->Plate_and_Count Plot_Data Plot log10 CFU/mL versus time Plate_and_Count->Plot_Data End End Plot_Data->End

Caption: Time-kill assay logical flow.

Protocol Steps:

  • Inoculum Preparation: A standardized bacterial suspension is prepared in a suitable broth medium.

  • Exposure: The antimicrobial agent is added to the bacterial suspension at a predetermined concentration (often a multiple of the MIC).

  • Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Quantification: The number of viable bacteria in each sample is determined by serial dilution and plating to count CFUs.

  • Analysis: The results are plotted as the logarithm of CFU/mL versus time to generate a time-kill curve.

Conclusion

While direct comparative data for this compound is not yet widely available, the analysis of its close structural and mechanistic relatives, Nosiheptide and Micrococcin P1, reveals a promising profile against clinically important Gram-positive pathogens, including MRSA.[1][2][4] The potent activity of these surrogate thiopeptides suggests that this compound warrants further investigation as a potential therapeutic agent. The experimental protocols provided in this guide offer a standardized framework for conducting such evaluations, enabling a more direct and comprehensive comparison of this compound's performance against the current standard of care. Further research, particularly in vivo efficacy studies and toxicological assessments, will be crucial in determining the ultimate clinical utility of this novel antibiotic.

References

Structure-Activity Relationship (SAR) Studies of Promothiocin B Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiopeptide antibiotics, with a focus on derivatives of Promothiocin B and related compounds. Due to the limited availability of comprehensive public data on a series of this compound derivatives, this guide leverages available information on closely related 26-membered macrocyclic thiopeptides to illustrate the principles of SAR in this class of potent antibacterial agents. The experimental data and methodologies presented herein are intended to serve as a valuable resource for the design and development of novel thiopeptide antibiotics with improved therapeutic profiles.

Data Presentation: Comparative Antibacterial Activity

The antibacterial activity of thiopeptide derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table summarizes the MIC values for derivatives of Micrococcin P2 (a 26-membered thiopeptide similar to this compound), showcasing the impact of structural modifications on antibacterial potency against Mycobacterium avium complex (MAC). These derivatives were synthesized to enhance aqueous solubility, a common challenge with this class of antibiotics.[1]

CompoundModificationM. avium ATCC 15769 MIC (µg/mL)M. intracellulare ATCC 13950 MIC (µg/mL)Aqueous Solubility Improvement (vs. MP2)
Micrococcin P2 (MP2) Parent Compound0.060.125-
AJ-037 Addition of a nitrogen heterocycle0.060.125>140,000-fold (as HCl salt)
AJ-039 Addition of a different nitrogen heterocycle0.1250.25Not specified
AJ-206 Addition of a third nitrogen heterocycle0.060.125>140,000-fold (as HCl salt)
Clarithromycin (CLR) Comparator Antibiotic8.04.0-

Data sourced from a study on novel thiopeptide derivatives against Mycobacterium avium complex.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The following is a detailed protocol for determining the MIC of thiopeptide derivatives against Gram-positive bacteria, based on standard broth microdilution methods.

1. Preparation of Bacterial Inoculum: a. A single colony of the test bacterium (e.g., Staphylococcus aureus) is inoculated into a tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). b. The culture is incubated overnight at 37°C with shaking. c. The overnight culture is diluted in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. The standardized bacterial suspension is further diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in CAMHB. This will be the final inoculum.

2. Preparation of Antibiotic Dilutions: a. The thiopeptide derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. b. A series of two-fold serial dilutions of the stock solution are prepared in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

3. Inoculation and Incubation: a. 50 µL of the final bacterial inoculum is added to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL. b. A positive control well (containing bacteria and broth but no antibiotic) and a negative control well (containing broth only) are included on each plate. c. The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC: a. After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of 26-Membered Thiopeptides

Thiopeptides with a 26-membered macrocycle, such as this compound, exert their antibacterial effect by inhibiting protein synthesis. They bind to the bacterial 70S ribosome, specifically at the interface of the 23S rRNA and the L11 protein in the 50S subunit.[2] This binding event sterically hinders the association of elongation factors (like EF-G) with the ribosome, thereby stalling protein translation and leading to bacterial cell death.

Thiopeptide Mechanism of Action cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit L11_protein L11 Protein 23S_rRNA 23S rRNA Protein_Synthesis_Inhibition Protein Synthesis Inhibition 50S_subunit->Protein_Synthesis_Inhibition Leads to 30S_subunit 30S Subunit Promothiocin_B This compound Derivative Promothiocin_B->L11_protein Binds to Promothiocin_B->23S_rRNA Binds to EF_G Elongation Factor G (EF-G) Promothiocin_B->EF_G Blocks binding EF_G->50S_subunit Attempts to bind Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Caption: Mechanism of action of 26-membered thiopeptides.

Experimental Workflow: Structure-Activity Relationship (SAR) Study

A typical SAR study for a novel antibiotic class like this compound derivatives involves a cyclical process of design, synthesis, and biological evaluation to identify compounds with improved activity and properties.

SAR Study Workflow Lead_Compound Lead Compound (e.g., this compound) Design Design of Analogs (Modification of functional groups) Lead_Compound->Design Synthesis Chemical Synthesis of Derivatives Design->Synthesis Biological_Evaluation Biological Evaluation (e.g., MIC Assay) Synthesis->Biological_Evaluation SAR_Analysis SAR Analysis (Data Interpretation) Biological_Evaluation->SAR_Analysis SAR_Analysis->Design Guides further design Optimized_Compound Optimized Compound (Improved Activity/Properties) SAR_Analysis->Optimized_Compound Identifies

Caption: General workflow for a Structure-Activity Relationship study.

References

Independent Verification of Promothiocin B's Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published structure of Promothiocin B, focusing on the experimental data supporting its initial elucidation and the current status of its independent verification. While the planar structure of this compound was proposed in 1994, its absolute stereochemistry has not been confirmed through total synthesis, a crucial step that has been completed for its congener, Promothiocin A.

Structural Elucidation: A Tale of Two Congeners

Promothiocin A and B were first isolated from the mycelial cake of Streptomyces sp. SF2741.[1] The initial structural determination of both thiopeptide antibiotics relied on a combination of spectroscopic and analytical techniques. However, a key distinction in their subsequent scientific journey lies in the independent verification of their absolute configurations.

Originally Proposed Structures

The initial report by Yun et al. in 1994 proposed the planar structures of Promothiocin A and B.[2] The molecular formula for this compound was determined as C₄₂H₄₃N₁₃O₁₀S₂.[1] While the constitutional framework was established, the stereochemical details remained unassigned in this initial publication.[1]

CompoundMolecular FormulaMethod of Structural ElucidationStereochemistry Determined Initially?
Promothiocin A C₃₆H₃₇N₁₁O₈S₂IR, HR-FAB-MS, 2D NMR, Amino Acid AnalysisNo
This compound C₄₂H₄₃N₁₃O₁₀S₂IR, HR-FAB-MS, 2D NMR, Amino Acid AnalysisNo

The Path to Verification: Synthesis as the Ultimate Proof

The gold standard for the structural verification of a complex natural product is its total synthesis. This process not only confirms the connectivity of the atoms but also unequivocally establishes the stereochemistry of all chiral centers.

Promothiocin A: A Confirmed Structure

The absolute stereochemistry of Promothiocin A was unambiguously confirmed through its total synthesis by Moody and Bagley.[1] This independent verification solidified the proposed structure and provided a concrete basis for further research into its biological activity and structure-activity relationships.

This compound: An Unverified Stereochemistry

In contrast to its analog, the proposed structure of this compound has not been independently verified by total synthesis. While its planar structure is based on sound spectroscopic data, the absolute configuration of its chiral centers remains presumptive, likely inferred from the established stereochemistry of the co-isolated Promothiocin A. This lack of synthetic confirmation represents a significant gap in the complete structural understanding of this compound.

Experimental Protocols: The Foundation of Structural Science

The following are detailed methodologies for the key experiments utilized in the initial structure elucidation of this compound and the verification of related thiopeptides.

Isolation and Purification
  • Source: Mycelial cake of Streptomyces sp. SF2741.[1]

  • Extraction: The mycelial cake is typically extracted with a suitable organic solvent, such as methanol or acetone, to isolate the secondary metabolites.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations. This may include column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compounds.

Spectroscopic and Spectrometric Analysis
  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups within the molecule, such as amide carbonyls, hydroxyl groups, and aromatic rings.

  • High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS): This technique provides the accurate molecular weight and elemental composition of the molecule, allowing for the determination of the molecular formula.[1]

  • 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to piece together the carbon-hydrogen framework of the molecule. These experiments reveal connectivity between protons, between protons and their directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. This data is crucial for assembling the complex heterocyclic and peptide fragments of the thiopeptide structure.[1]

Amino Acid Analysis
  • Hydrolysis: The peptide backbone of the thiopeptide is hydrolyzed under acidic conditions to break the amide bonds and release the constituent amino acids.

  • Analysis: The resulting amino acid mixture is analyzed, often by chromatography (e.g., HPLC or gas chromatography), to identify and quantify the component amino acids. For Promothiocin A, this analysis yielded alanine, glycine, and valine.[1]

Total Synthesis (for Structural Verification)
  • Retrosynthetic Analysis: The target molecule is conceptually broken down into smaller, synthetically accessible fragments.

  • Fragment Synthesis: Each fragment is synthesized, carefully controlling the stereochemistry at each chiral center.

  • Fragment Coupling and Macrocyclization: The synthesized fragments are coupled together in a convergent manner, followed by a macrocyclization step to form the characteristic ring structure of the thiopeptide.

  • Final Elaboration: The final functional groups and side chains are installed to complete the synthesis of the natural product.

  • Spectroscopic Comparison: The spectroscopic data (NMR, MS, etc.) and optical rotation of the synthetic molecule are compared to that of the natural product. An exact match provides definitive proof of the structure and stereochemistry.

Workflow and Verification Status

The following diagram illustrates the workflow of the structural elucidation of this compound and highlights its current verification status in comparison to Promothiocin A.

G Structural Elucidation and Verification of Promothiocins cluster_isolation Isolation & Initial Analysis cluster_elucidation Structure Elucidation (Yun et al., 1994) cluster_verification Independent Verification Streptomyces Streptomyces sp. SF2741 Extraction Mycelial Extraction Streptomyces->Extraction Chromatography Chromatography Extraction->Chromatography Promothiocin_A Promothiocin A Chromatography->Promothiocin_A Promothiocin_B This compound Chromatography->Promothiocin_B Spectroscopy_A IR, HR-FAB-MS, 2D NMR Promothiocin_A->Spectroscopy_A AminoAcid_A Amino Acid Analysis Promothiocin_A->AminoAcid_A Spectroscopy_B IR, HR-FAB-MS, 2D NMR Promothiocin_B->Spectroscopy_B AminoAcid_B Amino Acid Analysis Promothiocin_B->AminoAcid_B Planar_A Proposed Planar Structure of A Spectroscopy_A->Planar_A AminoAcid_A->Planar_A TotalSynthesis_A Total Synthesis (Moody & Bagley) Planar_A->TotalSynthesis_A Planar_B Proposed Planar Structure of B Spectroscopy_B->Planar_B AminoAcid_B->Planar_B TotalSynthesis_B Total Synthesis Planar_B->TotalSynthesis_B Verified_A Structure & Stereochemistry CONFIRMED TotalSynthesis_A->Verified_A Unverified_B Structure & Stereochemistry NOT CONFIRMED TotalSynthesis_B->Unverified_B

References

Validation of a synthetic route to Promothiocin B through analytical comparison

Author: BenchChem Technical Support Team. Date: November 2025

Validating the Synthesis of Promothiocin B: An Analytical Comparison Guide

For Researchers, Scientists, and Drug Development Professionals

The rigorous validation of a synthetic route for complex natural products is paramount in drug discovery and development. This guide provides a comprehensive framework for the analytical comparison of synthetic this compound with its natural counterpart. While a specific synthetic route for this compound has not been detailed in peer-reviewed literature, this document outlines the established validation methodology used for the closely related and synthetically achieved Promothiocin A. These protocols and data comparisons serve as a blueprint for the validation of any future synthetic route to this compound.

The structural confirmation of synthetic thiopeptide antibiotics relies on a suite of analytical techniques. The core principle is the direct comparison of spectroscopic and chromatographic data of the synthetic material with that of an authentic sample of the natural product. As established in the total synthesis of Promothiocin A, the synthetic material must exhibit identical analytical data to the natural product to confirm its structure unequivocally.[1][2]

Comparative Analytical Data

Table 1: 1H NMR Data Comparison (Reference: Promothiocin A)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
Data for Natural Promothiocin AAs ReportedAs ReportedAs Reported
Data for Synthetic Promothiocin AIdentical to NaturalIdentical to NaturalIdentical to Natural

Table 2: 13C NMR Data Comparison (Reference: Promothiocin A)

Chemical Shift (δ) ppm Assignment
Data for Natural Promothiocin AAs Reported
Data for Synthetic Promothiocin AIdentical to Natural

Table 3: Mass Spectrometry Data Comparison

Analysis Natural this compound Synthetic this compound
High-Resolution Mass Spectrometry (HRMS) Expected m/zObserved m/z
Tandem MS (MS/MS) Fragmentation Pattern Major Fragment IonsIdentical Fragmentation Pattern

Table 4: Chromatographic Data Comparison

Analysis Natural this compound Synthetic this compound
High-Performance Liquid Chromatography (HPLC) Retention Time (tR)Identical Retention Time (tR)
Co-injection HPLC Single, Sharp PeakSingle, Sharp Peak

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable analytical comparisons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and stereochemistry of the synthetic compound and compare it to the natural product.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution of the complex proton and carbon signals of thiopeptides.

Sample Preparation:

  • Dissolve 1-5 mg of the purified synthetic this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Filter the sample into a 5 mm NMR tube.

  • Acquire 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra.

Data Analysis:

  • Compare the chemical shifts, coupling constants, and cross-peaks of the synthetic material with the data from the natural product. The spectra must be superimposable.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and fragmentation pattern of the synthetic compound.

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) is essential for accurate mass determination.

Sample Preparation:

  • Prepare a dilute solution of the purified synthetic this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

Data Analysis:

  • The high-resolution mass of the synthetic material should match the theoretical mass of this compound within a narrow error range (typically < 5 ppm).

  • The fragmentation pattern obtained from tandem MS (MS/MS) experiments on the synthetic material must be identical to that of the natural product.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the synthetic compound and compare its retention time with the natural product.

Instrumentation: A standard HPLC system with a UV detector and a reverse-phase C18 column is typically used.

Sample Preparation:

  • Dissolve a small amount of the purified synthetic this compound in the mobile phase.

  • Inject the sample onto the HPLC column.

Analytical Method:

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase for peptide analysis.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

Data Analysis:

  • The synthetic this compound should elute as a single, sharp peak, indicating its purity.

  • The retention time of the synthetic material must be identical to that of the natural product under the same chromatographic conditions.

  • A co-injection of the synthetic and natural compounds should result in a single, symmetrical peak, confirming their identical chromatographic behavior.

Visualizing the Validation Workflow

The logical flow of the validation process can be visualized to provide a clear overview of the necessary steps.

Validation_Workflow cluster_synthesis Synthetic Route cluster_analysis Analytical Validation cluster_comparison Data Comparison cluster_conclusion Conclusion start Proposed Synthesis of This compound synthesis Multi-step Synthesis start->synthesis purification Purification of Synthetic Product synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms hplc HPLC Analysis (Purity, tR, Co-injection) purification->hplc compare_nmr Compare NMR Data nmr->compare_nmr compare_ms Compare MS Data ms->compare_ms compare_hplc Compare HPLC Data hplc->compare_hplc validation Structure Validated compare_nmr->validation not_validated Structure Not Validated compare_nmr->not_validated compare_ms->validation compare_ms->not_validated compare_hplc->validation compare_hplc->not_validated natural_product Natural this compound (Reference Standard) natural_product->compare_nmr natural_product->compare_ms natural_product->compare_hplc

Caption: Workflow for the analytical validation of synthetic this compound.

This comprehensive analytical approach ensures the unambiguous structural validation of a synthetic route to this compound, a critical step towards its further development as a potential therapeutic agent.

References

Safety Operating Guide

Navigating the Handling of Promothiocin B: A Procedural Safety Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific safety data for Promothiocin B necessitates adherence to stringent general laboratory practices for handling potent, novel bioactive compounds. Researchers, scientists, and drug development professionals must exercise caution, treating this compound as a potentially hazardous substance. This guide provides essential safety and logistical information, including operational and disposal plans, based on the general characteristics of thiopeptide antibiotics, the class to which this compound belongs.

Personal Protective Equipment (PPE) and Engineering Controls

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the recommended PPE and engineering controls for handling this compound.

Control Type Equipment/Procedure Purpose
Engineering Controls Chemical Fume HoodTo minimize inhalation exposure to dust or aerosols.
Eyewash StationFor immediate flushing in case of eye contact.
Safety ShowerFor immediate decontamination in case of large-scale skin contact.
Personal Protective Equipment (PPE) Safety GogglesTo protect eyes from splashes or dust.
Lab CoatTo protect skin and personal clothing from contamination.
Nitrile GlovesTo prevent skin contact. Double-gloving is recommended.
Dust Mask or RespiratorTo prevent inhalation of fine powders. The specific type should be determined by a safety professional based on a risk assessment.

Operational Plan: Handling and Storage

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, gloves, and safety goggles) before opening the package inside a chemical fume hood.

  • Verify the container label matches the order information.

2. Preparation of Solutions:

  • All weighing and solution preparation activities must be conducted within a certified chemical fume hood to prevent the generation and dispersal of dust.

  • Use a dedicated set of spatulas and weighing papers for this compound.

  • Thiopeptide antibiotics are often characterized by poor water solubility.[1] Select an appropriate solvent based on experimental requirements and known solubility data for similar compounds.

3. Experimental Use:

  • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

  • When not in use, keep containers tightly sealed to prevent evaporation and contamination.

  • Avoid working alone when handling potent compounds.

4. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage container should be clearly labeled and tightly sealed.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

1. Solid Waste:

  • Contaminated items such as gloves, weighing papers, and disposable labware should be collected in a dedicated, clearly labeled hazardous waste bag.

2. Liquid Waste:

  • Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

3. Disposal:

  • All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Experimental Workflow for Handling this compound

The following diagram outlines a standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

G Experimental Workflow for this compound A Receiving & Inspection B Preparation (in Fume Hood) A->B Wear PPE C Experimentation B->C Label Clearly F Decontamination B->F After Use D Short-Term Storage C->D Seal Tightly E Waste Collection C->E C->F After Use D->C For Reuse H Waste Disposal (via EHS) E->H G Long-Term Storage F->G

Caption: A procedural diagram illustrating the safe handling and disposal workflow for this compound.

Logical Relationship of Safety Precautions

This diagram illustrates the hierarchical and interconnected nature of safety measures when working with uncharacterized compounds like this compound.

G Hierarchy of Safety Controls cluster_0 Hazard Mitigation Strategy A Engineering Controls (e.g., Fume Hood) B Administrative Controls (e.g., SOPs, Training) A->B Most Effective C Personal Protective Equipment (e.g., Gloves, Goggles) B->C Least Effective

Caption: A diagram showing the hierarchy of controls for mitigating exposure to hazardous materials.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.